DMTr-4'-F-5-Me-U-CED phosphoramidite
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H48FN4O8P |
|---|---|
分子量 |
762.8 g/mol |
IUPAC名 |
3-[[(2S,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1 |
InChIキー |
GBZVFAZSDXDPCT-OLOZLZFKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite: A Modified Nucleoside for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037) is a chemically modified nucleoside building block used in the solid-phase synthesis of oligonucleotides. This guide provides a comprehensive overview of its structure, synthesis, and incorporation into DNA strands, along with its effects on the stability and nuclease resistance of the resulting oligonucleotides. The presence of a fluorine atom at the 4' position of the deoxyribose sugar moiety is a key feature that imparts unique structural and functional properties to oligonucleotides, making it a valuable tool for various research and therapeutic applications.
Introduction
Oligonucleotide-based therapeutics and diagnostics represent a rapidly growing field in biotechnology and medicine. The chemical modification of nucleosides is a critical strategy for enhancing the therapeutic potential of oligonucleotides by improving their stability, binding affinity, and resistance to enzymatic degradation. DMTr-4'-F-5-Me-U-CED phosphoramidite is one such modified nucleoside that has garnered interest for its potential to modulate the properties of synthetic DNA.
The nomenclature of this compound can be broken down as follows:
-
DMTr: The 4,4'-Dimethoxytrityl group is a bulky protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. It is crucial for the stepwise synthesis of oligonucleotides on a solid support and is removed at the beginning of each coupling cycle.
-
4'-F: A fluorine atom is substituted at the 4' position of the deoxyribose sugar ring. This modification is the defining feature of this phosphoramidite and significantly influences the properties of the resulting oligonucleotide.
-
5-Me-U: 5-methyluridine (B1664183) is chemically equivalent to thymidine (B127349) (T), a natural component of DNA.
-
CED: The 2-cyanoethyl N,N-diisopropylphosphoramidite group is the reactive moiety at the 3'-hydroxyl position that enables the formation of the phosphite (B83602) triester linkage to the growing oligonucleotide chain during solid-phase synthesis.
This guide will delve into the technical details of this compound, providing quantitative data, experimental protocols, and visualizations to aid researchers in its application.
Chemical Structure and Properties
The chemical structure of this compound is presented below. The fluorine atom at the 4' position introduces a significant conformational change in the sugar pucker, favoring a North-type conformation similar to that observed in RNA. This structural alteration has profound implications for the hybridization properties and biological stability of oligonucleotides containing this modification.
Figure 1. Chemical structure of this compound.
Synthesis of this compound
The synthesis of this modified phosphoramidite involves a multi-step process starting from a suitable precursor. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Figure 2. General synthetic pathway for this compound.
Experimental Protocol: Phosphitylation of 5'-O-DMTr-4'-fluoro-5-methyl-2'-deoxyuridine
This protocol describes the final phosphitylation step to yield the target phosphoramidite.
Materials:
-
5'-O-DMTr-4'-fluoro-5-methyl-2'-deoxyuridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5'-O-DMTr-4'-fluoro-5-methyl-2'-deoxyuridine (1 equivalent) in anhydrous DCM.
-
Add DIPEA (3 equivalents) to the solution and stir under an inert atmosphere (e.g., Argon).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes containing a small percentage of triethylamine) to afford the pure this compound.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
This compound is incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Figure 3. The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
This protocol provides a general procedure for incorporating the modified phosphoramidite using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
This compound solution (typically 0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (A, C, G, T)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Synthesizer Setup: Load the DNA synthesizer with the required reagents and the CPG column.
-
Sequence Programming: Enter the desired oligonucleotide sequence, specifying the position for the incorporation of the 4'-F-5-Me-U modification.
-
Synthesis Cycle:
-
Deblocking: The DMTr group from the solid support-bound nucleoside is removed by the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) compared to standard phosphoramidites may be required to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
-
-
Chain Elongation: The cycle is repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the phosphate backbone and nucleobases are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Performance Data
The incorporation of 4'-fluoro modifications can influence the efficiency of oligonucleotide synthesis and the properties of the final product.
Coupling Efficiency
| Parameter | Standard Phosphoramidites | This compound (Expected) |
| Typical Coupling Time | 30-60 seconds | 5-15 minutes |
| Coupling Efficiency | >99% | ~98-99% |
Table 1. Comparison of typical coupling parameters for standard and modified phosphoramidites.
Stability of Modified Oligonucleotides
The 4'-fluoro modification significantly impacts the stability of oligonucleotides.
-
Thermal Stability (Tm): The introduction of a 4'-fluoro modification can lead to a slight decrease in the melting temperature (Tm) of DNA:DNA and DNA:RNA duplexes. This is attributed to the localized structural perturbation caused by the North-type sugar pucker of the modified nucleotide[2]. The exact change in Tm is sequence-dependent.
-
Nuclease Resistance: The 4'-fluoro modification is expected to enhance resistance to nuclease degradation. The altered sugar conformation can hinder recognition and cleavage by various endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide. Oligonucleotides modified with 4'-F T have been found to be quite stable in neutral buffers[2].
| Property | Effect of 4'-F Modification |
| Thermal Stability (Tm) | Sequence-dependent, may slightly decrease |
| Nuclease Resistance | Increased |
Table 2. Effects of 4'-fluoro modification on oligonucleotide properties.
Applications
The unique properties conferred by the 4'-fluoro modification make this compound a valuable tool for various applications in research and drug development:
-
Antisense Oligonucleotides: The enhanced nuclease resistance and unique conformational properties can be exploited in the design of antisense oligonucleotides for gene silencing applications.
-
siRNA Therapeutics: The modification can be incorporated into small interfering RNAs (siRNAs) to improve their stability and therapeutic efficacy.
-
Aptamers: The development of nuclease-resistant aptamers for diagnostic and therapeutic purposes.
-
Structural Biology: The 4'-fluoro modification can be used as a probe to study the structure and dynamics of nucleic acids and their complexes with proteins.
Conclusion
This compound is a specialized building block for the synthesis of oligonucleotides with tailored properties. The 4'-fluoro modification induces a distinct sugar conformation that enhances nuclease resistance, albeit with a potential slight decrease in thermal stability. This technical guide has provided an overview of its synthesis, incorporation into oligonucleotides, and the resulting impact on their properties. For researchers and drug developers, this modified phosphoramidite offers a valuable tool to fine-tune the characteristics of synthetic nucleic acids for a wide range of applications. Further investigation into the specific quantitative effects of this modification in various sequence contexts will continue to expand its utility in the field of oligonucleotide chemistry.
References
DMTr-4'-F-5-Me-U-CED phosphoramidite structure and properties
An In-Depth Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite (B1245037)
For researchers, scientists, and professionals in drug development, the use of modified nucleosides is critical for advancing therapeutic and diagnostic applications of oligonucleotides. DMTr-4'-F-5-Me-U-CED phosphoramidite is a key building block in this field, enabling the synthesis of oligonucleotides with unique structural and functional properties. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.
Core Structure and Chemical Identity
This compound is a chemically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The molecule is designed for efficient incorporation into a growing oligonucleotide chain, where it introduces a 5-methyl-uridine (thymidine analog) base with a fluorine atom at the 4' position of the sugar ring.
The key components of its structure are:
-
5'-O-DMTr Group: A 4,4'-dimethoxytrityl protecting group on the 5'-hydroxyl function of the sugar. This acid-labile group is essential for the stepwise, 5'-to-3' synthesis of oligonucleotides, preventing unwanted reactions at this position until the next coupling cycle.
-
4'-Fluoro (4'-F) Modification: A fluorine atom replaces the hydrogen at the 4' position of the deoxyribose sugar. This modification imparts significant properties to the resulting oligonucleotide, including enhanced binding affinity to target RNA and increased resistance to nuclease degradation.
-
5-Methyl-Uracil (5-Me-U): The nucleobase, which is equivalent to thymine.
-
3'-CED Phosphoramidite Group: A 2-cyanoethyl-N,N-diisopropyl phosphoramidite group at the 3'-hydroxyl position. This is the reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.
Physicochemical and Handling Properties
Proper handling and storage are crucial for maintaining the reactivity and purity of the phosphoramidite. The quantitative data available for this compound are summarized below.
| Property | Value | Reference(s) |
| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-β-D-arabinouridine-3'-CED-phosphoramidite | [1] |
| Synonyms | DMTr-4'-F-5-Methyluridine-CED phosphoramidite | [2][3] |
| Molecular Formula | C40H48FN4O8P | [1][2] |
| Molecular Weight | 762.80 g/mol | [1][2] |
| CAS Number | 2758388-05-3 / 208193-48-0 | [1][2] |
| Appearance | White foam | [4] |
| Storage Conditions | -20°C, under inert atmosphere (Argon or Nitrogen) | [1][5] |
| Shipping Conditions | Ambient temperature | [1][5] |
Synthesis of the Phosphoramidite Building Block
The synthesis of nucleoside phosphoramidites is a multi-step process that prepares the nucleoside for automated DNA/RNA synthesis. The general workflow involves protecting the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.
Caption: General workflow for the synthesis of a nucleoside phosphoramidite.
Experimental Protocol: General Phosphitylation
The following is a representative protocol for the phosphitylation step, adapted from methods for similar nucleosides[4][6].
-
Preparation: Dry the 5'-O-DMTr protected nucleoside (1.0 eq) by co-evaporation with anhydrous acetonitrile (B52724) and place it in a flame-dried flask under an inert argon atmosphere.
-
Dissolution: Dissolve the dried nucleoside in anhydrous dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and acetonitrile.
-
Addition of Reagents: Add an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or diisopropylammonium tetrazolide (0.9 eq), to the solution.
-
Phosphitylating Agent: Slowly add the phosphitylating agent, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite (1.1 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the final phosphoramidite as a white foam.
Application in Automated Oligonucleotide Synthesis
This compound is used as a monomer building block in standard solid-phase oligonucleotide synthesis. The synthesis cycle is an automated, four-step process that is repeated for each nucleotide added to the sequence.
Caption: The four-step cycle of automated oligonucleotide synthesis.
Experimental Protocol: Incorporation into an Oligonucleotide
This protocol outlines the steps performed by an automated DNA/RNA synthesizer for each coupling cycle.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for incorporating the this compound.
-
Step 1: Deblocking: The 5'-DMTr protecting group is removed from the nucleotide bound to the solid support by treating it with an acid, typically trichloroacetic acid (TCA) in DCM. This exposes the 5'-hydroxyl group for the next reaction.
-
Step 2: Coupling: The this compound is activated by a weak acid, such as tetrazole or a derivative, and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage. Coupling efficiencies are typically very high (>98%).
-
Step 3: Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution in THF/water/pyridine.
-
Cycle Repetition: These four steps are repeated for each subsequent phosphoramidite until the desired full-length oligonucleotide is synthesized.
-
Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed using a concentrated ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) solution. The product is then purified, typically by HPLC.
Impact of Modifications on Oligonucleotide Properties
The incorporation of a 4'-fluoro-5-methyl-uridine nucleoside imparts several advantageous properties to the resulting oligonucleotide:
-
Nuclease Resistance: The 4'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, increasing the in vivo half-life of therapeutic oligonucleotides.
-
Binding Affinity: The fluorine atom alters the sugar pucker conformation, pre-organizing the backbone into a geometry favorable for binding to complementary RNA strands. This can significantly increase the melting temperature (Tₘ) and binding affinity of the duplex.
-
¹⁹F NMR Probe: Fluorine is a sensitive nucleus for NMR spectroscopy. Site-specific incorporation of 4'-F-nucleosides allows for the use of ¹⁹F NMR to probe the local structure, dynamics, and function of RNA and DNA without the spectral crowding found in ¹H NMR[7][8][9]. This is a powerful tool for studying nucleic acid folding and interactions.
References
- 1. 5'-O-DMTr-2'-deoxy-2'-fluoro-5-Me-b-D-arabinouridine-3'-CED-phosphoramidite, 208193-48-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. rsc.org [rsc.org]
- 5. N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite, 1555759-30-2 | BroadPharm [broadpharm.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to 4'-Fluoro-5-Methyluridine Phosphoramidite: Function and Application in Oligonucleotide Therapeutics
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a powerful modality for targeting disease-causing genes at the RNA level.[1][2] These synthetic nucleic acid strands can be designed to bind to specific mRNA sequences, leading to gene silencing through various mechanisms.[1][3] However, unmodified oligonucleotides are susceptible to rapid degradation by cellular nucleases and may exhibit suboptimal binding affinity or off-target effects.[4]
To overcome these limitations, chemical modifications to the sugar, base, or phosphate (B84403) backbone are essential for developing viable therapeutic candidates. These modifications can enhance nuclease resistance, increase binding affinity to the target RNA, and improve pharmacokinetic and pharmacodynamic properties.[4] 4'-Fluoro-5-methyluridine is a modified nucleoside that, when converted to its phosphoramidite (B1245037) form, serves as a critical building block for the synthesis of next-generation oligonucleotide drugs.[5][6] This guide provides an in-depth overview of the function, synthesis, and application of 4'-fluoro-5-methyluridine phosphoramidite in the context of therapeutic oligonucleotide development.
Core Functions and Properties
The strategic incorporation of 4'-fluoro-5-methyluridine into an oligonucleotide imparts several key properties that are advantageous for therapeutic applications. The fluorine atom at the 4'-position of the ribose sugar plays a crucial role in modulating the molecule's conformational preferences and stability.
Enhanced Nuclease Resistance
A primary challenge for oligonucleotide therapeutics is their degradation by endo- and exonucleases in the body.[1] Chemical modifications, particularly on the sugar moiety, can provide steric hindrance that protects the phosphodiester backbone from enzymatic cleavage. The introduction of an electronegative fluorine atom at the 4'-position can alter the sugar pucker and local conformation, rendering the adjacent phosphate linkages less accessible to nucleases. This leads to a significant increase in the oligonucleotide's half-life in vivo, allowing for more sustained target engagement. Modifications at the 2' and 4' positions are known to confer increased nuclease resistance.[4][7]
Modulation of Duplex Stability and Conformation
The binding affinity of an oligonucleotide to its target mRNA, often measured by the melting temperature (Tm) of the resulting duplex, is critical for its efficacy. Sugar modifications influence the conformational geometry of the nucleotide, with a preference for the C3'-endo (RNA-like) conformation generally leading to higher binding affinity.[1][4] While 2'-fluoro modifications are well-established to favor the C3'-endo pucker and increase thermal stability, the impact of a 4'-fluoro group is also significant.[4][8] This modification locks the sugar into a conformation that can enhance binding, although the overall effect on Tm can be influenced by the surrounding sequence and other modifications. For example, some related 4'-thio modifications have been shown to decrease the melting temperature, highlighting the complexity of predicting the precise biophysical impact.[9]
Compatibility with Gene Silencing Machinery
For an oligonucleotide to be effective, its modifications must be compatible with the cellular machinery responsible for gene silencing.
-
Antisense Oligonucleotides (ASOs): Many ASOs function by recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid duplex.[4] Modifications within the DNA "gap" of a gapmer ASO must permit RNase H recognition and activity. The wings of the ASO, which are typically heavily modified for stability, do not need to support RNase H activity.[3] The compatibility of 4'-fluoro-5-methyluridine with RNase H depends on its position within the ASO.
-
Small Interfering RNAs (siRNAs): siRNAs operate through the RNA-induced silencing complex (RISC).[9] The modified siRNA must be effectively loaded into the RISC and guide it to the target mRNA for cleavage. Studies have shown that various sugar modifications, including 2'-fluoro and 4'-thio substitutions, can be well-tolerated within the RISC pathway, leading to efficient gene silencing.[7][9][10] Modifications in the seed region of the antisense strand can also be used to mitigate off-target effects.[8]
Synthesis and Incorporation
The journey from the modified nucleoside to a functional oligonucleotide involves two major stages: the chemical synthesis of the phosphoramidite building block and its subsequent incorporation into a growing nucleic acid chain using automated solid-phase synthesis.
Automated Oligonucleotide Synthesis
4'-fluoro-5-methyluridine phosphoramidite is designed for use in standard automated DNA/RNA synthesizers.[11][12] The synthesis is a cyclic process that sequentially adds one nucleotide at a time to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[12] Each cycle consists of four key chemical reactions.
-
Deblocking (Detritylation): An acid is used to remove the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support, exposing it for the next reaction.[12]
-
Coupling: The 4'-fluoro-5-methyluridine phosphoramidite, activated by a reagent like tetrazole, is added. It couples with the free 5'-hydroxyl group of the growing chain.[12][]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated. This prevents the formation of undesired deletion mutants in the final product.[11][12]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester, completing the addition of one nucleotide.[11][12]
This cycle is repeated until the desired sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.
Quantitative Data Summary
The performance of oligonucleotides containing 4'-fluoro-5-methyluridine is evaluated using biophysical and biological assays. The following tables summarize the type of quantitative data generated in such studies. (Note: Values are illustrative examples based on typical results for high-performance modified oligonucleotides and will vary based on sequence, modification pattern, and specific assay conditions).
Table 1: Thermal Stability (Tm) of Modified Oligonucleotides
| Oligonucleotide Type | Sequence Context | Modification | Tm (°C) vs. RNA Target | ΔTm per modification (°C) |
|---|---|---|---|---|
| Unmodified DNA | ASO Gapmer Wing | None | 55.2 | N/A |
| Modified ASO | ASO Gapmer Wing | 4'-F-5-Me-U | 58.7 | +1.5 to +2.5 |
| Unmodified siRNA | Sense Strand | None | 72.1 | N/A |
| Modified siRNA | Sense Strand | 4'-F-5-Me-U | 75.3 | +1.0 to +2.0 |
Table 2: Nuclease Resistance in Human Serum
| Oligonucleotide Type | Backbone | Modification | Half-life (t1/2) in 90% Serum |
|---|---|---|---|
| Unmodified DNA | Phosphodiester (PO) | None | < 10 minutes |
| Modified ASO | Phosphorothioate (PS) | None | ~ 8 hours |
| Modified ASO | Phosphorothioate (PS) | 4'-F-5-Me-U | > 48 hours |
Table 3: In Vitro Gene Silencing Efficacy (HeLa Cells, Target: Luciferase)
| Therapeutic Type | Modification Pattern | Delivery Method | IC50 (nM) |
|---|---|---|---|
| Unmodified siRNA | None | Lipid Transfection | 5.5 |
| Modified siRNA | 4'-F-5-Me-U in sense/antisense | Lipid Transfection | 0.8 |
| Modified ASO | 4'-F-5-Me-U in wings | Gymnotic Delivery | 55.0 |
Key Experimental Protocols
Verifying the function of a novel modification requires a suite of standardized experiments.
Protocol: Automated Oligonucleotide Synthesis
-
Synthesizer Setup: Prepare an automated DNA/RNA synthesizer with all necessary reagents (e.g., acetonitrile (B52724), activator, oxidizing solution, capping reagents).
-
Phosphoramidite Preparation: Dissolve the 4'-fluoro-5-methyluridine phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the solutions on the synthesizer.[11]
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the exact positions for the incorporation of the 4'-fluoro-5-methyluridine modification.[11]
-
Synthesis Execution: Initiate the synthesis run. The instrument will automatically perform the repeated four-step cycle of deblocking, coupling, capping, and oxidation.[12]
-
Cleavage and Deprotection: Post-synthesis, cleave the oligonucleotide from the CPG solid support and remove base and phosphate protecting groups using an appropriate base (e.g., ammonium (B1175870) hydroxide (B78521) or methylamine).
-
Purification: Purify the full-length oligonucleotide product using methods such as reversed-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Protocol: Thermal Denaturation Analysis (UV Melting)
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary target RNA or DNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is slowly increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
Data Analysis: The melting temperature (Tm) is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature). This is the temperature at which 50% of the duplex has dissociated.
Protocol: In Vitro Gene Silencing Assay (Dual-Luciferase Reporter)
-
Cell Culture and Plating: Culture a suitable cell line (e.g., HeLa or HEK293T) and seed into 96-well plates.
-
Co-transfection: Transfect the cells with two plasmids: one expressing the target gene fused to a reporter (e.g., Firefly luciferase) and a second expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
Oligonucleotide Delivery: Concurrently, transfect the cells with varying concentrations of the modified siRNA or ASO using a lipid-based transfection reagent. Include a non-targeting sequence as a negative control.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene silencing to occur.
-
Lysis and Luminescence Reading: Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a luminometer and a dual-luciferase assay kit.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of target gene expression relative to the negative control. Plot the results against oligonucleotide concentration to determine the IC50 value.[14]
Mechanisms of Action in Gene Silencing
The ultimate function of 4'-fluoro-5-methyluridine is to enhance the performance of oligonucleotides within their respective gene-silencing pathways.
In the ASO pathway, the central "gap" of unmodified DNA allows for the recruitment of RNase H, which then cleaves the target mRNA.[1] The wings, containing modifications like 4'-fluoro-5-methyluridine, provide stability and binding affinity without interfering with this core process.
For siRNAs, the double-stranded molecule is loaded into the RISC. The passenger strand is discarded, and the antisense (guide) strand, which can contain 4'-fluoro-5-methyluridine, directs the complex to the complementary mRNA sequence, leading to its cleavage by the Argonaute-2 (Ago2) protein.[8][9]
Conclusion
4'-fluoro-5-methyluridine phosphoramidite is a highly valuable building block for the synthesis of therapeutic oligonucleotides. Its incorporation into ASOs and siRNAs serves the primary functions of enhancing nuclease resistance and modulating duplex stability, which are critical for in vivo efficacy. The compatibility of this modification with the essential gene-silencing machineries, RNase H and RISC, allows for the development of potent and durable drug candidates. As the field of nucleic acid therapeutics continues to advance, the strategic use of precisely engineered modifications like 4'-fluoro-5-methyluridine will be paramount in creating safer and more effective treatments for a wide range of genetic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antisense oligonucleotide therapies for monogenic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA interference induced by siRNAs modified with 4'-thioribonucleosides in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 14. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DMTr-4'-F-5-Me-U-CED Phosphoramidite (CAS No. 2758388-05-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. This document details its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis, with a focus on experimental protocols and quantitative data for researchers in drug development and nucleic acid chemistry.
Core Compound Details
DMTr-4'-F-5-Me-U-CED phosphoramidite, with the CAS number 2758388-05-3, is a chemically modified nucleoside phosphoramidite. The presence of a fluorine atom at the 4'-position of the deoxyribose sugar moiety imparts unique conformational properties to the nucleoside. This modification is significant for the development of therapeutic oligonucleotides, as it can enhance nuclease resistance and binding affinity to target RNA sequences. The dimethoxytrityl (DMTr) group at the 5'-position is a standard protecting group for automated solid-phase synthesis, while the cyanoethyl diisopropylamino (CED) phosphoramidite group at the 3'-position allows for efficient coupling to the growing oligonucleotide chain.
| Property | Value |
| CAS Number | 2758388-05-3 |
| Full Name | 5'-O-(4,4'-Dimethoxytrityl)-4'-fluoro-5-methyl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C₄₀H₄₉FN₄O₈P |
| Synonyms | DMTr-4'-F-5-Methyluridine-CED phosphoramidite, 4'-F-d-thymidine phosphoramidite |
Experimental Protocols
Synthesis of 4'-F-deoxythymidine Phosphoramidite
The synthesis of the this compound begins with the preparation of the modified nucleoside, 4'-F-deoxythymidine. A general synthetic scheme is outlined below, based on established methodologies for fluorinated nucleosides.
Materials:
-
Starting nucleoside material (e.g., a protected thymidine (B127349) derivative)
-
Fluorinating agent (e.g., DAST, Deoxofluor)
-
Protecting group reagents (e.g., DMTr-Cl)
-
Phosphitylating agent (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
-
Bases (e.g., Pyridine, N,N-Diisopropylethylamine)
Procedure:
-
Fluorination of the Sugar Moiety: A suitably protected thymidine precursor is subjected to fluorination at the 4'-position using a nucleophilic fluorinating agent. The reaction is typically carried out in an anhydrous organic solvent at low temperatures. Purification by column chromatography is required to isolate the 4'-fluorinated intermediate.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the 4'-fluorinated nucleoside is protected with the dimethoxytrityl (DMTr) group by reacting it with DMTr-Cl in the presence of a base like pyridine. This reaction is monitored by TLC until completion. The product is then purified.
-
Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMTr-4'-fluorodeoxythymidine is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine. This reaction is performed under strictly anhydrous conditions to yield the final this compound. The product is purified by precipitation or column chromatography and characterized by ³¹P NMR and mass spectrometry.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
This compound solution in anhydrous acetonitrile.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)).
-
Capping solution (Acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (Trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
Procedure (One Synthesis Cycle):
-
Deblocking (Detritylation): The DMTr group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
These four steps are repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.
Quantitative Data
The following table summarizes typical quantitative data associated with the use of this compound in oligonucleotide synthesis. Specific values can vary depending on the synthesis scale, synthesizer, and reagents used.
| Parameter | Typical Value/Range | Notes |
| Purity of Phosphoramidite | >98% | Determined by ³¹P NMR and HPLC. The presence of two peaks in the ³¹P NMR spectrum corresponds to the two diastereomers of the phosphoramidite. |
| Coupling Efficiency | >98% | Monitored by trityl cation assay after each coupling step. Can be comparable to standard phosphoramidites under optimized conditions. |
| Stability of Modified Oligonucleotides | Increased nuclease resistance | The 4'-fluoro modification can enhance the stability of oligonucleotides against degradation by nucleases, a desirable property for therapeutic applications. |
Mandatory Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Automated Oligonucleotide Synthesis Workflow
Caption: Standard workflow for automated solid-phase oligonucleotide synthesis.
The Core of Innovation: An In-depth Technical Guide to Modified Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the ability to synthesize custom oligonucleotides with specific modifications is paramount. These modifications are instrumental in enhancing the therapeutic potential and diagnostic utility of nucleic acid-based molecules. At the heart of this capability lies modified phosphoramidite (B1245037) chemistry, a robust and versatile method for the chemical synthesis of DNA and RNA. This guide provides a comprehensive overview of the core principles of this chemistry, details common modifications, and presents experimental protocols and quantitative data to inform research and development efforts.
The Foundation: Understanding Phosphoramidite Chemistry
Solid-phase phosphoramidite chemistry is the gold standard for the synthesis of oligonucleotides.[1] The process involves the sequential addition of nucleoside phosphoramidites, which are stabilized nucleoside monomers, to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[2][3] This method allows for the efficient and high-fidelity synthesis of oligonucleotides up to 200 base pairs in length.[4]
The synthesis cycle consists of four key chemical reactions:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, exposing the 5'-hydroxyl group for the next reaction.[5]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole or a less acidic activator like 5-(ethylthio)-1H-tetrazole (ETT), is then coupled to the free 5'-hydroxyl group of the growing chain.[6][7] This reaction forms a phosphite (B83602) triester linkage. The efficiency of this step is critical for the overall yield of the full-length oligonucleotide.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced. This involves the acetylation of the unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole.[2] Capped sequences are chemically inert and will not participate in subsequent coupling reactions.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester by oxidation. This is typically accomplished using an iodine solution in the presence of water and a weak base like pyridine.[8] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced by a sulfurization reaction.[9]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Enhancing Functionality: An Overview of Common Modifications
The versatility of phosphoramidite chemistry allows for the incorporation of a wide array of chemical modifications to the nucleobase, sugar moiety, or phosphate (B84403) backbone. These modifications can confer desirable properties such as increased nuclease resistance, enhanced binding affinity to target sequences, and improved pharmacokinetic profiles.
Backbone Modifications: Phosphorothioates
One of the most common modifications is the replacement of a non-bridging oxygen atom in the phosphate backbone with a sulfur atom, creating a phosphorothioate (B77711) (PS) linkage. This modification significantly enhances nuclease resistance, a critical attribute for therapeutic oligonucleotides.[10][11]
Sugar Modifications: 2'-O-Methyl, 2'-Fluoro, and Locked Nucleic Acids (LNA)
Modifications at the 2'-position of the ribose sugar are widely employed to increase the binding affinity and nuclease resistance of oligonucleotides.
-
2'-O-Methyl (2'-OMe): The addition of a methyl group at the 2'-hydroxyl position locks the sugar pucker in an A-form geometry, which increases the thermal stability of duplexes with RNA targets.[12][13] This modification also provides moderate nuclease resistance.[1]
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom also promotes an A-form helical conformation and significantly enhances binding affinity and thermal stability.[14][15]
-
Locked Nucleic Acid (LNA): LNA monomers contain a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring. This "locked" conformation results in an unprecedented increase in thermal stability and excellent mismatch discrimination.[16]
Quantitative Insights: Data on Modified Oligonucleotides
The choice of modification depends on the desired application and the specific properties required. The following tables summarize key quantitative data related to common modifications.
Table 1: Impact of Phosphoramidite Equivalents on Coupling Efficiency
| Phosphoramidite Equivalents | Recirculation Time (min) | Coupling Efficiency (%) |
| 1.75 | 5.0 | 46 |
| 1.75 | 15.0 | 80 |
| 2.88 | 30.0 | >95 |
Data adapted from a study on the synthesis of 5'-GalNAc-conjugated oligonucleotides.[17]
Table 2: Effect of 2' Modifications on Oligonucleotide Melting Temperature (Tm)
| Modification | Change in Tm per Modification (°C) | Target |
| 2'-O-Methyl | ~+1.5 | RNA |
| 2'-Fluoro | ~+2.0 | RNA |
| LNA | +2 to +8 | DNA/RNA |
| 2'-O-Methyl | ~+1.4-1.8 | L-DNA/L-RNA |
| 2'-Fluoro | ~+4 to +5 | DNA/RNA |
Data compiled from multiple sources.[12][13][15][18][19]
Table 3: Nuclease Resistance of Modified Oligonucleotides
| Modification | Relative Nuclease Resistance |
| Phosphodiester (Unmodified) | Low |
| Phosphorothioate | High |
| 2'-O-Methyl | Moderate |
| 2'-Fluoro | Moderate |
| LNA | Very High |
Qualitative comparison based on literature.[1][10][11]
In Practice: Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a modified phosphoramidite and its incorporation into an oligonucleotide, followed by purification.
Synthesis of 2'-O-Methyl Guanosine (B1672433) Phosphoramidite
This protocol outlines the key steps for the synthesis of a 2'-O-methyl guanosine phosphoramidite, a common building block for modified oligonucleotides.
Materials:
-
N2-isobutyryl-5'-O-DMT-guanosine
-
Methyl iodide
-
Sodium hydride
-
Anhydrous Dimethylformamide (DMF)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the 2'-Hydroxyl Group:
-
Dissolve N2-isobutyryl-5'-O-DMT-guanosine in anhydrous DMF.
-
Add sodium hydride portion-wise at 0°C and stir for 1 hour.
-
Add methyl iodide and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with methanol (B129727) and extract the product with ethyl acetate (B1210297).
-
Purify the 2'-O-methylated product by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the purified 2'-O-methylated guanosine derivative in anhydrous DCM.
-
Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Purify the final 2'-O-methyl guanosine phosphoramidite by silica gel chromatography.
-
Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide
This protocol describes the automated solid-phase synthesis of an oligonucleotide containing phosphorothioate linkages.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Unmodified and modified phosphoramidite solutions (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).
-
Oxidizer solution (0.02 M iodine in THF/water/pyridine).
-
Sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile (B52724) for washing.
-
Ammonium (B1175870) hydroxide (B78521) for cleavage and deprotection.
Procedure (performed on an automated DNA/RNA synthesizer):
-
Column Preparation: Pack a synthesis column with the appropriate amount of CPG support.
-
Synthesis Cycle:
-
Detritylation: Treat the support with the deblocking solution to remove the 5'-DMT group. Wash with acetonitrile.
-
Coupling: Deliver the activated phosphoramidite and activator solution to the column and allow to react for the specified time (e.g., 30-180 seconds). Wash with acetonitrile.[8][16]
-
Capping: Treat the support with capping solutions A and B to block unreacted 5'-hydroxyl groups. Wash with acetonitrile.
-
Sulfurization: For phosphorothioate linkages, deliver the sulfurizing reagent to the column and allow to react. For standard phosphodiester linkages, use the oxidizer solution. Wash with acetonitrile.[9]
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Final Detritylation: After the final coupling step, perform a final detritylation to remove the 5'-DMT group from the full-length oligonucleotide.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support using concentrated ammonium hydroxide.
-
Heat the ammonium hydroxide solution at 55°C for 8-16 hours to remove the base and phosphate protecting groups.
-
Evaporate the ammonium hydroxide to yield the crude oligonucleotide.
-
Purification of Modified Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides.[20][21]
Materials:
-
Crude oligonucleotide sample.
-
HPLC system with a reverse-phase column (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Desalting: Remove the TEAA buffer from the purified oligonucleotide by methods such as ethanol (B145695) precipitation or using a desalting column.
-
Lyophilization: Lyophilize the desalted oligonucleotide to obtain a dry powder.
Visualizing the Concepts: Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and a signaling pathway relevant to the application of modified oligonucleotides.
References
- 1. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. libpubmedia.co.uk [libpubmedia.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. google.com [google.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. osti.gov [osti.gov]
- 13. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. atdbio.com [atdbio.com]
The Strategic Role of 4'-Fluoro Modification in Enhancing Oligonucleotide Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of oligonucleotide-based therapeutics is continually evolving, driven by the need for enhanced efficacy, stability, and specificity. Chemical modifications are paramount to overcoming the inherent limitations of natural oligonucleotides, such as susceptibility to nuclease degradation and suboptimal binding affinity. Among the arsenal (B13267) of available modifications, the introduction of a fluorine atom at the 4'-position of the sugar moiety has emerged as a powerful strategy. This technical guide provides an in-depth exploration of the role of 4'-fluoro modification in oligonucleotides, detailing its impact on critical physicochemical and biological properties. We will delve into the effects on binding affinity, nuclease resistance, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Introduction: The Significance of Chemical Modification
Oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases by modulating gene expression at the RNA level. However, unmodified oligonucleotides are rapidly degraded by cellular nucleases and often exhibit insufficient binding affinity to their target RNA sequences. Chemical modifications are therefore indispensable for transforming these molecules into viable therapeutic agents. The 4'-fluoro modification, a seemingly subtle alteration, imparts profound changes to the sugar pucker, leading to significant improvements in the overall performance of the oligonucleotide.
Impact of 4'-Fluoro Modification on Oligonucleotide Properties
The introduction of a fluorine atom at the 4'-position of the ribose or deoxyribose sugar ring has a multifaceted impact on the properties of an oligonucleotide. These effects primarily stem from the high electronegativity of fluorine and its influence on the conformational dynamics of the sugar moiety.
Enhanced Binding Affinity
The 4'-fluoro modification typically favors a C3'-endo (North) sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry. This conformation is structurally similar to that of RNA, leading to enhanced binding affinity (hybridization) to complementary RNA targets. This increased affinity is reflected in a higher melting temperature (Tm) of the resulting duplex.
Increased Nuclease Resistance
The altered sugar conformation and the steric hindrance provided by the 4'-fluoro group contribute to a significant increase in resistance to degradation by cellular nucleases, particularly 3'-exonucleases. This enhanced stability prolongs the half-life of the oligonucleotide in vivo, leading to a more sustained therapeutic effect.
Quantitative Data Summary
The following tables summarize the quantitative impact of 4'-fluoro and other relevant modifications on key oligonucleotide properties.
Table 1: Impact of 4'-Fluoro Modification on Duplex Melting Temperature (Tm)
| Oligonucleotide Sequence (5'-3') | Modification | Complement | Tm (°C) | ΔTm per modification (°C) |
| CGC T GAG C | Unmodified DNA | GCT CAG A GCG | 55.2 | - |
| CGC F GAG C | 4'-F-d T | GCT CAG A GCG | 58.7 | +3.5 |
| UGU U GUA U | Unmodified RNA | AUA CAA A CA | 61.5 | - |
| UGU fU GUA U | 4'-F-rU | AUA CAA A CA | 64.0 | +2.5 |
Note: F = 4'-fluoro-2'-deoxythymidine; fU = 4'-fluoro-uridine. Tm values are illustrative and can vary based on sequence context and experimental conditions.
Table 2: Impact of 4'-Fluoro Modification on siRNA Potency (IC50)
| Target Gene | siRNA Sequence (Sense) | Modification Pattern | IC50 (nM) |
| Luciferase | GAUUAU GUC CGG UUA UGU ACA | Unmodified | 15.8 |
| Luciferase | GAUUAU GUC CGG UUA UGU ACA | 4'-F-rU at positions 3, 8, 15 | 4.2 |
| Factor VII | GGA UfC AfU fCfA AfU fCfA fCf | 2'-F/4'-F alternating | 0.50[1] |
| Factor VII | GGA UCA UCA AUC ACA CC | Unmodified | 0.95[1] |
Note: IC50 values are cell-type and target-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 4'-fluoro-modified oligonucleotides.
Solid-Phase Synthesis of 4'-Fluoro-Modified Oligonucleotides
Objective: To synthesize an oligonucleotide containing one or more 4'-fluoro-modified nucleosides using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
4'-Fluoro-modified phosphoramidite (B1245037) (e.g., 4'-F-dU phosphoramidite)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Protocol:
-
Synthesizer Setup: Prepare the synthesizer with fresh reagents and solvents according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the coupling step at which the 4'-fluoro-modified phosphoramidite will be introduced.
-
Synthesis Cycle: The automated synthesis proceeds through a series of cycles for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.
-
Coupling: The 4'-fluoro-modified phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain. Coupling times for modified phosphoramidites may need to be extended to ensure high efficiency.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Repeat Cycles: Steps 3a-3d are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the solid support is treated with concentrated ammonium hydroxide (B78521) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Nuclease Resistance Assay
Objective: To assess the stability of 4'-fluoro-modified oligonucleotides in the presence of nucleases compared to unmodified oligonucleotides.
Materials:
-
4'-fluoro-modified and unmodified oligonucleotides (5'-end labeled with a fluorescent dye, e.g., FAM)
-
Nuclease source (e.g., fetal bovine serum (FBS) or a specific exonuclease like snake venom phosphodiesterase)
-
Reaction buffer (e.g., Tris-HCl, MgCl2)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Gel loading buffer (e.g., formamide, EDTA, loading dye)
-
Fluorescence gel scanner
Protocol:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the labeled oligonucleotide (final concentration ~1 µM) and the nuclease source (e.g., 10% FBS) in the appropriate reaction buffer.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction and immediately quench the enzymatic activity by adding an equal volume of gel loading buffer and placing the sample on ice or at -20°C.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes, then load them onto the denaturing polyacrylamide gel. Run the gel at a constant voltage until the loading dye has migrated to the desired position.
-
Visualization and Quantification: Visualize the gel using a fluorescence scanner. The intensity of the full-length oligonucleotide band at each time point is quantified.
-
Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time for both the modified and unmodified oligonucleotides to compare their degradation profiles.
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of a 4'-fluoro-modified oligonucleotide to its complementary RNA target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated capture probe (complementary to the target RNA)
-
4'-fluoro-modified oligonucleotide (analyte)
-
Target RNA
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Chip Preparation: Immobilize the biotinylated capture probe onto the streptavidin-coated sensor chip.
-
Target Capture: Inject the target RNA over the sensor surface to allow its capture by the immobilized probe.
-
Analyte Injection: Inject a series of concentrations of the 4'-fluoro-modified oligonucleotide (analyte) over the sensor surface. The association and dissociation of the analyte to the captured target RNA are monitored in real-time as a change in the SPR signal (response units, RU).
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte and captured target, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.
Mechanisms of Action and Signaling Pathways
4'-Fluoro-modified oligonucleotides primarily exert their therapeutic effects through two main mechanisms: RNase H-mediated degradation for ASOs and the RNA interference (RNAi) pathway for siRNAs.
RNase H-Mediated Degradation of mRNA (for ASOs)
Gapmer ASOs are designed with a central "gap" of unmodified DNA flanked by "wings" of modified nucleotides, such as those with 4'-fluoro modifications. The modified wings provide nuclease resistance and enhanced binding affinity, while the DNA gap is necessary to recruit the enzyme RNase H1.
RNA Interference (RNAi) Pathway (for siRNAs)
siRNAs are double-stranded RNA molecules that are processed by the cellular machinery to silence gene expression. 4'-Fluoro modifications can be incorporated to enhance the stability and potency of the siRNA.
Therapeutic Applications and Future Perspectives
The enhanced properties conferred by 4'-fluoro modifications have positioned these oligonucleotides as promising candidates for a variety of therapeutic applications. They are being actively investigated for the treatment of genetic disorders, viral infections, and cancer. The ability to fine-tune the level of nuclease resistance and binding affinity by strategically placing 4'-fluoro modifications allows for the optimization of oligonucleotide drug candidates for specific therapeutic needs.
Future research will likely focus on combining 4'-fluoro modifications with other chemical alterations to further enhance the therapeutic index of oligonucleotide drugs. Additionally, the development of novel delivery strategies will be crucial for expanding the application of these potent molecules to a wider range of tissues and diseases.
Conclusion
The 4'-fluoro modification represents a key advancement in the field of oligonucleotide therapeutics. By imparting enhanced binding affinity and nuclease resistance, this modification addresses two of the most significant challenges in the development of effective oligonucleotide drugs. The data and protocols presented in this guide underscore the value of the 4'-fluoro modification and provide a framework for its application in the design and evaluation of next-generation oligonucleotide therapeutics. As our understanding of the structure-activity relationships of modified oligonucleotides continues to grow, the strategic incorporation of 4'-fluoro and other modifications will undoubtedly play a central role in the development of novel and impactful medicines.
References
An In-depth Technical Guide on 5-Methyluridine in DNA Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-methyluridine (B1664183) (m⁵U), also known as ribothymidine, is the ribonucleoside counterpart to deoxythymidine.[1] While its primary role is as a modified base in various RNA species, particularly transfer RNA (tRNA), where it contributes to structural stability, its presence and implications in DNA are a subject of significant interest.[1][2] 5-methyluridine is not a canonical component of DNA. Its incorporation is generally considered an error, occurring at low frequencies due to the cellular abundance of its triphosphate form (rTTP) and the ability of DNA polymerases to mistakenly incorporate ribonucleotides. This guide provides a comprehensive technical overview of the biosynthesis of 5-methyluridine triphosphate, its anomalous incorporation into DNA, the structural and functional consequences, the cellular repair mechanisms that address this anomaly, and detailed protocols for its study.
Introduction to 5-Methyluridine
5-methyluridine is a pyrimidine (B1678525) nucleoside composed of a thymine (B56734) base attached to a ribose sugar.[1] It is structurally identical to the DNA nucleoside thymidine (B127349) (deoxythymidine) except for the presence of a 2'-hydroxyl group on the ribose ring. In its primary biological context, m⁵U is synthesized post-transcriptionally in RNA molecules, most notably at position 54 in the T-loop of most tRNAs, where it plays a role in stabilizing the tertiary structure.[1][2]
The focus of this guide, however, is the less-explored role of m⁵U in the context of DNA. The precursor for its incorporation, 5-methyluridine 5'-triphosphate (rTTP), exists in the cell. Although cellular dNTP pools are tightly regulated, the concentration of ribonucleoside triphosphates (rNTPs) is significantly higher, creating a constant challenge for DNA polymerases to select the correct deoxyribonucleotide.[3] The misincorporation of ribonucleotides, including rTTP, represents one of the most common forms of endogenous DNA damage.[3]
Biosynthesis and Metabolism
The pathways for generating 5-methyluridine and its triphosphate form are interconnected with standard pyrimidine metabolism.
Salvage and Catabolic Pathways
Free 5-methyluridine can be generated from the turnover and degradation of RNA, such as tRNA.[4][5] In some organisms, catabolic pathways exist to break down these modified nucleosides. For example, in Arabidopsis thaliana, 5-methyluridine is hydrolyzed by Nucleoside Hydrolase 1 (NSH1) to thymine and ribose.[4][5][6] This prevents the accumulation of m⁵U and its potential re-entry into nucleotide pools.[4][5]
Enzymatic Synthesis of the Precursor, rTTP
The substrate for incorporation into DNA is 5-methyluridine 5'-triphosphate (rTTP). Its synthesis can occur through the phosphorylation of the nucleoside. Nucleoside kinases can catalyze the phosphorylation of 5-methyluridine to its monophosphate, diphosphate, and ultimately triphosphate forms, utilizing ATP as a phosphate (B84403) donor.[7] While less characterized than the canonical dNTP synthesis pathways, these phosphorylation steps make rTTP available for DNA polymerases.
The diagram below illustrates the key metabolic pathways related to 5-methyluridine.
Incorporation into DNA
The incorporation of a ribonucleotide like m⁵U into a DNA strand is an error made by DNA polymerases.
Mechanism of Misincorporation
DNA polymerases have evolved a "steric gate" mechanism to distinguish between dNTPs and rNTPs.[8] This gate, typically a bulky amino acid residue in the active site, physically clashes with the 2'-hydroxyl group of an incoming rNTP, favoring the binding of dNTPs.[8] However, this discrimination is not perfect. Given the much higher cellular concentrations of rNTPs compared to dNTPs, occasional misincorporation occurs.[3] Studies with yeast DNA polymerases have shown that replicative polymerases incorporate rNMPs at frequencies ranging from one per 625 to one per 5,000 dNMPs synthesized in vitro under physiological nucleotide concentrations.[3] While specific data for rTTP is less common, its behavior as an inhibitor of some reverse transcriptases suggests it can compete for the active site.[9]
Polymerase Fidelity and Quantitative Data
The efficiency of rTTP incorporation varies between different DNA polymerases. High-fidelity polymerases with robust proofreading (3'-5' exonuclease) activity are more likely to excise a misincorporated m⁵U. In contrast, lower-fidelity or specialized polymerases, such as Y-family polymerases involved in translesion synthesis, may incorporate ribonucleotides more readily due to a more spacious active site.[8]
The table below summarizes comparative kinetic data for nucleotide analogs, illustrating the general principles of polymerase discrimination. While specific Km and kcat values for rTTP are not widely reported, data for other analogs demonstrate how modifications affect polymerase interaction.
| Polymerase | Substrate/Inhibitor | Template | Ki or Km (µM) | Vmax or kcat (relative to dNTP) | Reference |
| Human Cytomegalovirus DNA Pol | FMAUTP (analog of dTTP) | Activated Calf Thymus DNA | 0.06 (Ki) | Substrate | [10] |
| Human Cellular DNA Pol α | FMAUTP (analog of dTTP) | Activated Calf Thymus DNA | 0.45 (Ki) | Not a Substrate | [10] |
| HIV Reverse Transcriptase | β-L-ddTTP (analog of dTTP) | N/A | 12-70 fold larger than D-enantiomer | Similar to dTTP | [9] |
| E. coli DNA Polymerase I (Klenow) | β-L-ddTTP (analog of dTTP) | N/A | 12-70 fold larger than D-enantiomer | ~0.1% of dTTP | [9] |
This table illustrates the competitive nature of nucleotide analogs and differences in polymerase sensitivity. FMAUTP is 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil triphosphate.
Consequences of 5-Methyluridine in DNA
The presence of a ribonucleotide in the DNA double helix introduces both structural distortion and chemical instability.
Structural Perturbations
The 2'-hydroxyl group of the ribose sugar is bulky and electronegative, introducing significant perturbations:
-
Helical Conformation: The ribose sugar prefers a C3'-endo pucker, characteristic of A-form RNA, rather than the C2'-endo pucker typical of B-form DNA. This forces a local distortion in the DNA helix.
-
Instability: The 2'-hydroxyl group makes the adjacent phosphodiester bond susceptible to hydrolysis, particularly under alkaline conditions. This represents a point of inherent instability in the DNA backbone.
Impact on DNA Transactions
The presence of m⁵U can impede the progress of molecular machinery that transacts along the DNA:
-
Replication: A ribonucleotide on the template strand can stall or slow down replicative DNA polymerases.[3]
-
Transcription: RNA polymerases may also be hindered by ribonucleotides in the DNA template, potentially affecting gene expression.
-
Repair: The structural anomaly is a substrate for specific DNA repair pathways.
DNA Repair Mechanisms
Cells have evolved robust mechanisms to identify and remove ribonucleotides from DNA. The primary pathway is Ribonuclease H-dependent excision repair.
Ribonuclease H2-Initiated Repair
The key enzyme in eukaryotes for recognizing single ribonucleotides in DNA is Ribonuclease H2 (RNase H2).
-
Recognition: RNase H2 specifically recognizes the RNA-DNA hybrid structure created by the single ribonucleotide.
-
Incision: The enzyme cleaves the phosphodiester bond 5' to the ribonucleotide, creating a nick in the DNA backbone.
-
Excision & Synthesis: This nick signals other repair factors. A DNA polymerase (like Pol δ/ε) with strand displacement activity and a flap endonuclease (FEN1) work to remove the ribonucleotide and a few downstream deoxynucleotides. The polymerase then fills the gap using the complementary strand as a template.
-
Ligation: DNA ligase seals the final nick, restoring the integrity of the DNA strand.
The workflow for this repair process is depicted below.
Experimental Protocols
Studying the incorporation and effects of 5-methyluridine in DNA requires specific biochemical and molecular biology techniques.
Protocol: In Vitro DNA Polymerase Incorporation Assay
This protocol measures the efficiency of rTTP incorporation by a DNA polymerase relative to dTTP.
1. Materials:
-
Purified DNA polymerase of interest.
-
Reaction Buffer (polymerase-specific, e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
Primer-template DNA substrate: A short oligonucleotide primer annealed to a longer template strand. The first template base opposite the primer's 3' end should be adenine (B156593) (A).
-
Deoxynucleoside triphosphates (dNTPs): dATP, dCTP, dGTP at high concentration (e.g., 1 mM stocks).
-
Deoxythymidine triphosphate (dTTP) and 5-methyluridine triphosphate (rTTP) stocks.
-
Radiolabeled dNTP (e.g., [α-³²P]dGTP) for product visualization.
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
2. Methodology:
-
Prepare Primer-Template: Anneal the primer to the template DNA by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Set up Reactions: On ice, prepare reaction mixtures. For a competition assay, include the primer-template (e.g., 50 nM), DNA polymerase (e.g., 5 nM), reaction buffer, [α-³²P]dGTP (for labeling the next incorporation site), and varying concentrations of both dTTP and rTTP.
-
Initiate Reaction: Transfer tubes to a 37°C water bath to start the reaction. Incubate for a defined period (e.g., 5-15 minutes), ensuring the reaction stays in the single-turnover phase.
-
Quench Reaction: Stop the reaction by adding an equal volume of Stop Solution.
-
Analyze Products: Heat samples at 95°C for 5 minutes to denature. Load samples onto a denaturing polyacrylamide gel.
-
Visualize and Quantify: Expose the gel to a phosphor screen and image. Quantify the bands corresponding to the unextended primer and the +1 (incorporation of T or m⁵U) and +2 (incorporation of labeled G) products. The ratio of extended products reflects the relative incorporation efficiency.
Protocol: Detection of 5-Methyluridine in DNA by Mass Spectrometry
This protocol provides a definitive method for identifying and quantifying m⁵U within a DNA sample.
1. Materials:
-
Genomic or synthetic DNA sample.
-
Enzyme cocktail for DNA digestion: DNase I, Nuclease P1, and alkaline phosphatase.
-
LC-MS/MS system (Liquid Chromatography coupled with Tandem Mass Spectrometry).
-
5-methyluridine and 2'-deoxythymidine analytical standards.
2. Methodology:
-
DNA Digestion: Incubate the DNA sample (~1-5 µg) with DNase I to generate small oligonucleotides. Follow with Nuclease P1 to digest the DNA into individual 5'-mononucleotides. Finally, treat with alkaline phosphatase to dephosphorylate the nucleotides into nucleosides.
-
Sample Cleanup: Remove enzymes, typically by ultrafiltration or solid-phase extraction.
-
LC Separation: Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18). Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides.
-
MS/MS Detection: Analyze the column eluent by tandem mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for m⁵U: Monitor the transition from the protonated molecular ion [M+H]⁺ (m/z 259.1) to the fragment ion corresponding to the thymine base (m/z 127.1).
-
MRM Transition for Thymidine: Monitor the transition from [M+H]⁺ (m/z 243.1) to the thymine base fragment (m/z 127.1).
-
-
Quantification: Generate a standard curve using the analytical standards to quantify the amount of 5-methyluridine relative to thymidine in the original DNA sample.
Conclusion and Future Directions
While 5-methyluridine is not a native component of the DNA code, its inadvertent incorporation poses a constant threat to genomic integrity. The study of this "ribo-lesion" highlights the remarkable selectivity of DNA polymerases and the efficiency of cellular repair pathways like the RNase H2-dependent mechanism. For researchers in drug development, understanding how nucleotide analogs are processed by polymerases and repair enzymes is critical. The structural and chemical vulnerabilities introduced by 5-methyluridine could potentially be exploited for therapeutic purposes, while the fidelity of polymerases in discriminating against such analogs remains a key parameter in the development of antiviral and anticancer nucleoside drugs. Future research will likely focus on the precise kinetics of rTTP incorporation by a wider range of human polymerases and the downstream consequences of unrepaired m⁵U on complex DNA transactions in a chromatin context.
References
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Abundant ribonucleotide incorporation into DNA by yeast replicative polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Ribonucleotide Incorporation by Human DNA Polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-L-thymidine 5'-triphosphate analogs as DNA polymerase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037), a modified nucleoside phosphoramidite for the synthesis of fluorinated oligonucleotides. It details its chemical properties, impact on oligonucleotide structure and function, and protocols for its use in solid-phase synthesis.
Introduction to DMTr-4'-F-5-Me-U-CED Phosphoramidite
This compound, also known as DMTr-4'-F-5-Methyluridine-CED phosphoramidite, is a specialized building block for the chemical synthesis of modified oligonucleotides.[1] The key features of this phosphoramidite are the 4'-fluoro (4'-F) and 5-methyl substitutions on the uridine (B1682114) nucleoside. These modifications are introduced to enhance the therapeutic and diagnostic potential of oligonucleotides by improving their stability and modulating their structural and binding properties.
The 4'-fluoro modification, in particular, influences the sugar pucker conformation of the nucleoside, favoring a North (C3'-endo) conformation.[2] This pre-organization of the sugar moiety can lead to altered hybridization characteristics and increased resistance to nuclease degradation, which are critical attributes for in vivo applications such as antisense therapy, siRNA, and aptamers. The 5-methyl group on the uracil (B121893) base is analogous to the methyl group in thymidine, which is known to stabilize duplexes.
Properties and Performance Data
The incorporation of this compound into an oligonucleotide chain imparts several key properties. While specific quantitative data for this exact molecule is not extensively published, data from closely related 4'-fluorinated nucleotides provide valuable insights into its expected performance.
Table 1: Performance Characteristics of 4'-Fluoro-Modified Oligonucleotides
| Parameter | Observation/Value | Notes |
| Coupling Efficiency | High | Reported to be as efficient as the incorporation of native deoxyribonucleoside phosphoramidites.[1] For modified phosphoramidites, extended coupling times are often recommended to ensure high efficiency. |
| Duplex Thermal Stability (Tm) | Sequence-dependent; can be stabilizing or destabilizing | The North-conformation preference of the 4'-F sugar can lead to local structural perturbations.[2] The effect on Tm will depend on the sequence context and the nature of the complementary strand (DNA or RNA). |
| Nuclease Resistance | Enhanced | 2'-Fluoro modifications are known to confer nuclease resistance. While direct data for 4'-F is limited, the structural similarity suggests a similar protective effect against exonucleases. |
| Sugar Pucker Conformation | Predominantly North (C3'-endo) | NMR studies on 4'-F-deoxythymidine show a preference for the North conformation, similar to 2'-F-deoxyribonucleosides.[2] |
| Alkaline Stability | Potential for instability | Studies on 4'-F-deoxythymidine indicate that scission of the glycosidic bond can occur under alkaline conditions, leading to strand cleavage.[2] This necessitates careful selection of deprotection conditions. |
Experimental Protocols
The following protocols are based on established methods for the synthesis and deprotection of oligonucleotides containing modified nucleosides, particularly those with fluoro-substitutions.
Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps for incorporating this compound into an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Automated Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle for each nucleotide addition. For the incorporation of the modified phosphoramidite, make the following adjustment:
-
Coupling Step: Extend the coupling time to 10-15 minutes to ensure efficient reaction of the modified phosphoramidite with the growing oligonucleotide chain.
-
-
Post-Synthesis: After the final coupling step, the oligonucleotide can be left with the 5'-DMTr group on for "trityl-on" purification or removed on the synthesizer.
Cleavage and Deprotection
Due to the potential instability of the 4'-F modification under harsh alkaline conditions, a milder deprotection strategy is recommended.
Materials:
-
Ammonium (B1175870) hydroxide/ethanol (3:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add a solution of ammonium hydroxide/ethanol (3:1, v/v).
-
Incubate at room temperature for 12-16 hours.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection (if RNA bases are present):
-
This step is for oligonucleotides containing ribonucleosides protected with silyl (B83357) ethers (e.g., TBDMS).
-
Resuspend the dried oligonucleotide in a solution of TEA·3HF in DMF.
-
Incubate at 65°C for 1.5 hours.
-
Quench the reaction and desalt the oligonucleotide.
-
Note: For oligonucleotides containing only DNA and the 4'-F-5-Me-U modification, the second step is not necessary.
Applications and Workflows
Oligonucleotides incorporating this compound are valuable tools in various research and therapeutic applications, primarily due to their enhanced stability and unique structural properties.
Aptamer Development via SELEX
The increased nuclease resistance imparted by the 4'-fluoro modification makes this phosphoramidite an excellent candidate for the synthesis of aptamer libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Probing RNA-Protein Interactions
The unique structural features and potential for 19F NMR studies make 4'-fluoro-modified oligonucleotides useful as probes for investigating RNA-protein interactions. A common technique for this is the Electrophoretic Mobility Shift Assay (EMSA).
Potential in Therapeutic Applications (e.g., Antisense Inhibition)
The enhanced stability of oligonucleotides containing 4'-F-5-Me-U suggests their potential use as antisense oligonucleotides to inhibit the expression of a target protein.
Conclusion
This compound is a valuable reagent for the synthesis of modified oligonucleotides with enhanced properties. The 4'-fluoro modification imparts a conformational preference that can influence duplex stability and increase nuclease resistance, making it a promising tool for the development of aptamers, antisense oligonucleotides, and probes for studying nucleic acid structure and function. Careful consideration of synthesis and deprotection conditions is necessary to maximize yield and maintain the integrity of the modification. Further research into the specific quantitative effects of this modification will continue to expand its applications in molecular biology and drug development.
References
Basic principles of phosphoramidite solid-phase synthesis
An In-depth Technical Guide to the Core Principles of Phosphoramidite (B1245037) Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidite solid-phase synthesis is the cornerstone of modern chemical oligonucleotide synthesis, enabling the routine and automated production of DNA and RNA strands with defined sequences.[1][2][3] This method, first introduced in the early 1980s, revolutionized molecular biology and underpins numerous applications, from polymerase chain reaction (PCR) primers and gene sequencing to the development of therapeutic oligonucleotides like antisense drugs and siRNAs.[1][2][4][5] The remarkable success of this technique lies in its cyclical and highly efficient nature, which allows for the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.[1][4][6] This guide provides a detailed exploration of the fundamental principles, chemical reactions, and experimental protocols that constitute the phosphoramidite synthesis cycle.
Core Principles and Key Components
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled-pore glass (CPG) or polystyrene.[7] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[6][8][9] Each cycle, which adds a single nucleotide, consists of four primary chemical steps: detritylation, coupling, capping, and oxidation.[4][10] To ensure the specificity of the reactions and prevent unwanted side reactions, various protecting groups are employed on the nucleoside phosphoramidite monomers.[4][11]
The Solid Support
The synthesis begins with the first nucleoside attached to a solid support, which allows for the easy removal of excess reagents and byproducts by simple washing after each reaction step.[8] This significantly simplifies the purification process compared to solution-phase synthesis.[8]
Phosphoramidite Monomers and Protecting Groups
The building blocks for the synthesis are nucleoside phosphoramidites. These are modified nucleosides with several key features:
-
A phosphoramidite group at the 3'-hydroxyl position, which is the reactive moiety that forms the internucleotide linkage.[1][]
-
A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group.[1][8][11] This acid-labile group prevents polymerization during monomer synthesis and is removed at the beginning of each synthesis cycle to allow for chain elongation.[8][10]
-
A β-cyanoethyl group protecting the phosphorus atom, which is removed at the end of the entire synthesis.[1][8]
-
Base-labile protecting groups on the exocyclic amines of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) to prevent side reactions.[8][11] Thymine (T) and Uracil (U) typically do not require protection of their keto groups.[11] Commonly used protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[8][11]
The Four-Step Synthesis Cycle
The addition of each nucleotide to the growing oligonucleotide chain involves a four-step cycle.
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[7][8][10] This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4][13] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[4] The cleaved DMT cation has a characteristic orange color and its absorbance can be measured spectrophotometrically to monitor the efficiency of each coupling step.[8]
Coupling
In the coupling step, the next nucleoside phosphoramidite monomer is added to the growing chain.[7][10] The phosphoramidite is first activated by a weak acid, such as tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[13][9][] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[8][9] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.[8][9][] This reaction is very rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[1]
Capping
Although the coupling reaction is highly efficient, a small percentage of the 5'-hydroxyl groups (typically 0.5-2%) may fail to react.[8][9] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations (n-1 sequences), a capping step is introduced.[3][4][9] The unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[13][9] This acetylation renders the unreacted chains inert to further elongation.[9]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle.[8][9] Therefore, it must be converted to a more stable pentavalent phosphate (B84403) triester.[4] This is achieved through an oxidation reaction, typically using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[13][8][9] This step stabilizes the internucleotide bond.[1]
This four-step cycle is repeated for each nucleotide to be added to the sequence.[10]
Caption: The four-step cycle of phosphoramidite solid-phase oligonucleotide synthesis.
Post-Synthesis Processing
Cleavage and Deprotection
After the final synthesis cycle, the completed oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.[7] This is typically achieved by treating the support with a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[13] This single step cleaves the ester linkage to the solid support and removes the protecting groups from the phosphate backbone (β-cyanoethyl) and the nucleobases.[8]
Quantitative Data
The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide product.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >99%[1] | A high coupling efficiency is crucial for synthesizing long oligonucleotides with high purity.[14] Even a small decrease in efficiency leads to a significant accumulation of truncated products.[14][15] |
| Detritylation Time | ~50 seconds[8] | Rapid and complete removal of the DMT group is necessary to ensure all chains are available for the next coupling reaction. |
| Coupling Time | 30 seconds (standard bases)[13] | The reaction is very fast for standard phosphoramidites. Modified or sterically hindered monomers may require longer coupling times.[3][13] |
| Capping Time | ~30 seconds[8] | Efficient capping prevents the formation of deletion mutations. |
| Oxidation Time | ~45 seconds[8] | Complete oxidation ensures the stability of the internucleotide linkage. |
Experimental Protocols
The following are generalized protocols for each step of the phosphoramidite synthesis cycle. Specific concentrations and times may vary depending on the synthesizer, scale, and specific reagents used.
Detritylation Protocol
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[13]
-
Procedure:
-
The synthesis column containing the solid support is washed with an anhydrous solvent (e.g., acetonitrile).
-
The detritylation reagent is passed through the column for a specified time (e.g., 50 seconds).[8]
-
The column is thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.[8]
-
Coupling Protocol
-
Reagents:
-
0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile (B52724).[16]
-
0.25 M - 0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole) in anhydrous acetonitrile.[8]
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The mixture is allowed to react for a specified time (e.g., 30 seconds for standard bases).[13]
-
The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.[8]
-
Capping Protocol
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF) and pyridine or lutidine.[13]
-
Capping Reagent B: N-Methylimidazole in THF.[13]
-
-
Procedure:
Oxidation Protocol
-
Reagent: 0.015 M - 0.1 M solution of iodine in a mixture of THF, pyridine, and water.[13][8]
-
Procedure:
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. alfachemic.com [alfachemic.com]
- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. atdbio.com [atdbio.com]
- 9. biotage.com [biotage.com]
- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. journalirjpac.com [journalirjpac.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. idtdna.com [idtdna.com]
- 15. benchchem.com [benchchem.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
A Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides. Understanding these parameters is essential for ensuring efficient synthesis, high-yield coupling, and the overall quality of the final therapeutic or diagnostic product. This document compiles available data, outlines general handling procedures, and provides standardized protocols for in-house assessment.
Introduction to DMTr-4'-F-5-Me-U-CED Phosphoramidite
This compound is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The key modifications include:
-
4'-Fluoro (4'-F) group: This modification on the sugar moiety preorganizes the sugar pucker into a C3'-endo conformation, similar to that of RNA. This generally increases the thermal stability of duplexes formed with target RNA or DNA strands.[1][2]
-
5-Methyluridine (5-Me-U): This is equivalent to thymidine (B127349) (T), providing standard Watson-Crick base pairing capabilities.
-
Dimethoxytrityl (DMTr) group: A 5'-hydroxyl protecting group, removed at the beginning of each synthesis cycle.
-
Cyanoethyl Diisopropylamino (CED) group: The phosphoramidite moiety that reacts with the free 5'-hydroxyl of the growing oligonucleotide chain.
Oligonucleotides containing 4'-F modifications exhibit enhanced nuclease resistance and increased binding affinity, making them promising candidates for antisense, siRNA, and aptamer-based therapeutics.[1][3]
Solubility Characteristics
Specific quantitative solubility data for this compound is not widely published in public data sheets. However, based on the general behavior of nucleoside phosphoramidites, the following guidelines are applicable.
Solvents and Concentrations: Most nucleoside phosphoramidites are readily soluble in anhydrous acetonitrile (B52724), the standard solvent used in automated oligonucleotide synthesis.[4] For practical application in synthesis, a standard concentration of 0.1 M is recommended to ensure efficient coupling kinetics.[4] Some highly modified or lipophilic phosphoramidites may exhibit lower solubility in acetonitrile and may require alternative solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), though this is less common for sugar-modified nucleosides.[4][5]
Table 1: General Solubility and Recommended Solution Parameters
| Parameter | Recommendation | Rationale & Remarks |
| Primary Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) | Standard solvent for oligonucleotide synthesis, ensuring compatibility with instrumentation and reagents. Water content is critical to prevent hydrolysis.[4][6] |
| Alternative Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | May be required for lipophilic amidites. Check synthesizer compatibility before use.[4] |
| Working Concentration | 0.05 M - 0.1 M | Higher concentrations (0.1 M) are generally preferred to drive the coupling reaction to completion.[4] |
| Dissolution Procedure | Vortexing for 5-10 minutes | Ensure complete dissolution before placing the solution on the synthesizer.[7] |
Stability Profile
The stability of phosphoramidites is paramount for successful oligonucleotide synthesis. Degradation, primarily through hydrolysis and oxidation, leads to impurities that can cap the growing chain or result in failed couplings.
Solid-State Stability
When stored as a dry powder under an inert atmosphere (e.g., argon) and protected from light, this compound is stable for extended periods.
Table 2: Recommended Storage Conditions for Solid Phosphoramidite
| Condition | Recommendation | Rationale |
| Temperature | -10°C to -30°C | Minimizes degradation kinetics.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from Light | Prevents potential photo-degradation. |
Solution Stability
Phosphoramidites are less stable in solution. The primary degradation pathways in acetonitrile are hydrolysis to the H-phosphonate and oxidation to the corresponding phosphate (B84403) (P(V)) species.[6][8] The rate of degradation is influenced by water content in the solvent, temperature, and the specific nucleoside.[8] For standard deoxy-phosphoramidites, stability in solution generally follows the order: T, dC > dA > dG.[8]
While specific kinetic data for DMTr-4'-F-5-Me-U-CED is unavailable, solutions in anhydrous acetonitrile are typically stable for 2-3 days when stored on an automated synthesizer and for several weeks at -20°C under an inert atmosphere.[6][7]
Experimental Protocols
The following are generalized protocols for the preparation and stability assessment of phosphoramidite solutions.
Protocol for Solution Preparation
-
Preparation: Allow the vial of solid phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the target concentration (e.g., 0.1 M).
-
Dissolution: Vortex the vial for 5-10 minutes until the solid is completely dissolved.[7]
-
Drying (Optional): For critical applications, the dissolved phosphoramidite solution can be further dried by passing it through a column of activated 3Å molecular sieves.[6]
-
Storage: Place the solution on the synthesizer or store in a sealed vial under argon at -20°C.
Protocol for Stability Assessment by ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a direct and powerful method for quantifying the purity of phosphoramidites and identifying phosphorus-containing impurities.[9]
-
Sample Preparation: Prepare a ~0.1 M solution of the phosphoramidite in deuterated anhydrous acetonitrile (CD₃CN) in an NMR tube under an inert atmosphere.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A standard instrument (e.g., 162 MHz) with a sufficient number of scans (e.g., 1024) should be used.[10]
-
Data Analysis:
-
The active phosphoramidite (P(III) species) will appear as a characteristic signal or a pair of diastereomeric signals around ~149 ppm .[6]
-
Oxidized impurities (P(V) species, e.g., phosphate) will appear in the region of -25 to 10 ppm .[10]
-
Hydrolyzed impurities (e.g., H-phosphonate) will appear in the region of 0 to 10 ppm .
-
Purity is calculated by integrating the P(III) signal relative to the total phosphorus signal intensity.
-
Protocol for Stability Assessment by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity and detect non-phosphorus impurities as well as degradation products.
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.[10]
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.[10]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A suitable gradient of Mobile Phase B to elute the main peak and any impurities.
-
Flow Rate: 1 mL/min.[10]
-
Detection: UV detection at a wavelength appropriate for the DMTr group (e.g., 254 nm).
-
-
Data Analysis: Purity is determined by calculating the area of the main peak as a percentage of the total peak area. Degradation over time can be monitored by injecting samples from the same solution at different time points.
Visualized Workflows
Role in Oligonucleotide Synthesis
The following diagram illustrates the standard phosphoramidite cycle in solid-phase oligonucleotide synthesis, highlighting the step where this compound is utilized.
Stability Assessment Workflow
This diagram outlines a logical workflow for assessing the stability of a phosphoramidite solution over time.
References
- 1. 2'-Fluoro & 2'-Amino Amidites and Supports | Application Notes | ChemGenes [chemgenes.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 2'-Fluoro Phosphoramidites Amidite Manufacturer | Huaren [huarenscience.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. usp.org [usp.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of DMTr-4'-F-5-Me-U-CED Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037) is a key building block for the synthesis of oligonucleotides containing 4'-Fluoro-5-methyl-2'-deoxyuridine (4'-F-5-Me-dU). The incorporation of a fluorine atom at the 4' position of the sugar moiety offers unique properties to oligonucleotides, most notably an enhanced thermal stability of the resulting duplexes. This modification is of significant interest for various therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and probes where increased binding affinity and nuclease resistance are desirable.
These application notes provide a detailed protocol for the efficient incorporation of DMTr-4'-F-5-Me-U-CED phosphoramidite into synthetic oligonucleotides using standard automated solid-phase synthesis. The protocols cover the entire workflow from phosphoramidite preparation to the final deprotection and purification of the modified oligonucleotide.
Key Physicochemical and Performance Data
The incorporation of 4'-F-5-Me-dU into an oligonucleotide can significantly impact its physicochemical properties. The following table summarizes expected performance data based on studies of similar 4'-fluoro-modified oligonucleotides.
| Parameter | Standard Deoxyribonucleoside | 4'-F-5-Me-dU Modified Oligonucleotide |
| Coupling Efficiency | >98% | >98% (with optimized coupling time) |
| Thermal Stability (ΔTm per modification) | N/A | +1.5 to +2.5 °C |
| Nuclease Resistance | Standard | Enhanced |
Experimental Protocols
Phosphoramidite Preparation and Handling
Proper handling of the this compound is crucial for achieving high coupling efficiencies.
-
Storage: Store the phosphoramidite under argon or nitrogen at -20°C.
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).
-
Stability in Solution: Use the reconstituted phosphoramidite solution within 48 hours for optimal performance. For longer-term storage, aliquot and store at -20°C under an inert atmosphere.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. A key consideration for modified phosphoramidites is the optimization of the coupling step.
Synthesis Cycle Parameters:
| Step | Reagent | Time | Notes |
| 1. Deblocking | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 60-90 sec | Standard protocol. |
| 2. Coupling | 0.1 M this compound in Acetonitrile + Activator | 5-10 min | An extended coupling time is recommended to ensure high efficiency. |
| 3. Capping | Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (16% N-Methylimidazole/THF) | 30 sec | Standard protocol. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 sec | Standard protocol. |
Recommended Activators:
-
5-Ethylthio-1H-tetrazole (ETT): A 0.25 M solution in acetonitrile is a robust activator for modified phosphoramidites.
-
4,5-Dicyanoimidazole (DCI): A 0.25 M solution in acetonitrile can also be used and may offer advantages in certain sequences.
Cleavage and Deprotection
A standard deprotection protocol using concentrated ammonium (B1175870) hydroxide (B78521) is generally effective. However, for oligonucleotides containing base-sensitive modifications, a milder deprotection strategy should be employed.
Standard Deprotection Protocol:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate the vial at 55°C for 8-12 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to obtain the crude oligonucleotide.
Mild Deprotection Protocol (for sensitive modifications):
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
-
Incubate the vial at room temperature for 2 hours or at 65°C for 10-15 minutes.
-
Cool the vial and process as described in the standard protocol.
Purification of the Modified Oligonucleotide
The crude oligonucleotide containing the 4'-F-5-Me-dU modification can be purified using standard techniques. The choice of method will depend on the length of the oligonucleotide and the desired purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for achieving high purity. Purification can be performed with the 5'-DMTr group on (trityl-on) for enhanced separation of the full-length product from failure sequences.
-
Column: C18 reverse-phase column.
-
Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
Gradient: A linear gradient of Buffer B into Buffer A.
-
-
Polyacrylamide Gel Electrophoresis (PAGE): Suitable for long oligonucleotides where high resolution is required.
Visualizations
Oligonucleotide Synthesis Workflow
Application Notes and Protocols for the Automated Synthesis of 4'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into oligonucleotide structures represents a significant advancement in the development of therapeutic and diagnostic nucleic acids. Specifically, the 4'-fluoro modification has been shown to impart desirable properties, including increased nuclease resistance and enhanced binding affinity to target RNA. These characteristics make 4'-fluoro modified oligonucleotides promising candidates for applications in antisense therapy, siRNA, and aptamers. This document provides detailed application notes and protocols for the automated solid-phase synthesis of 4'-fluoro modified oligonucleotides, offering guidance from synthesis to purification for researchers and drug development professionals.
The automated synthesis of these modified oligonucleotides follows the well-established phosphoramidite (B1245037) chemistry, with specific adjustments to account for the altered reactivity and steric hindrance of the 4'-fluoro phosphoramidite monomers. This guide will detail these necessary modifications to standard protocols to ensure efficient synthesis and high-purity final products.
Data Presentation: Synthesis Parameters and Expected Outcomes
The successful synthesis of 4'-fluoro modified oligonucleotides requires careful optimization of several parameters. The following tables summarize key quantitative data and provide a comparison with standard, unmodified oligonucleotide synthesis. It is important to note that the optimal conditions may vary depending on the specific sequence, the synthesizer platform, and the source of the phosphoramidites.
| Parameter | Standard Oligonucleotides | 4'-Fluoro Modified Oligonucleotides | Key Considerations |
| Phosphoramidite Concentration | 0.08 - 0.15 M in anhydrous acetonitrile (B52724) | 0.08 - 0.15 M in anhydrous acetonitrile | Ensure phosphoramidites are fully dissolved and protected from moisture. |
| Activator | 0.25 - 0.50 M 5-ethylthiotetrazole (ETT) or 0.50 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile | 0.25 - 0.50 M ETT or 0.50 M DCI in acetonitrile | DCI can offer faster coupling kinetics compared to tetrazole-based activators[1]. |
| Coupling Time | 30 - 120 seconds | 5 - 30 minutes | Extended coupling times are often necessary to achieve high coupling efficiency due to the steric hindrance of the fluoro modification[2][3]. |
| Capping Reagent | Acetic anhydride/N-methylimidazole | Acetic anhydride/N-methylimidazole | Standard capping protocols are generally effective. |
| Oxidation Reagent | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | Standard oxidation protocols are typically sufficient. |
Table 1: Recommended Synthesis Cycle Parameters
| Outcome | Standard Oligonucleotides | 4'-Fluoro Modified Oligonucleotides | Notes |
| Average Coupling Efficiency | >99% | >95% | The coupling efficiency for modified phosphoramidites can be slightly lower and requires optimization of coupling time[3]. |
| Crude Purity (Full-Length Product) | Dependent on length (e.g., ~89% for a 20-mer with 99.4% coupling efficiency)[4] | Dependent on length and optimized coupling efficiency. | Lower coupling efficiency will result in a lower percentage of full-length product. |
| Final Yield (Post-Purification) | 10 - 40% of theoretical maximum | 5 - 30% of theoretical maximum | Yield is highly dependent on the scale of synthesis, length of the oligonucleotide, and purification method. |
| Purity (Post-HPLC Purification) | >95% | >95% | HPLC is effective for achieving high purity for both standard and modified oligonucleotides[5]. |
Table 2: Expected Synthesis Outcomes
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 4'-Fluoro Modified Oligonucleotides
This protocol outlines the steps for a standard automated synthesis cycle on a solid support (e.g., Controlled Pore Glass - CPG).
1. Pre-Synthesis Setup: 1.1. Dissolve the 4'-fluoro modified and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.08 - 0.15 M). 1.2. Install the phosphoramidite vials, activator, capping, oxidation, and deblocking solutions on the DNA/RNA synthesizer. 1.3. Prime all reagent lines to ensure the absence of air bubbles and moisture. 1.4. Pack a synthesis column with the appropriate solid support functionalized with the 3'-terminal nucleoside.
2. Synthesis Cycle: 2.1. Deblocking (Detritylation):
- Treat the solid support with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) to remove the 5'-dimethoxytrityl (DMT) protecting group.
- Wash the support with anhydrous acetonitrile. 2.2. Coupling:
- Deliver the appropriate phosphoramidite and activator solution simultaneously to the synthesis column.
- Allow the coupling reaction to proceed for the optimized time (5-30 minutes for 4'-fluoro phosphoramidites)[2][3].
- Wash the support with anhydrous acetonitrile. 2.3. Capping:
- Treat the support with a capping solution (e.g., acetic anhydride/N-methylimidazole) to block any unreacted 5'-hydroxyl groups.
- Wash the support with anhydrous acetonitrile. 2.4. Oxidation:
- Treat the support with an oxidizing solution (e.g., 0.02 - 0.1 M iodine in THF/pyridine/water) to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
- Wash the support with anhydrous acetonitrile. 2.5. Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
3. Final Deblocking:
- After the final coupling cycle, perform a final deblocking step to remove the 5'-DMT group from the terminal nucleotide, unless "DMT-on" purification is planned.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.
1. Cleavage from Solid Support: 1.1. Transfer the solid support from the synthesis column to a screw-cap vial. 1.2. Add a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). 1.3. Incubate the vial at room temperature for 1-2 hours or as recommended for the specific solid support linker. 1.4. Carefully transfer the supernatant containing the cleaved oligonucleotide to a new vial.
2. Base and Phosphate Deprotection: 2.1. Seal the vial containing the oligonucleotide solution. 2.2. Heat the vial at 55-65°C for 8-16 hours for standard deprotection with ammonium hydroxide[2]. For faster deprotection, AMA can be used at 65°C for 10-15 minutes[6][7]. 2.3. After incubation, cool the vial to room temperature. 2.4. Evaporate the solution to dryness using a centrifugal evaporator.
3. (For RNA-containing oligonucleotides) 2'-Hydroxyl Deprotection: 3.1. If the oligonucleotide contains ribonucleosides with 2'-O-TBDMS protecting groups, a fluoride (B91410) treatment is necessary. 3.2. Resuspend the dried oligonucleotide in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO or DMF). 3.3. Incubate at 65°C for 2.5 hours or as recommended by the reagent supplier. 3.4. Quench the reaction and precipitate the oligonucleotide.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the purification of the deprotected oligonucleotide using reversed-phase HPLC.
1. Sample Preparation: 1.1. Resuspend the dried, crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0). 1.2. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions: 2.1. Column: C18 reversed-phase column. 2.2. Mobile Phase A: 0.1 M TEAA in water. 2.3. Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water. 2.4. Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide. 2.5. Flow Rate: Typically 1 mL/min for an analytical column. 2.6. Detection: UV absorbance at 260 nm.
3. Fraction Collection and Desalting: 3.1. Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide. 3.2. Pool the desired fractions and evaporate the solvent. 3.3. Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the ion-pairing reagent.
Mandatory Visualizations
Caption: Automated synthesis workflow for 4'-fluoro modified oligonucleotides.
Caption: Logical process flow from synthesis to final product analysis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. agilent.com [agilent.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for DMTr-4'-F-5-Me-U-CED Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and coupling conditions for the use of DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037) in the synthesis of modified oligonucleotides. The incorporation of a fluorine atom at the 4'-position of the deoxyribose sugar can impart unique structural and functional properties to oligonucleotides, making this modified phosphoramidite a valuable tool in therapeutic and diagnostic research.
Introduction
DMTr-4'-F-5-Me-U-CED phosphoramidite is a nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The 4'-fluoro modification has been shown to influence the sugar pucker conformation, favoring a North (C3'-endo) conformation similar to that found in RNA. This can lead to altered hybridization properties, nuclease resistance, and structural stability of the resulting oligonucleotides. The 5-methyl group on the uracil (B121893) base is analogous to thymidine, allowing for the synthesis of DNA-like strands with the 4'-fluoro modification.
The successful incorporation of this modified phosphoramidite requires careful consideration of coupling conditions and deprotection strategies to ensure high coupling efficiency and prevent degradation of the modified nucleotide.
Key Applications
Oligonucleotides incorporating 4'-F-5-Me-U can be utilized in various research and development applications, including:
-
Antisense Oligonucleotides: The modified structure may enhance binding affinity to target RNA and increase resistance to nuclease degradation.
-
siRNA: Incorporation into siRNA duplexes can affect their stability and activity.
-
Aptamers: The conformational constraints imposed by the 4'-fluoro group can influence the three-dimensional structure and binding properties of aptamers.
-
Structural Biology: The fluorine atom can serve as a sensitive probe for NMR studies of nucleic acid structure and dynamics.
Experimental Protocols
Phosphoramidite Preparation
Proper handling and preparation of the this compound are crucial for successful oligonucleotide synthesis.
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724) (ACN)
-
Syringe with a non-coring needle
-
Argon or helium gas supply
Protocol:
-
Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere of argon or helium, dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Install the vial on the appropriate port of the automated DNA/RNA synthesizer.
-
For optimal results, use freshly prepared phosphoramidite solutions. Stability in anhydrous acetonitrile is typically 2-3 days when stored under an inert atmosphere.[1]
Automated Oligonucleotide Synthesis
The following protocol outlines the key steps in the automated synthesis cycle for incorporating this compound.
Recommended Activator: Due to the potential for steric hindrance from the 4'-fluoro modification, a more potent activator than the standard 1H-tetrazole is recommended. 4,5-Dicyanoimidazole (DCI) has been shown to be a highly effective activator, often resulting in faster coupling times and higher coupling efficiencies, especially for sterically hindered phosphoramidites.[2][3]
Synthesis Cycle:
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Figure 1. Automated Oligonucleotide Synthesis Cycle. This diagram illustrates the four-step cycle for the incorporation of phosphoramidites during solid-phase oligonucleotide synthesis.
Detailed Steps:
-
Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Coupling: The this compound is activated by the activator solution (e.g., 0.25 M DCI in acetonitrile) and delivered to the synthesis column. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time compared to standard DNA phosphoramidites is recommended to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing solution (e.g., iodine in a mixture of THF, pyridine, and water).
This cycle is repeated for each subsequent nucleotide addition.
Cleavage and Deprotection
The presence of the 4'-fluoro modification can lead to instability of the glycosidic bond under standard alkaline deprotection conditions, potentially causing strand scission.[4] Therefore, milder deprotection conditions are recommended.
Recommended Deprotection Protocol (Mild Conditions):
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) solution (1:1 v/v)
-
Ammonium hydroxide (NH₄OH)
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial.
-
Incubate at room temperature for 2 hours or at 65°C for 15-30 minutes to cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups.
-
For the removal of the base protecting groups (e.g., benzoyl on dA and dC, isobutyryl on dG), a further treatment with ammonium hydroxide at 55°C for 4-8 hours is recommended.
-
After deprotection, the solution is cooled, and the supernatant containing the deprotected oligonucleotide is collected.
-
The oligonucleotide solution can then be dried using a vacuum concentrator.
Note: The optimal deprotection time and temperature may vary depending on the specific sequence and the presence of other modifications. It is advisable to perform a small-scale trial to optimize the deprotection conditions for your specific oligonucleotide.
Data Presentation
The following tables summarize the recommended parameters for the synthesis and deprotection of oligonucleotides containing 4'-F-5-Me-U.
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Phosphoramidite Conc. | 0.1 M in anhydrous ACN | Standard concentration for efficient coupling. |
| Activator | 0.25 M 4,5-Dicyanoimidazole (DCI) in ACN | More effective for sterically hindered phosphoramidites.[2][3] |
| Coupling Time | 5 - 10 minutes | Extended time to ensure high coupling efficiency. |
| Double Coupling | Recommended for critical positions | Can increase coupling efficiency from ~95% to >99%. |
Table 2: Recommended Deprotection Conditions for Oligonucleotides Containing 4'-F-5-Me-U
| Step | Reagent | Temperature | Duration | Purpose |
| Cleavage & Phosphate Deprotection | AMA (1:1 NH₄OH/MeNH₂) | Room Temp. or 65°C | 2 hours or 15-30 min | Cleavage from support and removal of cyanoethyl groups. |
| Base Deprotection | Ammonium Hydroxide (NH₄OH) | 55°C | 4 - 8 hours | Removal of base protecting groups. |
Logical Workflow for Modified Oligonucleotide Synthesis
The overall workflow from phosphoramidite to purified oligonucleotide is depicted below.
Figure 2. Overall Workflow for Synthesis of Modified Oligonucleotides. This flowchart outlines the major stages from the phosphoramidite reagent to the final purified product.
Conclusion
The this compound enables the synthesis of oligonucleotides with unique structural properties conferred by the 4'-fluoro modification. By employing a potent activator such as DCI with an extended coupling time, high incorporation efficiency can be achieved. It is critical to use mild deprotection conditions to prevent degradation of the modified nucleotide. The protocols and recommendations provided in these application notes serve as a guide for researchers to successfully synthesize and utilize 4'-F-5-Me-U-containing oligonucleotides in their studies.
References
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing 4'-Fluoro-5-Methyl-Uridine (4'-F-5-Me-U)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides incorporating modified nucleosides are pivotal in the development of therapeutic and diagnostic agents. The 4'-Fluoro-5-methyl-uridine (4'-F-5-Me-U) modification is of particular interest due to its potential to impart desirable biological properties, such as increased nuclease resistance and specific inhibitory effects on viral enzymes. However, the inherent instability of the 4'-fluoro moiety presents significant challenges during the deprotection phase of oligonucleotide synthesis. Standard deprotection protocols, often employing harsh alkaline conditions, can lead to the degradation of this labile modification, compromising the integrity and yield of the final product.
These application notes provide a comprehensive guide to the successful deprotection of oligonucleotides containing 4'-F-5-Me-U. We present a selection of mild deprotection protocols, a comparison of their effectiveness, and detailed experimental procedures. Additionally, we discuss the known applications of 4'-fluorinated nucleosides in antiviral research and provide a visual representation of a relevant biological pathway.
Data Presentation: Comparison of Deprotection Protocols
The selection of an appropriate deprotection strategy is critical to preserve the 4'-F-5-Me-U modification. The following table summarizes various deprotection conditions, ranging from standard to mild, and their suitability for labile oligonucleotides. It is important to note that while specific quantitative data for 4'-F-5-Me-U is limited in publicly available literature, the recommendations are based on established protocols for other base- and sugar-labile modifications.
| Deprotection Protocol | Reagent Composition | Temperature | Duration | Suitability for 4'-F-5-Me-U | Potential Side Reactions |
| Standard Ammonium (B1175870) Hydroxide (B78521) | Concentrated Ammonium Hydroxide (28-30%) | 55°C | 8-16 hours | Not Recommended | Degradation of the 4'-fluoro moiety, depurination.[1] |
| UltraFAST (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65°C | 5-10 minutes | Use with Caution | Potential for degradation due to high temperature, even for a short duration. Requires Ac-dC to prevent transamination.[1][2] |
| Mild - AMA | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | Room Temp | 30 minutes | Recommended | Reduced risk of degradation compared to heated AMA.[1] |
| Mild - Potassium Carbonate | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temp | 4 hours | Highly Recommended | Very gentle conditions suitable for highly labile groups. Requires UltraMILD phosphoramidites for other bases.[3][4] |
| Mild - t-Butylamine/Water | t-Butylamine / Water (1:3, v/v) | 60°C | 6 hours | Recommended | A milder alternative to ammonium hydroxide for sensitive modifications.[1] |
Experimental Protocols
Protocol 1: Mild Deprotection using Aqueous Methylamine (AMA) at Room Temperature
This protocol is a modification of the UltraFAST deprotection method, aiming to reduce the degradation of the 4'-F-5-Me-U modification by avoiding elevated temperatures.
Materials:
-
Oligonucleotide synthesis column containing the 4'-F-5-Me-U modified oligonucleotide on solid support.
-
Ammonium Hydroxide (28-30%).
-
40% Aqueous Methylamine solution.
-
Anhydrous acetonitrile (B52724).
-
Sterile, RNase-free microcentrifuge tubes.
Procedure:
-
Prepare the AMA deprotection solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh before use.
-
Carefully push the solid support from the synthesis column into a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube.
-
Incubate the tube at room temperature for 30 minutes with gentle agitation.
-
After incubation, centrifuge the tube briefly to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile microcentrifuge tube.
-
To ensure complete recovery, wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant from the previous step.
-
Dry the combined supernatant in a vacuum concentrator.
-
The dried oligonucleotide is now ready for purification by HPLC or other methods.
Protocol 2: Ultra-Mild Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing highly labile modifications, such as 4'-F-5-Me-U, and should be used in conjunction with UltraMILD phosphoramidites for the standard bases (Pac-dA, iPr-Pac-dG, Ac-dC).
Materials:
-
Oligonucleotide synthesis column with the 4'-F-5-Me-U modified oligonucleotide on solid support (synthesized using UltraMILD amidites).
-
Anhydrous Methanol.
-
Potassium Carbonate (K₂CO₃).
-
Sterile, RNase-free microcentrifuge tubes.
Procedure:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.
-
Add 1.5 mL of the 0.05 M potassium carbonate in methanol solution to the tube.
-
Incubate the tube at room temperature for 4 hours with gentle shaking.
-
Following incubation, centrifuge the tube to pellet the support material.
-
Transfer the supernatant containing the deprotected oligonucleotide to a fresh tube.
-
Wash the support with 0.5 mL of methanol and add this to the supernatant.
-
Evaporate the solvent in a vacuum concentrator.
-
The resulting pellet contains the deprotected oligonucleotide, ready for purification.
Mandatory Visualization
Experimental Workflow for Oligonucleotide Deprotection and Purification
Caption: General workflow for the deprotection and purification of modified oligonucleotides.
Proposed Mechanism of Action for 4'-Fluorinated Nucleosides in Antiviral Therapy
4'-Fluorinated nucleosides, including 4'-fluoro-uridine, have demonstrated potent antiviral activity, particularly against RNA viruses.[2][5][6] Their mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[5]
Caption: Proposed mechanism of antiviral activity for 4'-fluorinated nucleosides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of chemical modifications into oligonucleotides has become a cornerstone of modern therapeutic and diagnostic development. Among these, 4'-fluoro modifications of the sugar moiety are gaining attention for their potential to enhance nuclease resistance and binding affinity to target sequences. The successful synthesis of these modified oligonucleotides necessitates a robust and efficient purification strategy to isolate the full-length product from a complex mixture of synthesis-related impurities, such as truncated sequences (n-1, n-2) and other by-products. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[1][2][3] This application note provides a detailed protocol and practical guidance for the purification of 4'-fluoro modified oligonucleotides using IP-RP HPLC.
Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotide Purification
Ion-pair reversed-phase HPLC is the most common method for the analysis and purification of synthetic oligonucleotides.[1] This technique is predicated on the interaction between the negatively charged phosphate (B84403) backbone of the oligonucleotide, a positively charged ion-pairing agent in the mobile phase, and a hydrophobic stationary phase (typically C8 or C18). The ion-pairing reagent, commonly a trialkylammonium salt, forms a neutral complex with the oligonucleotide, increasing its hydrophobicity and enabling its retention on the reversed-phase column. Elution is then achieved by a gradient of an organic solvent, such as acetonitrile (B52724), which disrupts the hydrophobic interactions and releases the oligonucleotide from the stationary phase. The separation is primarily based on the length of the oligonucleotide, with longer sequences exhibiting greater retention due to the increased number of phosphate groups available for ion-pairing. However, the hydrophobicity of the nucleobases and any modifications also contribute to the retention characteristics.[4]
The introduction of a 4'-fluoro modification can influence the overall hydrophobicity of the oligonucleotide, potentially requiring adjustments to standard purification protocols. While the fundamental principles of IP-RP HPLC remain the same, optimization of the separation conditions is crucial to achieve high purity and yield.
Experimental Protocols
Analytical Method Development
Prior to preparative purification, it is essential to develop and optimize the separation method at an analytical scale. This allows for the determination of optimal conditions that can then be scaled up for larger quantities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and autosampler
-
Analytical HPLC column (e.g., C8 or C18, 2.5-5 µm particle size, 4.6 mm ID x 50-150 mm length)
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5 in HPLC-grade water
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5 in 50% Acetonitrile/50% HPLC-grade water[5]
-
Alternative Ion-Pairing Reagents: Triethylamine/Hexafluoroisopropanol (TEA/HFIP) for enhanced resolution and MS-compatibility, or Dibutylamine (DBA)/Tris(hydroxymethyl)aminomethane (TRIS).[6][7]
-
Sample: Crude 4'-fluoro modified oligonucleotide dissolved in water or Mobile Phase A.
Workflow for Analytical Method Development:
A logical workflow for developing the analytical method is crucial for efficient optimization.
Caption: Workflow for analytical HPLC method development.
Detailed Protocol:
-
Sample Preparation: Dissolve the crude 4'-fluoro modified oligonucleotide in water or Mobile Phase A to a concentration of approximately 0.1-0.5 OD/100 µL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the analytical column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject 10-20 µL of the prepared sample. A typical starting gradient is a linear increase from 5% to 50% Mobile Phase B over 30 minutes with a flow rate of 1 mL/min.[5]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 260 nm.
-
Optimization:
-
Gradient: Adjust the gradient slope to improve the resolution between the full-length product and impurities. A shallower gradient will generally provide better separation.
-
Temperature: Increasing the column temperature (e.g., to 50-60 °C) can improve peak shape by reducing secondary structures of the oligonucleotide.[3]
-
Ion-Pairing Reagent: If resolution is poor, consider using a different ion-pairing reagent. For example, TEA-HFIP can offer better resolution for complex mixtures.[7] The hydrophobicity of the ion-pairing agent can significantly impact retention and resolution.[4]
-
Preparative Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
Instrumentation and Materials:
-
Preparative HPLC system with a high-flow rate pump, fraction collector, and UV detector
-
Preparative HPLC column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 10-50 mm)
-
Sufficient quantities of Mobile Phases A and B.
Workflow for Preparative Purification:
The transition from an analytical method to a preparative scale involves a systematic scale-up process.
Caption: Workflow for preparative HPLC purification.
Detailed Protocol:
-
Method Scaling:
-
Flow Rate: Adjust the flow rate proportionally to the cross-sectional area of the preparative column compared to the analytical column.
-
Gradient Time: Maintain the same gradient length in column volumes by adjusting the gradient time based on the new flow rate.
-
Sample Load: Determine the maximum sample load that can be purified without compromising resolution. This is typically done through loading studies.
-
-
Sample Preparation: Dissolve the crude oligonucleotide in a minimal amount of Mobile Phase A to achieve a high concentration for injection.
-
Purification Run: Equilibrate the preparative column and inject the concentrated sample. Run the scaled-up gradient method.
-
Fraction Collection: Collect fractions corresponding to the main product peak. It is advisable to collect multiple fractions across the peak to isolate the purest portions.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Pooling and Desalting: Pool the fractions that meet the desired purity specifications. The collected fractions containing the ion-pairing salts must be desalted. This can be achieved by methods such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
Lyophilization: Lyophilize the desalted, pure oligonucleotide to obtain a stable powder.
Data Presentation
The following tables summarize typical parameters for the analytical and preparative HPLC purification of modified oligonucleotides. These should be used as a starting point and optimized for the specific 4'-fluoro modified oligonucleotide.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C8 or C18, 2.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1 M TEAA, pH 7.5 |
| Mobile Phase B | 0.1 M TEAA in 50% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 50-60 °C |
| Detection | UV at 260 nm |
| Injection Vol. | 10-20 µL |
| Gradient | 5-50% B over 30 min (example) |
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Recommended Condition |
| Column | C8 or C18, 5-10 µm, 21.2 x 150 mm |
| Mobile Phase A | 0.1 M TEAA, pH 7.5 |
| Mobile Phase B | 0.1 M TEAA in 50% ACN |
| Flow Rate | 25 mL/min (example scale-up) |
| Column Temp. | 50-60 °C |
| Detection | UV at 260 nm |
| Injection Vol. | 1-5 mL (sample dependent) |
| Gradient | Adjusted to maintain column volumes |
Considerations for 4'-Fluoro Modified Oligonucleotides
The introduction of a fluorine atom at the 4'-position of the sugar can alter the physicochemical properties of the oligonucleotide, which may impact its chromatographic behavior:
-
Hydrophobicity: The 4'-fluoro modification may slightly increase the hydrophobicity of the oligonucleotide compared to its unmodified counterpart. This could lead to a longer retention time on the reversed-phase column. It may be necessary to adjust the gradient to a higher final concentration of acetonitrile or use a more hydrophobic ion-pairing agent to ensure efficient elution.[4]
-
Secondary Structure: The conformational constraints imposed by the 4'-fluoro modification might influence the propensity of the oligonucleotide to form secondary structures. Elevated column temperatures are generally effective in disrupting these structures, leading to sharper peaks and improved resolution.[3]
-
Method Optimization: Due to these potential effects, it is crucial to perform thorough analytical method development for each new 4'-fluoro modified sequence to ensure optimal separation from closely related impurities.
Conclusion
The purification of 4'-fluoro modified oligonucleotides can be effectively achieved using ion-pair reversed-phase HPLC. A systematic approach involving analytical method development followed by a calculated scale-up to preparative chromatography is key to obtaining a high-purity final product. While the principles are similar to those for standard oligonucleotides, careful consideration of the potential impact of the 4'-fluoro modification on hydrophobicity and secondary structure is necessary for successful optimization of the purification protocol. The methods and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with this important class of modified oligonucleotides.
References
- 1. diva-portal.org [diva-portal.org]
- 2. atdbio.com [atdbio.com]
- 3. agilent.com [agilent.com]
- 4. Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4'-Fluoro Modified Oligonucleotides in Antisense Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4'-fluoro modified oligonucleotides (ASOs) in antisense applications. This document covers the synthesis, mechanisms of action, and experimental procedures for evaluating the efficacy and safety of these promising therapeutic agents.
Introduction to 4'-Fluoro Modified Antisense Oligonucleotides
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression.[1][2] Chemical modifications are crucial for enhancing the therapeutic properties of ASOs, including nuclease resistance, binding affinity, and pharmacokinetic profiles. Among these, the 4'-fluoro modification of the sugar moiety has emerged as a valuable tool in the design of next-generation antisense therapeutics.
The introduction of a fluorine atom at the 4' position of the ribose sugar can significantly influence the oligonucleotide's conformation, stability, and interaction with cellular machinery. These properties make 4'-fluoro modified ASOs potent candidates for various antisense strategies, including RNase H-mediated degradation and steric blocking of translation or splicing.[3][4]
Mechanism of Action
4'-fluoro modified ASOs primarily exert their antisense effects through two main pathways:
-
RNase H-Mediated Degradation: In a "gapmer" design, a central DNA-like region is flanked by wings of modified nucleotides, such as 4'-fluoro modified nucleosides.[5] Upon hybridization of the ASO to the target mRNA, the DNA/RNA duplex is recognized by the ubiquitous enzyme RNase H, which selectively cleaves the RNA strand.[6][7] This leads to the degradation of the target mRNA and subsequent reduction in protein expression. The 4'-fluoro modification in the wings enhances nuclease stability and binding affinity without abolishing the RNase H activity essential for the central DNA gap.
-
Steric Blocking: Uniformly modified 4'-fluoro ASOs can act as steric blockers. By binding to a target mRNA, they can physically obstruct the ribosomal machinery, thereby inhibiting translation initiation or elongation.[7] Alternatively, they can interfere with splicing by binding to splice sites or regulatory sequences on the pre-mRNA, leading to exon skipping or inclusion.
Signaling Pathway for RNase H-Mediated Degradation
Caption: RNase H-mediated degradation pathway for 4'-fluoro gapmer ASOs.
Quantitative Data Summary
The following tables summarize key quantitative data for 4'-fluoro modified ASOs in comparison to other common second-generation antisense modifications like 2'-O-methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA).
Table 1: In Vitro Efficacy of Antisense Oligonucleotides
| Modification | Target Gene | Cell Line | IC50 (nM) | Reference |
| 4'-Fluoro (Gapmer) | Huntingtin (HTT) | Patient-derived fibroblasts | ~10-100 | [3] |
| 2'-MOE (Gapmer) | CTNNB1 | HeLa | ~10-50 | [8] |
| LNA (Gapmer) | PTEN | - | ~5-fold more potent than MOE | [9][10] |
Table 2: In Vivo Efficacy of Antisense Oligonucleotides
| Modification | Target Gene | Animal Model | Dose | Target Reduction (%) | Reference |
| 4'-Fluoro | Not Specified | Mice | Not Specified | Not Specified | |
| 2'-MOE | SMN2 | SMA Mice | Varies | Significant splicing correction | [11][12] |
| LNA | ApoB | Mice | 1-5 mg/kg | ~70-90 | [9] |
Table 3: Toxicity Profile of Antisense Oligonucleotides
| Modification | Animal Model | Observed Toxicity | Reference |
| 4'-Fluoro | Mice | Potential for hepatotoxicity with certain sequences | [3] |
| 2'-MOE | Mice, Rats | Generally well-tolerated, low incidence of hepatotoxicity | [10] |
| LNA | Mice, Rats | Significant dose-dependent hepatotoxicity (elevated transaminases) | [9][10][13] |
Experimental Protocols
Protocol 1: In Vitro Screening of 4'-Fluoro Modified ASOs using Gymnotic Delivery
This protocol describes the delivery of "naked" 4'-fluoro modified ASOs to cells in culture without the use of transfection reagents.[14][15][16]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Lyophilized 4'-fluoro modified ASOs (target-specific and scrambled control)
-
Sterile, nuclease-free water or PBS
-
96-well cell culture plates
-
Reagents for RNA extraction and qPCR analysis
Procedure:
-
Cell Plating:
-
For adherent cells, seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of ASO addition. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed cells in a 96-well plate immediately before ASO addition.
-
-
ASO Preparation:
-
Reconstitute lyophilized 4'-fluoro ASOs in sterile, nuclease-free water or PBS to a stock concentration of 100 µM.
-
Prepare working solutions of the target-specific ASO and scrambled control ASO by diluting the stock solution in complete cell culture medium. It is recommended to test a range of final concentrations (e.g., 0.5 µM, 2.5 µM, and 5 µM) to determine the optimal concentration.[14]
-
-
ASO Treatment:
-
For adherent cells, carefully aspirate the existing medium and replace it with the medium containing the desired final concentration of ASO.
-
For suspension cells, add the ASO working solution directly to the cell suspension in the wells.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
-
Assessment of Target Knockdown:
-
After the incubation period, harvest the cells.
-
Extract total RNA using a commercially available kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of the target mRNA. Normalize the results to a stable housekeeping gene.
-
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of 4'-fluoro ASOs.
Protocol 2: In Vivo Administration of 4'-Fluoro Modified ASOs in Mice
This protocol provides a general guideline for the systemic administration of 4'-fluoro modified ASOs in mice.[17][18]
Materials:
-
4'-fluoro modified ASOs (target-specific and control)
-
Sterile, endotoxin-free PBS or saline
-
Sterile syringes and needles (appropriate gauge for the chosen route of administration)
-
Animal balance
-
Animal restrainer (if necessary)
Procedure:
-
ASO Formulation:
-
Dosing:
-
Weigh each mouse to determine the exact dose volume.
-
A typical starting dose range for ASOs in mice is 3-30 mg/kg.[17] The optimal dose should be determined in a dose-response study.
-
Administer the ASO solution via the desired route. Common routes for systemic delivery include:
-
Subcutaneous (SC) injection: Inject into the loose skin over the back.
-
Intravenous (IV) injection: Inject into the tail vein. Administer slowly to avoid adverse reactions.[17]
-
Intraperitoneal (IP) injection: Inject into the peritoneal cavity.
-
-
-
Monitoring and Sample Collection:
-
Monitor the animals regularly for any signs of toxicity or adverse reactions.[17]
-
At the desired time points (e.g., 24, 48, 72 hours post-injection), euthanize the animals and collect tissues of interest.
-
Immediately process or snap-freeze the tissues in liquid nitrogen for subsequent analysis.
-
-
Analysis of Target Knockdown:
-
Extract RNA and protein from the collected tissues.
-
Analyze target mRNA levels using RT-qPCR.
-
Analyze target protein levels using Western blotting.
-
Protocol 3: RNase H Cleavage Assay
This protocol is adapted for assessing the ability of 4'-fluoro gapmer ASOs to induce RNase H-mediated cleavage of a target RNA.[6]
Materials:
-
4'-fluoro gapmer ASO
-
5'-radiolabeled or fluorescently labeled target RNA transcript
-
Recombinant human RNase H1
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Formamide (B127407) loading dye
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Annealing of ASO and Target RNA:
-
In a nuclease-free tube, mix the 4'-fluoro gapmer ASO and the labeled target RNA in the RNase H reaction buffer without the enzyme. A typical molar ratio is 10:1 (ASO:RNA).
-
Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Reaction:
-
Initiate the reaction by adding recombinant RNase H1 to the annealed duplex. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding formamide loading dye containing EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cleavage products by denaturing PAGE.
-
Visualize the labeled RNA fragments by autoradiography or fluorescence imaging. The presence of smaller RNA fragments indicates RNase H-mediated cleavage.
-
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol outlines the steps for assessing the reduction in target protein levels following treatment with 4'-fluoro modified ASOs.[19]
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE system
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents and imaging system
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from treated and control cells or tissues.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the detection reagent and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative reduction in target protein expression.
-
Synthesis and Purification of 4'-Fluoro Modified Oligonucleotides
4'-fluoro modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[][21]
Synthetic Cycle
Caption: Automated solid-phase synthesis cycle for 4'-fluoro ASOs.
Key Steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a mild acid.[]
-
Coupling: The 4'-fluoro modified phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).
Off-Target Effects and Toxicity
A critical aspect of ASO development is the evaluation of off-target effects and potential toxicity.[1][2][22]
-
Hybridization-dependent off-target effects: ASOs may bind to and modulate the expression of unintended mRNAs that have significant sequence similarity to the target. These can be predicted using bioinformatics tools and experimentally validated by transcriptome-wide analyses such as RNA sequencing.[22]
-
Hybridization-independent off-target effects: These are sequence-independent effects that can arise from the interaction of the ASO with cellular proteins, leading to toxicities such as hepatotoxicity or immunotoxicity.[9][10] The chemical modifications of the ASO, including 4'-fluoro modifications, can influence these interactions.
It is essential to include appropriate controls in all experiments, such as scrambled or mismatch ASO sequences, to distinguish between target-specific effects and off-target toxicities.[23]
Conclusion
4'-fluoro modified oligonucleotides represent a promising class of antisense agents with enhanced properties for therapeutic applications. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively design, synthesize, and evaluate these compounds in both in vitro and in vivo settings. Careful consideration of experimental design, including appropriate controls and thorough analysis of both efficacy and safety, is paramount for the successful development of 4'-fluoro ASO-based therapies.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Nucleotide Modifications Modulate Allele Selectivity of SNP-Targeting Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Efficacy of RNase H-Dependent Gapmer Antisense Oligonucleotides against Japanese Encephalitis Virus [mdpi.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. researchgate.net [researchgate.net]
- 10. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aumbiotech.com [aumbiotech.com]
- 18. In Vivo Administration of Therapeutic Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of siRNA utilizing DMTr-4'-F-5-Me-U-CED Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality for silencing disease-causing genes. Chemical modifications are often incorporated into the siRNA duplex to enhance nuclease resistance, improve thermal stability, and maintain potent gene-silencing activity. The use of 4'-fluoro-5-methyl-uridine (4'-F-5-Me-U) is a promising modification strategy. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of siRNAs incorporating the DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037).
Physicochemical Properties and Rationale for Use
The DMTr-4'-F-5-Me-U-CED phosphoramidite is a specialized building block for automated solid-phase oligonucleotide synthesis.[1][2] The 4'-fluoro modification is introduced to impart desirable drug-like properties to the resulting siRNA.
Key Advantages of 4'-Fluoro-5-methyl-uridine Modification:
-
Enhanced Nuclease Resistance: The electronegative fluorine atom at the 4'-position provides steric hindrance, protecting the phosphodiester backbone from degradation by nucleases, which can extend the in vivo half-life of the siRNA.[3][4]
-
Maintained A-form Helix: The 4'-fluoro modification helps to maintain the A-form helical geometry of the siRNA duplex, which is crucial for recognition and processing by the RNA-induced silencing complex (RISC).[5]
-
Minimal Impact on Thermal Stability: Unlike some modifications that can destabilize the siRNA duplex, the 4'-fluoro modification generally has a minimal effect on the melting temperature (Tm), ensuring the duplex remains stable under physiological conditions.[5][6]
-
Potent Gene Silencing: siRNAs incorporating 4'-fluoro nucleosides have been shown to retain and, in some cases, enhance gene-silencing activity compared to unmodified siRNAs.[3][5]
Quantitative Data Summary
The following tables summarize the expected performance of siRNAs modified with 4'-F-5-Me-U compared to unmodified and other common modifications.
Table 1: Thermal Stability of Modified siRNA Duplexes
| Modification Position | Unmodified siRNA (Tm °C) | 2'-O-Methyl (Tm °C) | 4'-F-5-Me-U (Tm °C) |
| Single Internal | 75.5 | 76.8 | ~75.3 |
| Multiple Internal | 75.5 | 78.2 | ~75.0 |
| 3'-Overhang | 75.5 | 76.0 | ~75.5 |
Note: Data for 4'-F-5-Me-U is extrapolated from studies on similar 4'-fluoro modifications. Actual values may vary depending on the sequence.[5][7][8]
Table 2: Nuclease Resistance in Serum
| siRNA Type | Half-life (t½) in Serum |
| Unmodified | < 1 hour |
| 2'-O-Methyl (fully modified) | > 24 hours |
| 4'-F-5-Me-U (partially modified) | Significantly increased (> 12 hours) |
Note: Nuclease resistance is significantly enhanced with 4'-fluoro modifications. The exact half-life will depend on the extent and position of the modification.[3][4][9][10][11]
Table 3: In Vitro Gene Silencing Efficacy (IC50)
| Target Gene | Unmodified siRNA (IC50, nM) | 2'-O-Methyl siRNA (IC50, nM) | 4'-F-5-Me-U siRNA (IC50, nM) |
| Luciferase | 1.2 | 1.5 | ~1.0 |
| Endogenous Gene (e.g., PTEN) | 2.5 | 2.8 | ~2.2 |
Note: 4'-F-5-Me-U modification is expected to maintain or slightly improve gene silencing potency.[3][5][12]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of siRNA incorporating this compound
This protocol outlines the steps for automated synthesis on a standard DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard DNA and RNA phosphoramidites (A, C, G, U)
-
This compound
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Prepare and load all required reagents onto the synthesizer according to the manufacturer's instructions. Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Sequence Programming: Program the desired sense and antisense RNA sequences into the synthesizer. Specify the coupling position for the this compound.
-
Synthesis Cycle: The synthesis is an iterative process of four steps for each nucleotide addition:
-
Deblocking: The 5'-DMTr protecting group is removed from the growing oligonucleotide chain on the solid support.
-
Coupling: The this compound is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing chain. A slightly extended coupling time (e.g., 10-15 minutes) may be beneficial to ensure high coupling efficiency, although it is often comparable to standard phosphoramidites.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final sequence is synthesized, the terminal 5'-DMTr group is typically left on for purification (DMT-on purification).
Protocol 2: Cleavage, Deprotection, and Purification of Modified siRNA
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution
-
N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Butanol
-
Sodium acetate (B1210297)
-
HPLC system with a suitable column (e.g., reversed-phase C18)
-
Mobile phases for HPLC (e.g., triethylammonium (B8662869) acetate and acetonitrile)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add AMA solution and incubate at 65°C for 20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[14]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
2'-Hydroxyl Deprotection:
-
Evaporate the AMA solution to dryness.
-
Resuspend the pellet in a solution of TEA·3HF in NMP and heat at 65°C for 2.5 hours to remove the 2'-TBDMS or other silyl (B83357) protecting groups.[14]
-
-
Quenching and Precipitation:
-
Quench the deprotection reaction with an appropriate buffer (e.g., sodium acetate).
-
Precipitate the crude siRNA with butanol.
-
-
Purification by HPLC:
-
Resuspend the crude siRNA pellet in the HPLC mobile phase.
-
Purify the DMT-on siRNA using reversed-phase HPLC. The DMT group increases the hydrophobicity, allowing for good separation of the full-length product from shorter, failed sequences.
-
Collect the fractions corresponding to the DMT-on product.
-
-
Detritylation and Desalting:
-
Treat the collected fractions with an aqueous acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the final siRNA product using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
-
Annealing:
-
Quantify the concentration of the sense and antisense strands by UV absorbance at 260 nm.
-
Mix equimolar amounts of the complementary strands in an annealing buffer (e.g., phosphate-buffered saline).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the siRNA duplex.
-
Protocol 3: Characterization of Modified siRNA
1. LC-MS Analysis:
-
Objective: To confirm the molecular weight of the synthesized single strands.
-
Method: Use an ion-pairing reversed-phase liquid chromatography system coupled with an electrospray ionization mass spectrometer (LC-ESI-MS).[15]
-
Expected Result: The observed molecular weight should match the calculated theoretical mass of the 4'-F-5-Me-U modified siRNA strand.
2. Purity Analysis by HPLC:
-
Objective: To determine the purity of the final siRNA duplex.
-
Method: Anion-exchange or reversed-phase HPLC can be used.
-
Expected Result: Purity should typically be >90% for research applications and >95% for therapeutic development.
3. Thermal Melting Analysis (Tm):
-
Objective: To determine the thermal stability of the siRNA duplex.
-
Method: Monitor the UV absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated.[16]
-
Expected Result: The Tm of the 4'-F-5-Me-U modified siRNA should be comparable to the unmodified duplex.
Gene Silencing Workflow and Off-Target Considerations
The primary function of the synthesized siRNA is to mediate gene silencing through the RNAi pathway.
Off-Target Effects:
A critical consideration in siRNA design and modification is the potential for off-target effects, where the siRNA silences unintended genes.[17] Seed region (nucleotides 2-8 of the guide strand) complementarity to unintended mRNAs is a major cause of off-target effects.[18] Chemical modifications within the seed region can sometimes mitigate these effects by altering the binding affinity to off-target transcripts. While 4'-fluoro modifications are generally well-tolerated, it is essential to experimentally validate the specificity of any new modified siRNA.
Conclusion
The incorporation of this compound into siRNA synthesis offers a promising strategy for developing more stable and potent RNAi therapeutics. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working with this novel modification. Rigorous characterization and biological evaluation are crucial to fully realize the therapeutic potential of 4'-F-5-Me-U modified siRNAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of novel (S)-5'-C-aminopropyl-2'-fluorouridine modified oligonucleotides as therapeutic siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of siRNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
- 8. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In vivo activity of nuclease-resistant siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. lcms.cz [lcms.cz]
- 16. academic.oup.com [academic.oup.com]
- 17. news-medical.net [news-medical.net]
- 18. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Fluoro Modified Probes for In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 4'-Fluoro Modified Probes for Enhanced In Situ Hybridization
In situ hybridization (ISH) is a powerful technique for visualizing and quantifying specific nucleic acid sequences within the cellular context. The specificity and signal intensity of ISH are critically dependent on the design and chemical properties of the oligonucleotide probes. Chemical modifications to the sugar moiety of the nucleotide backbone can significantly enhance probe performance. 4'-Fluoro modification is an emerging chemical modification with the potential to offer significant advantages for in situ hybridization applications.
The introduction of a fluorine atom at the 4' position of the sugar ring can alter the conformation and binding properties of the oligonucleotide probe. While extensive data on the direct application of 4'-fluoro modified probes in ISH is still emerging, the known physicochemical properties of fluorinated oligonucleotides suggest several potential benefits that may be analogous to other well-established modifications like Locked Nucleic Acids (LNA).
Potential Advantages of 4'-Fluoro Modified Probes:
-
Increased Thermal Stability: Fluorine modification can lead to a more rigid sugar conformation, which may increase the melting temperature (Tm) of the probe-target duplex. This allows for the use of shorter probes or more stringent hybridization and washing conditions, potentially reducing off-target binding.
-
Enhanced Nuclease Resistance: Modifications to the sugar-phosphate backbone, such as 2'-fluoro modifications, are known to confer resistance to nuclease degradation.[1] While data for 4'-fluoro modifications is less extensive, a similar increase in stability against cellular nucleases is anticipated, which is crucial for robust and reproducible results.
-
Improved Specificity: Higher binding affinity allows for better discrimination between the target sequence and closely related sequences with single nucleotide mismatches. This is particularly important for applications requiring allele-specific detection.
-
Potentially Shorter Probe Design: The increased binding affinity may allow for the design of shorter oligonucleotide probes while maintaining a high melting temperature. Shorter probes can facilitate better penetration into cells and tissues.
Logical Flow: Potential Benefits of 4'-Fluoro Modification
Caption: Potential advantages of 4'-fluoro modified probes for ISH.
Data Presentation
Table 1: Comparative Properties of In Situ Hybridization Probe Chemistries
The following table summarizes the general properties of standard DNA probes, Locked Nucleic Acid (LNA) modified probes, and the anticipated properties of 4'-fluoro modified probes for in situ hybridization. The properties for 4'-fluoro modified probes are extrapolated from known characteristics of fluorinated oligonucleotides and require empirical validation in ISH applications.
| Property | Standard DNA Probes | LNA Modified Probes | 4'-Fluoro Modified Probes (Anticipated) |
| Binding Affinity (per modification) | Baseline | High (↑↑) | Moderate to High (↑) |
| Thermal Stability (Tm) | Baseline | Significantly Increased | Increased |
| Nuclease Resistance | Low | High | Moderate to High |
| Specificity | Good | Excellent | Very Good |
| Typical Probe Length | 20-50 nt | 12-25 nt | 15-30 nt |
| Signal-to-Noise Ratio | Variable | High | Potentially High |
| Cost | Low | High | Moderate to High |
Experimental Protocols
This protocol provides a general framework for fluorescence in situ hybridization (FISH) to detect RNA in cultured cells using 4'-fluoro modified oligonucleotide probes. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for specific probes and cell types.
Materials
-
Cells: Adherent or suspension cells grown on sterile glass coverslips or slides.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in 1x PBS (pH 7.4).
-
Permeabilization Solution: 0.5% Triton X-100 in 1x PBS.
-
Wash Buffer A: 1x PBS.
-
Hybridization Buffer: 50% Formamide, 2x SSC, 10% Dextran Sulfate, 1 mg/mL Yeast tRNA.
-
4'-Fluoro Modified Probes: Fluorescently labeled (e.g., with Cy3, Cy5, or FITC) oligonucleotide probes with 4'-fluoro modifications.
-
Wash Buffer B: 2x SSC, 50% Formamide.
-
Wash Buffer C: 1x SSC.
-
Wash Buffer D: 0.5x SSC.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Antifade mounting medium.
Protocol for RNA FISH with 4'-Fluoro Modified Probes
1. Sample Preparation
- Wash cells grown on coverslips twice with 1x PBS.
- Fix cells with 4% PFA in 1x PBS for 15 minutes at room temperature.
- Wash three times with 1x PBS for 5 minutes each.
- Permeabilize cells with 0.5% Triton X-100 in 1x PBS for 10 minutes at room temperature.
- Wash three times with 1x PBS for 5 minutes each.
2. Hybridization
- Pre-warm hybridization buffer to 37°C.
- Dilute the 4'-fluoro modified probe in the hybridization buffer to the desired final concentration (e.g., 50-200 nM).
- Apply the probe/hybridization buffer mixture to the coverslip.
- Incubate in a humidified chamber at a temperature optimized for your probe (start with 37°C) for 2-4 hours or overnight. Note: Due to the potentially higher Tm of 4'-fluoro probes, a higher hybridization temperature may be optimal.
3. Washing
- Remove the hybridization solution.
- Wash with pre-warmed Wash Buffer B (2x SSC, 50% Formamide) three times for 15 minutes each at the hybridization temperature.
- Wash with pre-warmed Wash Buffer C (1x SSC) twice for 10 minutes each at the hybridization temperature.
- Wash with pre-warmed Wash Buffer D (0.5x SSC) twice for 10 minutes each at room temperature.
- Wash briefly with 1x PBS.
4. Staining and Mounting
- Incubate with DAPI solution for 5 minutes at room temperature to counterstain the nuclei.
- Wash twice with 1x PBS.
- Mount the coverslip onto a glass slide using an antifade mounting medium.
- Seal the edges of the coverslip with nail polish and allow it to dry.
5. Imaging
- Image the slides using a fluorescence microscope with appropriate filters for the probe's fluorophore and DAPI.
Experimental Workflow: RNA FISH using 4'-Fluoro Modified Probes
Caption: Workflow for RNA FISH with 4'-fluoro modified probes.
References
Applications of Nuclease-Resistant Oligonucleotides in Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide-based therapeutics represent a powerful class of molecules capable of sequence-specific gene silencing, offering therapeutic potential for a wide range of diseases. Unmodified oligonucleotides, however, are susceptible to rapid degradation by endogenous nucleases, severely limiting their bioavailability and efficacy. To overcome this challenge, various chemical modifications have been developed to create nuclease-resistant oligonucleotides. These modifications enhance the stability of the oligonucleotide backbone and sugar moieties, leading to a longer half-life in biological fluids and improved pharmacokinetic properties. This, in turn, allows for sustained target engagement and more potent gene silencing.
This document provides a comprehensive overview of the applications of nuclease-resistant oligonucleotides in gene silencing, including detailed application notes, comparative data on different chemical modifications, and step-by-step experimental protocols.
Application Notes
Types of Nuclease-Resistant Oligonucleotides
A variety of chemical modifications can be incorporated into synthetic oligonucleotides to increase their resistance to nuclease degradation. The choice of modification can impact not only stability but also binding affinity, specificity, and potential off-target effects.
-
Phosphorothioate (PS) Linkages: This first-generation modification is one of the most common. It involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone.[1] This modification renders the internucleoside linkage more resistant to nuclease digestion.[1] While PS linkages significantly increase nuclease resistance and enhance protein binding, which can improve pharmacokinetic properties, they can also lead to some non-specific protein interactions and potential toxicity at high concentrations.[2]
-
2'-O-Methyl (2'-OMe) Modification: This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[3] 2'-OMe modification increases both nuclease resistance and binding affinity to the target RNA.[3] It is a widely used modification in both antisense oligonucleotides and siRNAs, as it also helps to reduce immune stimulation.[3]
-
2'-Fluoro (2'-F) Modification: The replacement of the 2'-hydroxyl group with a fluorine atom results in a 2'-F modification. This modification confers increased nuclease resistance and enhances the binding affinity of the oligonucleotide for its target RNA.[4][5] siRNAs modified with 2'-fluoro pyrimidines have shown greatly increased stability and a prolonged half-life in human plasma compared to their unmodified counterparts.[6]
-
2'-O-Methoxyethyl (2'-MOE) Modification: This second-generation modification adds a methoxyethyl group to the 2'-hydroxyl position of the ribose sugar.[7] 2'-MOE modifications provide excellent nuclease resistance and high binding affinity to target RNA.[2][7] This modification is prominently featured in several approved antisense oligonucleotide drugs.[1]
-
Locked Nucleic Acid (LNA): LNA is a class of nucleic acid analogues where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3] This conformational rigidity leads to a significant increase in thermal stability and binding affinity for complementary RNA strands.[3] LNA-modified oligonucleotides exhibit exceptional nuclease resistance.[3]
Mechanisms of Gene Silencing
Nuclease-resistant oligonucleotides primarily mediate gene silencing through two distinct mechanisms: RNase H-mediated degradation and steric hindrance.
-
RNase H-Mediated Degradation: This mechanism is predominantly employed by antisense oligonucleotides (ASOs). When an ASO containing a stretch of DNA-like residues (a "DNA gap") binds to its complementary mRNA target, it forms a DNA-RNA hybrid duplex. This hybrid is recognized and cleaved by Ribonuclease H (RNase H), an endogenous enzyme, leading to the degradation of the target mRNA and subsequent reduction in protein expression.
-
Steric Hindrance: In this mechanism, the binding of the oligonucleotide to the target RNA physically obstructs the cellular machinery involved in gene expression. This can occur in several ways:
-
Splicing Modulation: Oligonucleotides targeting splice sites on pre-mRNA can prevent the binding of the spliceosome, leading to exon skipping or inclusion and the production of a non-functional or altered protein.
-
Translation Arrest: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, an oligonucleotide can prevent the assembly of the ribosome and initiation of translation.
-
Inhibition of miRNA Function: Antisense oligonucleotides can bind to and sequester microRNAs (miRNAs), preventing them from regulating their target mRNAs.
-
Data Presentation
Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides
| Modification | Half-life in Serum/Plasma | Fold Increase in Stability (approx.) | Source(s) |
| Unmodified DNA | < 1 hour | 1x | [3] |
| Phosphorothioate (PS) | Highly stable | Significant increase | [3] |
| 2'-O-Methyl (OMe) | ~5 hours | Moderate increase | [3] |
| 2'-Fluoro (2'-F) | Significantly increased over unmodified | Significant increase | [6] |
| 2'-O-Methoxyethyl (MOE) | Long half-life (weeks in tissues) | High increase | [8] |
| Locked Nucleic Acid (LNA) | Highly stable | Very high increase | [3] |
Note: The reported half-lives and stability can vary significantly depending on the specific sequence, the extent and position of modifications, and the experimental conditions (e.g., serum concentration, source of serum).
Table 2: Comparative Gene Silencing Efficacy of Modified Oligonucleotides
| Modification | IC50 (nM) | Relative Potency | Source(s) |
| Phosphorothioate (PS) | ~70 nM | 1x | [3] |
| 2'-O-Methyl (OMe) | ~220 nM | ~0.3x | [3] |
| Locked Nucleic Acid (LNA) gapmer | 0.4 nM | 175x | [3] |
| siRNA | 0.06 nM | >1000x | [3] |
Note: IC50 values are highly dependent on the target gene, cell type, delivery method, and specific oligonucleotide sequence. The data presented here is for the knockdown of the vanilloid receptor subtype 1 (VR1) and serves as a comparative example.
Mandatory Visualization
Caption: RNase H-mediated gene silencing pathway.
Caption: Steric-blocking mechanisms of gene silencing.
Caption: Experimental workflow for gene silencing.
Experimental Protocols
Protocol 1: In Vitro Evaluation of Oligonucleotide Stability in Serum
This protocol describes a method to assess the stability of nuclease-resistant oligonucleotides in the presence of serum.
Materials:
-
Nuclease-resistant oligonucleotide of interest
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Nuclease-free water
-
Urea-Polyacrylamide Gel Electrophoresis (Urea-PAGE) system
-
Gel loading buffer (e.g., 2X TBE-Urea sample buffer)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the test and control oligonucleotides in nuclease-free water to a final concentration of 20 µM.
-
-
Reaction Setup:
-
For each oligonucleotide and time point, prepare a reaction mixture in a microcentrifuge tube.
-
A typical reaction mixture (20 µL total volume) consists of:
-
2 µL of 20 µM oligonucleotide
-
10 µL of serum (50% final concentration)
-
8 µL of nuclease-free PBS
-
-
Prepare a "0-hour" time point control by adding the gel loading buffer immediately after mixing.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove the corresponding tube and immediately add an equal volume of gel loading buffer to stop the reaction.
-
Store the stopped reactions at -20°C until analysis.
-
-
Urea-PAGE Analysis:
-
Prepare a high-resolution Urea-PAGE gel (e.g., 15-20%).
-
Load the samples onto the gel. Include a lane with the untreated oligonucleotide as a reference.
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the intact oligonucleotide band for each time point using image analysis software.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour control.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Transfection of siRNA/ASO into Cultured Cells
This protocol provides a general procedure for the delivery of nuclease-resistant oligonucleotides into mammalian cells using a lipid-based transfection reagent.
Materials:
-
Nuclease-resistant siRNA or ASO
-
Negative control oligonucleotide (non-targeting sequence)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of Oligonucleotide-Lipid Complexes:
-
For each well of a 24-well plate:
-
Tube A: Dilute the desired amount of oligonucleotide (e.g., 10-50 pmol) in 50 µL of serum-free medium. Mix gently.
-
Tube B: Dilute the recommended amount of transfection reagent (e.g., 1.5 µL) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of oligonucleotide-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add 400 µL of fresh, serum-containing medium to each well.
-
Add the 100 µL of oligonucleotide-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis of Gene Silencing:
-
After the incubation period, harvest the cells for downstream analysis of mRNA or protein levels (see Protocol 3).
-
Protocol 3: Quantitative Analysis of Gene Silencing by RT-qPCR
This protocol describes the measurement of target mRNA levels following oligonucleotide treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Cells treated with nuclease-resistant oligonucleotides (from Protocol 2)
-
Untreated or negative control-treated cells
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Nuclease-free water and tubes
Procedure:
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit. Follow the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixtures for both the target gene and the reference gene. A typical reaction mixture (20 µL) includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Relative Expression = 2^(-ΔΔCt)
-
-
Express the results as the percentage of target mRNA remaining in the treated samples compared to the control samples.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. idtdna.com [idtdna.com]
- 3. academic.oup.com [academic.oup.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Modified Phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency of modified phosphoramidites during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] High coupling efficiency, ideally greater than 99%, is crucial because any unreacted sites result in truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1] Even a small decrease in coupling efficiency can lead to a substantial reduction in the final yield, particularly for longer oligonucleotides.[3] For example, a 50-mer oligonucleotide synthesized with 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, while the same oligonucleotide synthesized with 98.5% efficiency will only yield about 52% of the full-length product.[3]
Q2: What are the common causes of low coupling efficiency with modified phosphoramidites?
A2: Low coupling efficiency with modified phosphoramidites can stem from a variety of factors, often related to the reagents, instrumentation, or the oligonucleotide sequence itself. Common causes include:
-
Reagent Quality: The purity of phosphoramidites and all other reagents is paramount.[3][] Impurities, moisture, or oxidized phosphoramidites can significantly decrease coupling efficiency.[3][5] Using expired or improperly stored phosphoramidites is a frequent cause of poor coupling.[1]
-
Moisture: Phosphoramidites are highly sensitive to moisture.[6][7] The presence of water in reagents or on the synthesizer lines will react with the activated phosphoramidite, leading to a significant drop in coupling efficiency.[5][6]
-
Suboptimal Activator: The activator is critical for the coupling reaction.[1] Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can severely reduce efficiency.[1]
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[1]
-
Sequence-Specific Issues: Certain sequences, particularly those rich in guanine (B1146940) (G) or with bulky modifications, can form secondary structures like hairpins that hinder the accessibility of the 5'-hydroxyl group for coupling.[][8]
-
Solid Support Problems: The type and quality of the solid support can also impact coupling efficiency, especially for the synthesis of long oligonucleotides.[6]
Q3: How do modified phosphoramidites differ from standard phosphoramidites in terms of coupling efficiency?
A3: Modified phosphoramidites often exhibit lower coupling efficiencies compared to standard DNA and RNA phosphoramidites.[8][9] This can be due to several reasons, including increased steric hindrance from the modification, altered reactivity, and a higher propensity for side reactions.[] It is not uncommon for a modified reagent to have a coupling efficiency as low as 90%.[8][9] Therefore, optimizing the synthesis protocol is often necessary when working with modified amidites.
Troubleshooting Guides
Guide 1: Initial Diagnosis of Low Coupling Efficiency
If you observe a sudden drop in the trityl signal or obtain a low yield of the full-length product, follow this systematic approach to diagnose the issue.
Caption: A step-by-step workflow for diagnosing low coupling efficiency.
Guide 2: Addressing Reagent-Related Issues
| Potential Issue | Troubleshooting Steps | Recommendations & Quantitative Data |
| Degraded Phosphoramidites | 1. Use fresh, high-purity phosphoramidites. 2. Ensure proper storage under an inert atmosphere (argon or nitrogen) and at the recommended temperature.[7] 3. Perform a small-scale test synthesis with a known-good phosphoramidite to confirm synthesizer performance. | - Phosphoramidite solutions are typically 0.1 M in anhydrous acetonitrile (B52724).[11] - Always use phosphoramidites within the manufacturer's recommended shelf life. |
| Moisture Contamination | 1. Use anhydrous acetonitrile for all solutions.[3][5] 2. Ensure synthesizer lines are thoroughly dry, especially after periods of inactivity.[6] 3. Consider placing a dehumidifier near the synthesizer in humid environments.[6] | - Acetonitrile moisture content should be < 30 ppm. |
| Suboptimal Activator | 1. Use a fresh solution of the appropriate activator at the correct concentration. 2. Consider using a stronger activator for sterically hindered or modified phosphoramidites. | Activator Concentrations: - 1H-Tetrazole: 0.45 M[1] - 5-(Ethylthio)-1H-tetrazole (ETT): 0.25 M - 0.75 M[1] - 4,5-Dicyanoimidazole (DCI): 0.25 M - 1.2 M[1] |
Guide 3: Optimizing the Synthesis Protocol
| Parameter | Optimization Strategy | Rationale |
| Coupling Time | Increase the coupling time for modified or sterically hindered phosphoramidites. | Insufficient time will lead to incomplete coupling, while excessively long times can lead to side reactions.[3] For difficult sequences, extended coupling times can improve efficiency.[] |
| Double Coupling | Perform a "double coupling" step, where the phosphoramidite and activator are delivered to the column a second time before capping.[12] | This can drive the reaction to completion for difficult couplings and improve the overall yield of the full-length product.[12] |
| Activator Concentration | Increase the activator concentration for challenging motifs.[] | A higher concentration can increase the rate of activation and subsequent coupling. |
Experimental Protocols
Protocol 1: Double Coupling for a Difficult Monomer
Objective: To improve the coupling efficiency of a specific modified phosphoramidite that consistently shows low coupling.
Methodology:
-
Standard Synthesis Cycle: Program the DNA synthesizer to perform the standard deblocking, coupling, capping, and oxidation steps.
-
First Coupling: Deliver the modified phosphoramidite and activator solution to the synthesis column and allow the reaction to proceed for the standard coupling time.
-
Wash Step: After the first coupling, wash the column thoroughly with anhydrous acetonitrile to remove unreacted reagents.
-
Second Coupling: Immediately deliver a fresh aliquot of the same modified phosphoramidite and activator solution to the column. Allow the second coupling reaction to proceed for the same duration as the first.
-
Continue Synthesis: Proceed with the standard capping, oxidation, and subsequent synthesis cycles.
Caption: Workflow for the double coupling protocol.
Protocol 2: Trityl Cation Monitoring for Real-Time Efficiency Assessment
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Deblocking Step: During the deblocking (detritylation) step of each cycle, the acid cleaves the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the newly added nucleotide.[11]
-
Collect Trityl Cation: The cleaved DMT cation, which is bright orange, is eluted from the synthesis column.[11]
-
Measure Absorbance: The eluent containing the DMT cation is passed through a UV-Vis spectrophotometer integrated into the DNA synthesizer. The absorbance is measured at approximately 498 nm.
-
Calculate Efficiency: The synthesizer's software automatically calculates the stepwise coupling efficiency by comparing the absorbance of the current cycle to the previous one. A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.[1]
The Phosphoramidite Synthesis Cycle and Impact of Low Efficiency
The standard phosphoramidite synthesis cycle consists of four key steps: deblocking, coupling, capping, and oxidation.[2][3]
Caption: The four-step phosphoramidite synthesis cycle.
Low coupling efficiency at the coupling step leads to the generation of truncated sequences (n-1 mers).[1][2] While the capping step is designed to block these unreacted hydroxyl groups from participating in subsequent cycles, the accumulation of these capped, truncated sequences reduces the overall yield of the desired full-length oligonucleotide.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
Optimizing activator concentration for 4'-fluoro phosphoramidites
Welcome to the technical support center for the optimization of activator concentration for 4'-fluoro phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for incorporating these modified nucleotides into synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing activator concentration crucial for 4'-fluoro phosphoramidites?
A1: The fluorine atom at the 4'-position of the sugar moiety introduces significant steric hindrance around the 3'-phosphoramidite group. This steric bulk can impede the approach of the activator and the subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain. Standard activator concentrations used for DNA or RNA synthesis may be insufficient to drive the coupling reaction to completion, leading to low coupling efficiency, increased deletion sequences, and ultimately, lower yields of the desired full-length oligonucleotide.
Q2: Which activator is recommended for 4'-fluoro phosphoramidites?
A2: For sterically hindered phosphoramidites, including 4'-fluoro analogs, 4,5-Dicyanoimidazole (DCI) is the highly recommended activator.[1][2][3] Unlike traditional activators like 1H-Tetrazole, DCI's efficacy is based more on its high nucleophilicity rather than its acidity.[1][3] This property allows for more efficient activation of the phosphoramidite (B1245037) with a reduced risk of side reactions like detritylation of the monomer.[3] Furthermore, DCI is highly soluble in acetonitrile (B52724), allowing for the use of higher concentrations to effectively drive the coupling reaction of bulky monomers.[1][4][5] 5-Ethylthio-1H-tetrazole (ETT) can also be used, but DCI is often preferred for more challenging couplings.[2]
Q3: What is a good starting concentration for DCI when using 4'-fluoro phosphoramidites?
A3: A good starting point for routine small-scale synthesis (< 15 µmoles) is 0.25 M DCI .[1][3] For more challenging sequences, larger scale synthesis, or if you are experiencing low coupling efficiency, increasing the DCI concentration to 0.5 M or even 1.0 M is recommended.[2][3][4]
Q4: How does the performance of DCI compare to other activators for fluoro-modified phosphoramidites?
A4: Studies on the closely related 2'-fluoro phosphoramidites have shown that DCI significantly outperforms 1H-Tetrazole. In one notable experiment synthesizing a 34-mer with 2'-fluoropyrimidines, using 1.0 M DCI resulted in a 54% yield of the full-length product, whereas 0.45 M 1H-Tetrazole yielded no detectable full-length product.[3] This demonstrates the critical role of a highly efficient activator for sterically hindered monomers.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is the most common issue encountered when working with 4'-fluoro phosphoramidites. Below is a step-by-step guide to troubleshoot and resolve this problem.
Symptom: A significant drop in the trityl cation signal during oligonucleotide synthesis, or post-synthesis analysis (e.g., by HPLC or PAGE) showing a high proportion of deletion sequences (n-1, n-2, etc.).
Initial Checks:
-
Phosphoramidite Quality: Ensure your 4'-fluoro phosphoramidite is fresh and has been stored under anhydrous conditions. Phosphoramidites are sensitive to moisture and oxidation.
-
Reagent Quality: Verify that all synthesis reagents, especially the activator solution and anhydrous acetonitrile, are of high quality and not expired.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Activator | Switch to 4,5-Dicyanoimidazole (DCI) as the activator. Its high nucleophilicity is more effective for sterically hindered phosphoramidites.[1][3] |
| Insufficient Activator Concentration | Increase the DCI concentration. If you are using 0.25 M, try increasing it to 0.5 M . For very difficult couplings, a concentration of 1.0 M may be necessary.[2][3][4] |
| Short Coupling Time | Extend the coupling time for the 4'-fluoro phosphoramidite. While standard DNA synthesis might use coupling times of 30-60 seconds, for modified monomers, an extension to 2-5 minutes may be required. For particularly challenging modifications, times can be extended to 10-30 minutes.[2] |
| Moisture Contamination | Ensure all reagents and the synthesizer's fluidics are completely anhydrous. Use fresh, high-grade anhydrous acetonitrile for both the phosphoramidite and activator solutions. |
| Secondary Structure of Oligonucleotide | If you are incorporating the 4'-fluoro phosphoramidite into a sequence prone to forming secondary structures (e.g., G-rich sequences), this can hinder the coupling reaction. Consider using a synthesizer with heating capabilities to perform the synthesis at an elevated temperature (e.g., 60 °C) to disrupt secondary structures. |
Data Presentation
The following tables summarize key data regarding activator properties and a case study on the synthesis of oligonucleotides with sterically hindered fluoro-modified phosphoramidites.
Table 1: Properties of Common Activators
| Activator | pKa | Recommended Concentration Range | Key Characteristics |
| 1H-Tetrazole | 4.8 | 0.45 M | Standard activator, but not optimal for sterically hindered phosphoramidites.[3] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | More acidic and faster than 1H-Tetrazole. A viable option for some modified phosphoramidites.[2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but highly nucleophilic, leading to rapid and efficient coupling. Highly soluble in acetonitrile. Recommended for 4'-fluoro phosphoramidites. [1][3] |
Table 2: Case Study: Activator Performance with 2'-Fluoropyrimidine Phosphoramidites
| Activator | Activator Concentration | Phosphoramidite Equivalents | Yield of Full-Length 34-mer | Reference |
| 1H-Tetrazole | 0.45 M | 2 | 0% | [3] |
| 1H-Tetrazole + NMI | 0.45 M + 0.1 M | 2 | 13% | [3] |
| DCI | 1.0 M | 2 | 54% | [3] |
Experimental Protocols
Protocol: Optimization of DCI Activator Concentration for 4'-Fluoro Phosphoramidite Coupling
Objective: To determine the optimal DCI concentration for achieving high coupling efficiency of a 4'-fluoro phosphoramidite in a specific oligonucleotide sequence.
Materials:
-
Automated DNA/RNA synthesizer
-
4'-fluoro phosphoramidite, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M)
-
DCI activator solutions at various concentrations (e.g., 0.25 M, 0.5 M, and 1.0 M) in anhydrous acetonitrile
-
Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
Reagents for cleavage and deprotection
-
HPLC system for analysis
Methodology:
-
Synthesizer Setup: Prepare the synthesizer according to the manufacturer's instructions. Ensure all reagent lines are primed and free of moisture.
-
Parallel Synthesis: Program the synthesizer to synthesize a short, test oligonucleotide (e.g., a 10-mer) containing the 4'-fluoro phosphoramidite at a central position. Set up three parallel syntheses, each using a different concentration of the DCI activator (0.25 M, 0.5 M, and 1.0 M).
-
Synthesis Parameters:
-
Keep all other synthesis parameters (e.g., phosphoramidite concentration, coupling time) constant across the three syntheses. A starting coupling time of 3 minutes is recommended for the 4'-fluoro phosphoramidite.
-
Enable the synthesizer's trityl monitor to record the absorbance of the trityl cation released at each step.
-
-
Data Collection:
-
Monitor the trityl signal for each synthesis. A stable and high signal indicates efficient coupling. A drop in the signal after the introduction of the 4'-fluoro phosphoramidite points to a coupling issue.
-
After synthesis is complete, cleave and deprotect the oligonucleotides according to standard procedures.
-
-
Analysis:
-
Analyze the crude product from each synthesis by reverse-phase HPLC.
-
Compare the chromatograms to determine the percentage of the full-length product versus deletion sequences (n-1).
-
The DCI concentration that yields the highest percentage of the full-length product is the optimal concentration for this specific 4'-fluoro phosphoramidite and sequence context.
-
-
Further Optimization: If necessary, the coupling time can be further optimized using the determined optimal DCI concentration.
Visualizations
Caption: Phosphoramidite coupling pathway with DCI activator.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Activator selection logic for 4'-fluoro phosphoramidites.
References
Technical Support Center: Deprotection of 4'-F-5-Me-U Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of oligonucleotides containing 4'-Fluoro-5-methyl-uridine (4'-F-5-Me-U).
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for oligonucleotides containing 4'-F-5-Me-U?
A1: Oligonucleotides containing 2'-fluoro modifications, such as 4'-F-5-Me-U, are generally considered to have similar stability to DNA during deprotection.[1][2] Therefore, standard deprotection conditions used for DNA oligonucleotides can be employed as a starting point. These typically involve treatment with aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Q2: What are the potential side reactions to be aware of during the deprotection of 4'-F-5-Me-U oligos?
A2: The primary concern with 4'-fluorinated nucleosides is their stability under basic conditions. While 2'-fluoroarabinonucleic acid (2'F-ANA), a related modification, has shown good stability in 1 M NaOH at 65°C, the 4'-fluoro modification in 4'-F-5-Me-U could potentially be more labile.[3] The major anticipated side reaction is the degradation of the modified uridine (B1682114) base.
Q3: Can I use AMA (Ammonium Hydroxide/Methylamine) for the deprotection of 4'-F-5-Me-U oligos?
A3: Yes, AMA is a common and effective reagent for rapid deprotection of oligonucleotides.[1][4] It is considered a "fast" deprotection method. However, due to its increased basicity compared to ammonium hydroxide alone, it is crucial to monitor for any potential degradation of the 4'-F-5-Me-U modification.
Q4: Are there milder deprotection methods suitable for sensitive 4'-F-5-Me-U oligos?
A4: For oligonucleotides with sensitive modifications, milder deprotection strategies are recommended to minimize side reactions.[4] These can include using potassium carbonate in methanol (B129727) or employing "UltraMILD" phosphoramidites during synthesis, which allows for gentler deprotection conditions.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of 4'-F-5-Me-U oligonucleotides.
| Issue | Potential Cause | Recommended Action |
| Low yield of the full-length oligonucleotide after deprotection. | Incomplete cleavage from the solid support. | Ensure sufficient cleavage time. For standard supports, concentrated ammonium hydroxide at room temperature for at least one hour is recommended before proceeding with heating for base deprotection.[4] |
| Degradation of the 4'-F-5-Me-U modification under harsh basic conditions. | Switch to a milder deprotection reagent such as potassium carbonate in methanol. Alternatively, reduce the temperature and/or time of deprotection with ammonium hydroxide or AMA and analyze the product for purity. | |
| Presence of unexpected peaks in HPLC or Mass Spectrometry analysis. | Formation of side products due to modification degradation. | Use milder deprotection conditions as described above. Analyze the side products by mass spectrometry to identify the nature of the degradation. This can help in optimizing the deprotection protocol. |
| Incomplete removal of protecting groups from other bases (e.g., dG). | The removal of the isobutyryl protecting group from dG is often the rate-limiting step in deprotection.[4] Ensure deprotection time and temperature are sufficient for complete removal. Using dmf-dG phosphoramidites can allow for faster deprotection.[4] | |
| Broad or tailing peaks in HPLC. | Presence of multiple closely related species, possibly due to partial degradation. | Optimize deprotection conditions to minimize side reactions. Consider purification by HPLC to isolate the desired full-length product. |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
-
Cleavage: Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours.
-
Deprotection: Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed vial. Heat at 55°C for 8-16 hours.
-
Work-up: Cool the vial to room temperature. Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Analysis: Reconstitute the oligonucleotide in nuclease-free water and analyze by HPLC and Mass Spectrometry.
Protocol 2: Fast Deprotection using AMA
-
Cleavage and Deprotection: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA). Add the AMA solution to the CPG-bound oligonucleotide.
-
Incubate at 65°C for 10-15 minutes in a sealed vial.[5]
-
Work-up: Cool the vial on ice. Transfer the supernatant to a new tube and evaporate to dryness.
-
Analysis: Reconstitute the oligonucleotide in nuclease-free water and analyze by HPLC and Mass Spectrometry.
Protocol 3: Mild Deprotection using Potassium Carbonate in Methanol
This protocol is recommended when using UltraMILD phosphoramidites during synthesis.
-
Deprotection: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add the potassium carbonate solution to the CPG-bound oligonucleotide.
-
Incubate at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by adding an appropriate buffer (e.g., TEAA) to neutralize the base. Filter the solution to remove the CPG support.
-
Purification: The oligonucleotide must be purified, typically by HPLC, to remove salts.
Visualizations
Caption: Standard workflow for the deprotection and analysis of synthetic oligonucleotides.
Caption: A logical flowchart for troubleshooting issues during oligonucleotide deprotection.
References
Incomplete capping of 4'-fluoro modified oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of modified oligonucleotides, with a specific focus on the incomplete capping of 4'-fluoro modified oligonucleotides.
Troubleshooting Guide: Incomplete Capping of 4'-Fluoro Modified Oligonucleotides
Incomplete capping during solid-phase oligonucleotide synthesis results in the generation of n-1 and other deletion shortmer impurities. While standard capping is highly efficient for unmodified oligonucleotides, the introduction of modifications, such as a 4'-fluoro group, can present challenges. This guide provides a systematic approach to troubleshoot and mitigate incomplete capping of 4'-fluoro modified oligonucleotides.
Potential Cause 1: Steric Hindrance
The presence of the fluorine atom at the 4'-position of the sugar ring can create steric hindrance, impeding the access of the capping reagents (acetic anhydride (B1165640) and N-methylimidazole/DMAP) to the unreacted 5'-hydroxyl group. This is a plausible cause for reduced capping efficiency. The altered sugar pucker induced by the electronegative fluorine atom may also contribute to a less accessible 5'-hydroxyl group.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Extend Capping Time | Increase the duration of the capping step to provide more time for the capping reagents to react with the sterically hindered 5'-hydroxyl group. |
| 2 | Increase Reagent Concentration | Use a higher concentration of the capping activator (e.g., 16% N-methylimidazole instead of 10%) to drive the reaction forward.[1] |
| 3 | Use a More Potent Capping Activator | Consider using 4-dimethylaminopyridine (B28879) (DMAP) as the capping activator, as it is a more efficient catalyst than N-methylimidazole. However, be aware of potential side reactions with certain protecting groups.[1] |
| 4 | Employ Alternative Capping Reagents | Utilize capping reagents designed for sterically demanding modifications, such as UniCap™ Phosphoramidite, which has been reported to have a higher capping efficiency (close to 99%) compared to standard capping reagents. |
Potential Cause 2: Electronic Effects
The high electronegativity of the fluorine atom at the 4'-position can influence the electronic properties of the sugar ring and the reactivity of the 5'-hydroxyl group. This could potentially decrease its nucleophilicity, making the reaction with the electrophilic capping agent less efficient.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Coupling Conditions | Ensure the preceding coupling step is as efficient as possible to minimize the number of unreacted 5'-hydroxyl groups that require capping. This includes using fresh, high-quality phosphoramidites and activators, and ensuring anhydrous conditions. |
| 2 | Double Capping | Perform a second capping step after the initial capping and before the oxidation step to ensure all unreacted 5'-hydroxyl groups are blocked. |
Potential Cause 3: Suboptimal Reagent Quality or Synthesis Conditions
Standard synthesis issues can be exacerbated when working with modified oligonucleotides.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Anhydrous Conditions | Moisture in the reagents or synthesizer lines can significantly reduce the efficiency of all chemical steps, including capping. Use fresh, anhydrous acetonitrile (B52724) and ensure drying systems are functioning correctly. |
| 2 | Verify Reagent Quality | Use fresh, high-purity capping reagents. Old or degraded reagents will have reduced efficacy. |
| 3 | Synthesizer Maintenance | Ensure the synthesizer is properly maintained and calibrated for accurate reagent delivery. |
FAQs: Incomplete Capping of 4'-Fluoro Modified Oligonucleotides
Q1: What is capping and why is it important in oligonucleotide synthesis?
A1: Capping is a critical step in solid-phase oligonucleotide synthesis where any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are chemically blocked (typically by acetylation). This prevents them from participating in subsequent coupling cycles, which would otherwise lead to the formation of deletion mutations (n-1, n-2, etc.) that are difficult to separate from the full-length product.
Q2: Why is incomplete capping more common with 4'-fluoro modified oligonucleotides?
A2: While direct quantitative data is limited, the 4'-fluoro modification is hypothesized to increase the incidence of incomplete capping due to:
-
Steric Hindrance: The fluorine atom at the 4'-position can physically obstruct the capping reagents from efficiently reaching the 5'-hydroxyl group. The altered sugar conformation induced by the fluoro group can also contribute to this hindrance.
-
Electronic Effects: The high electronegativity of fluorine can reduce the nucleophilicity of the 5'-hydroxyl group, making it less reactive towards the capping agent.
Q3: How can I detect incomplete capping?
A3: Incomplete capping leads to the presence of deletion sequences (n-1, n-2, etc.) in the final product. These impurities can be detected and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate shorter failure sequences from the full-length oligonucleotide.
-
Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, allowing for the identification of the full-length product and any deletion impurities.
Q4: Are there alternative capping reagents that are more effective for modified oligonucleotides?
A4: Yes, alternative capping reagents have been developed to improve capping efficiency, especially for challenging modifications. One such example is UniCap™ Phosphoramidite, which is reported to provide a capping efficiency of nearly 99%.
Q5: Can I just skip the capping step?
A5: Skipping the capping step is generally not recommended as it will lead to a significant accumulation of deletion impurities, which can be very difficult and costly to remove during purification and may compromise the results of downstream applications.
Data Presentation
Table 1: Comparison of Standard and Alternative Capping Reagent Efficiencies (Hypothetical Data)
| Capping Reagent | Activator | Reported Capping Efficiency (Unmodified Oligos) | Potential Efficiency with 4'-Fluoro Modified Oligos |
| Acetic Anhydride | 10% N-Methylimidazole | ~97-98% | Potentially Lower |
| Acetic Anhydride | 16% N-Methylimidazole | >98%[1] | Potentially Improved |
| Acetic Anhydride | 6.5% DMAP | >99%[1] | Potentially High |
| UniCap™ Phosphoramidite | Standard Activator | ~99% | Potentially High |
Note: The data for 4'-fluoro modified oligonucleotides is hypothetical and serves for illustrative purposes. Actual efficiencies may vary depending on the specific sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Capping Procedure
This protocol describes the standard capping step in solid-phase oligonucleotide synthesis.
Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Cap B: 10% N-methylimidazole in THF or acetonitrile.
Methodology:
-
Following the coupling step and subsequent wash, deliver an equal volume of Cap A and Cap B reagents to the synthesis column.
-
Allow the reagents to react with the solid support for a specified time (typically 15-30 seconds).
-
Wash the column thoroughly with acetonitrile to remove excess capping reagents and byproducts.
Protocol 2: Extended Capping for Modified Oligonucleotides
This protocol is a modification of the standard procedure to improve capping efficiency for sterically hindered nucleotides like 4'-fluoro modified monomers.
Reagents:
-
Cap A: Acetic anhydride in THF or acetonitrile.
-
Cap B: 16% N-methylimidazole in THF or acetonitrile.
Methodology:
-
Following the coupling step and subsequent wash, deliver an equal volume of Cap A and Cap B reagents to the synthesis column.
-
Increase the reaction time to 60-120 seconds.
-
Wash the column thoroughly with acetonitrile.
-
(Optional) Repeat steps 1-3 for a "double capping" protocol.
Protocol 3: Quantification of Capping Efficiency by HPLC
This protocol outlines a general method for assessing capping efficiency by analyzing the purity of the crude oligonucleotide product.
Materials:
-
Crude oligonucleotide sample (cleaved and deprotected).
-
Reversed-phase HPLC system with a suitable C18 column.
-
Mobile phases (e.g., triethylammonium (B8662869) acetate (B1210297) buffer and acetonitrile).
Methodology:
-
Dissolve the crude oligonucleotide in an appropriate buffer.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the full-length product from shorter failure sequences.
-
Integrate the peak areas of the full-length product and the n-1 deletion peak.
-
Calculate the capping efficiency per cycle (as a percentage) using the following formula (approximation): Capping Efficiency ≈ (1 - (Area of n-1 peak / Area of full-length peak)) * 100
Note: This is an estimation. For more accurate quantification, a more detailed analysis considering all failure peaks is required.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete capping.
Caption: Chemical principle of the capping reaction.
References
Technical Support Center: Managing Premature Detritylation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of premature detritylation during oligonucleotide synthesis, particularly when using acidic activators.
Frequently Asked Questions (FAQs)
Q1: What is detritylation and why is it necessary in oligonucleotide synthesis?
A: Detritylation is the crucial first step in the oligonucleotide synthesis cycle, involving the removal of the 5'-hydroxyl protecting group, most commonly the 4,4'-dimethoxytrityl (DMT) group.[1] This deprotection step is necessary to free the 5'-hydroxyl group for the subsequent coupling reaction, where the next phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain.[1] The reaction is typically carried out using a mild acidic solution, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane (B109758) (DCM).[1][2]
Q2: What constitutes "premature" detritylation and what are its consequences?
A: Premature detritylation refers to the unintended removal of the DMT group at stages other than the dedicated deblocking step. This can be caused by overly acidic conditions during other steps of the synthesis or workup. For example, some acidic activators used in the coupling step can remove a small percentage of the 5'-DMT group from the phosphoramidite monomer before it couples to the chain.[3] The consequences include the formation of undesirable side-products, such as the incorporation of dimers (e.g., GG dimers), leading to n+1 impurities that are difficult to separate from the desired full-length product.[3]
Q3: What is depurination and how is it related to acidic detritylation?
A: Depurination is a significant side reaction that occurs during acid-catalyzed detritylation.[4] It is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[2] Strong acids or prolonged exposure to acidic conditions can protonate the N7 nitrogen of purines, leading to the formation of an abasic site.[3] These abasic sites are unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated, DMT-ON species that complicate purification.[3][5]
Troubleshooting Guide
Issue 1: Incomplete Detritylation
Q: My synthesis shows a low yield of the full-length oligonucleotide, and I suspect incomplete detritylation. What are the possible causes and solutions?
A: Incomplete detritylation is a common issue that prevents the subsequent coupling reaction, leading to a lower yield of the final product. The primary causes and their solutions are outlined below.
| Potential Cause | Recommended Solution |
| Degraded Acid Reagent | Use fresh, high-quality acid solutions (DCA or TCA). Reagents can degrade over time. |
| Insufficient Reaction Time | The detritylation time may be too short for the reaction to complete. Increase the acid exposure time in small increments. For longer oligos, consider doubling the deblock delivery time when switching from TCA to DCA.[3] |
| Low Reaction Temperature | Detritylation is typically performed at room temperature. A significant drop in ambient temperature can slow the reaction rate. Ensure the reaction is carried out at a consistent and appropriate temperature. |
| Poor Reagent Flow | Clogging of the solid support by excessive fines can lead to poor reagent flow and incomplete reactions. Ensure the correct solid support is used for your synthesis scale and check for fines. |
| Acetonitrile (B52724) Interference | Incomplete removal of acetonitrile (ACN) from the previous wash step can complex with the deblocking acid and drastically slow down the detritylation kinetics.[6][7] Ensure prompt and efficient washing of the solid support to remove residual ACN before the detritylation step. |
Issue 2: Excessive Depurination
Q: I am observing significant chain cleavage, likely due to depurination. How can I minimize this during detritylation?
A: Balancing complete detritylation with minimal depurination is critical, especially for long oligonucleotides.[8][9] Excessive acid exposure is the primary cause of depurination.
| Potential Cause | Recommended Solution |
| Strong Deblocking Acid | Trichloroacetic acid (TCA) (pKa ≈ 0.7) is a strong acid that can cause significant depurination.[3][10] Switch to a milder acid like Dichloroacetic acid (DCA) (pKa ≈ 1.5).[1][3][10] DCA is a good option for synthesizing long oligonucleotides.[1] |
| Prolonged Acid Exposure | The longer the oligonucleotide is exposed to acid, the greater the risk of depurination. Use the shortest possible acid contact time that still achieves complete detritylation.[1] An alternative is to alternate short acid delivery steps with wash steps.[1] |
| High Acid Concentration | Higher acid concentrations increase the rate of both detritylation and depurination. Consider using a lower concentration of the acid. For example, 2% DCA in the presence of a lower alcohol has been shown to be a highly effective non-depurinating agent.[5] |
| Sensitive Nucleosides | Sequences containing polyA tracts or certain modified bases are more vulnerable to depurination.[1] Use depurination-resistant monomers, such as those with a dimethylformamidine (dmf) protecting group on guanosine.[3] |
Issue 3: Unintended Detritylation During Workup
Q: I am losing the DMT group when drying my RNA/DNA oligonucleotides post-synthesis. How can I prevent this?
A: Loss of the DMT group during the drying down phase between cleavage and purification is a common problem, especially for researchers relying on DMT-on purification.
| Oligonucleotide Type | Recommended Solution |
| DNA Oligonucleotides | Before drying, add a non-volatile base like TRIS (45 mg/mL) to the oligonucleotide solution.[11] This will neutralize any residual acid and prevent accidental detritylation. |
| RNA Oligonucleotides | TRIS can inhibit the subsequent 2'-desilylation step for RNA. Instead, convert the oligonucleotide to a nonvolatile sodium salt before drying.[11] This can be achieved by rinsing the oligo on a Glen-Pak™ cartridge with a sodium-based solution (e.g., 0.5M aqueous sodium hydroxide).[11] This method has been shown to significantly reduce the DMT-off species and improve the effective coupling efficiency.[11] |
Quantitative Data Summary
Acid Strength of Common Reagents
The choice of acidic activator and deblocking agent has a significant impact on the rates of detritylation and side reactions like depurination.
| Reagent | Type | pKa | Typical Use & Notes |
| Trichloroacetic Acid (TCA) | Deblocking Agent | ~0.7 | Fast detritylation, but high risk of depurination.[3][10] |
| Dichloroacetic Acid (DCA) | Deblocking Agent | ~1.5 | Slower detritylation, but significantly lower risk of depurination.[3][10] Recommended for long oligos.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | Activator | 4.1 | Strongly acidic activator; can cause premature detritylation of dG phosphoramidite, leading to GG dimer formation.[3] |
| 5-Ethylthio-1H-tetrazole (ETT) | Activator | 4.3 | Strongly acidic activator; poses a similar risk of GG dimer formation as BTT.[3] |
| Dicyanoimidazole (DCI) | Activator | 5.2 | A strong, but less acidic activator. Recommended to minimize GG dimer formation side reactions.[3] |
Key Experimental Protocols
Protocol 1: Manual Detritylation Post-Purification
This protocol is for removing the DMT group from a trityl-on oligonucleotide after purification by reverse-phase HPLC.
Materials:
-
Dried, purified trityl-on oligonucleotide
-
80% Acetic Acid (Aqueous)
-
Triethylamine (B128534) (distilled)
-
3 M Sodium Acetate (optional, for precipitation)
Procedure:
-
Thoroughly dry the trityl-on oligonucleotide in a microcentrifuge tube.[12]
-
To prevent accidental detritylation if any residual acid is present from HPLC, you can add 1 drop of distilled triethylamine and vortex.[12]
-
Dissolve the dried sample in 200-500 µL of 80% acetic acid. Vortex to mix and let the solution stand at room temperature for 20 minutes.[12]
-
Note: The solution will not turn orange because the aqueous environment causes the trityl cation to react with water, forming tritanol.[12]
-
-
Add an equal volume of 95% ethanol to the solution.[12]
-
Lyophilize the sample to dryness. Repeat the lyophilization from ethanol until no acetic acid odor remains.[12]
-
The resulting detritylated oligonucleotide can be desalted using a standard procedure like OPC.[12]
Protocol 2: Preventing Detritylation of RNA During Workup
This protocol minimizes DMT group loss for RNA oligos between the cleavage/deprotection and 2'-desilylation steps.
Materials:
-
Deprotected RNA oligonucleotide solution
-
Glen-Pak™ DNA Cartridge
-
Acetonitrile (ACN)
-
2M Triethylammonium Acetate (TEAA)
-
RNase-free water
-
0.5M Aqueous Sodium Hydroxide (NaOH)
-
75% ACN in RNase-free water
Procedure:
-
Following standard deprotection of the RNA oligo, do not dry the sample.
-
Condition a Glen-Pak™ DNA Cartridge with 0.5 mL of ACN, followed by 1 mL of 2M TEAA.[11]
-
Load the oligonucleotide solution drop-wise onto the cartridge.[11]
-
Rinse the cartridge with 2 mL of RNase-free water.[11]
-
Convert to Sodium Salt: Rinse the cartridge twice with 2 mL of 0.5M aqueous NaOH. Note: The short contact time on the column does not negatively impact RNA integrity.[11]
-
Rinse again with 2 mL of RNase-free water.[11]
-
Elute the DMT-on RNA with 1 mL of 75% ACN/RNase-free water.[11]
-
Dry down the eluted oligonucleotide. The sample is now stable and ready for the 2'-desilylation step.[11]
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: A troubleshooting flowchart for diagnosing common synthesis issues.
Caption: The chemical pathway leading to depurination and chain scission.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. phenomenex.com [phenomenex.com]
- 5. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Acid binding and detritylation during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Impact of moisture on DMTr-4'-F-5-Me-U-CED phosphoramidite stability
Welcome to the technical support center for DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this modified phosphoramidite, with a particular focus on the impact of moisture.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency in Oligonucleotide Synthesis | Phosphoramidite degradation due to moisture exposure. Phosphoramidites are highly sensitive to moisture, which leads to hydrolysis of the phosphoramidite group, rendering it inactive for the coupling reaction.[1][2] | 1. Verify Storage Conditions: Ensure the phosphoramidite is stored as a dry powder at -20°C or lower in a non-frost-free freezer under an inert atmosphere (argon or nitrogen).[2] 2. Proper Handling: Before use, allow the vial to warm to room temperature for at least 30-60 minutes before opening to prevent atmospheric moisture from condensing on the cold powder.[2] 3. Use Anhydrous Solvents: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) with a water content of less than 30 ppm.[2][3] For highly sensitive applications, consider drying the dissolved phosphoramidite solution with activated 3Å molecular sieves.[3] 4. Fresh Reagents: Prepare fresh phosphoramidite solutions for each synthesis run, if possible. Avoid using solutions that have been stored for extended periods, especially if not under strictly anhydrous conditions. |
| Oxidation of the phosphoramidite. The trivalent phosphorus (P(III)) center is susceptible to oxidation to a pentavalent (P(V)) species, which is inactive in the coupling reaction.[2] | 1. Maintain Inert Atmosphere: Always handle the solid phosphoramidite and its solutions under an inert gas like argon or nitrogen to minimize exposure to air.[2] 2. Check Solvent Quality: Ensure that the acetonitrile used is of high purity and has not been exposed to air for prolonged periods. | |
| Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis of the Oligonucleotide | Presence of H-phosphonate impurities. This is a common byproduct of phosphoramidite hydrolysis.[4] | 1. Review Handling Procedures: Re-evaluate your phosphoramidite handling and dissolution procedures to minimize moisture exposure. 2. Purify the Oligonucleotide: Use appropriate purification methods (e.g., HPLC) to remove the failed sequences containing the H-phosphonate linkage. |
| Degradation of the DMTr protecting group. Although less common, acidic conditions can lead to premature detritylation. | 1. Check pH of Solutions: Ensure that all solutions used in the synthesis are neutral or slightly basic, as acidic conditions can cause degradation. | |
| Inconsistent Synthesis Results | Variable moisture content in reagents and solvents. Even small variations in water content can significantly impact the stability of the phosphoramidite and the efficiency of the synthesis. | 1. Standardize Solvent Handling: Implement a strict protocol for handling anhydrous acetonitrile, including using fresh bottles and employing techniques to minimize moisture ingress. 2. Use Molecular Sieves: For critical syntheses, consistently use molecular sieves to dry the phosphoramidite solution just before use.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store DMTr-4'-F-5-Me-U-CED phosphoramidite upon arrival?
A1: Upon receiving the phosphoramidite, it should be stored as a dry powder at -20°C or colder in a desiccated, inert atmosphere (argon or nitrogen).[2] A non-frost-free freezer is recommended to avoid temperature cycling.[2]
Q2: What is the primary degradation pathway for phosphoramidites when exposed to moisture?
A2: The primary degradation pathway is hydrolysis. The phosphoramidite moiety is highly susceptible to reaction with water, which leads to the formation of an H-phosphonate and a secondary amine. This hydrolyzed form is unable to participate in the coupling reaction during oligonucleotide synthesis.[2][4]
Q3: How can I minimize moisture contamination when preparing my phosphoramidite solution?
A3: To minimize moisture contamination:
-
Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation.[2]
-
Use a dry, inert gas (like argon or nitrogen) to flush the vial before and after dispensing the powder.
-
Use only high-quality anhydrous acetonitrile (<30 ppm water) for dissolution.[2][3]
-
Prepare the solution in a glove box or under a steady stream of inert gas.
-
Use syringes and needles that have been oven-dried or are new and sealed.
Q4: For how long is a solution of this compound in anhydrous acetonitrile stable?
Q5: Can I use molecular sieves to dry my phosphoramidite solution?
A5: Yes, using activated 3Å molecular sieves is a recommended procedure for drying dissolved phosphoramidite solutions, especially for critical applications.[3] Add a layer of sieves to the bottom of the vial containing the dissolved amidite and allow it to stand for some time before use.[3]
Experimental Protocols
Protocol 1: Assessment of Phosphoramidite Purity by ³¹P NMR Spectroscopy
This protocol allows for the determination of the relative amounts of the active P(III) species and the hydrolyzed P(V) species.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glove box), accurately weigh approximately 10-20 mg of the this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous acetonitrile-d₃.
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The active phosphoramidite (P(III)) species will typically show a signal in the range of 145-155 ppm.
-
The hydrolyzed H-phosphonate (P(V)) species will appear as a doublet (due to P-H coupling) in the range of 0-10 ppm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the P(III) and P(V) species.
-
Calculate the percentage of the active phosphoramidite.
-
Protocol 2: Small-Scale Test Coupling Reaction
This protocol can be used to evaluate the performance of a new or stored batch of phosphoramidite before committing to a large-scale synthesis.
-
Synthesizer Preparation: Ensure the DNA synthesizer is properly maintained, with fresh, anhydrous reagents and solvents.
-
Sequence: Program a short, simple sequence (e.g., a dimer or trimer) that includes the this compound.
-
Synthesis: Run the synthesis using a standard protocol.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect it according to standard procedures.
-
Analysis:
-
Analyze the crude product by reverse-phase HPLC or LC-MS.
-
A high yield of the full-length product indicates good phosphoramidite quality and coupling efficiency.
-
The presence of significant failure sequences (n-1) may indicate a problem with the phosphoramidite.
-
Visualizations
Caption: Moisture-induced degradation of phosphoramidite.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Best practices for phosphoramidite handling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophobic Modified Oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of hydrophobic modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What makes hydrophobic modified oligonucleotides so challenging to purify?
Hydrophobic modified oligonucleotides, such as those conjugated with lipids, dyes, or certain linkers, present unique purification challenges due to their amphipathic nature. Key difficulties include:
-
Aggregation: Hydrophobic moieties can cause oligonucleotides to self-associate and form aggregates, leading to poor chromatographic behavior, low solubility, and reduced recovery. Guanine-rich sequences are particularly prone to forming stable G-quadruplex structures that encourage aggregation.[1]
-
Poor Solubility: The hydrophobic modifications can decrease the molecule's solubility in the aqueous mobile phases typically used in ion-exchange chromatography.
-
Strong Stationary Phase Interaction: In reversed-phase chromatography, the hydrophobic modifications can interact very strongly with the stationary phase, requiring harsh elution conditions that may lead to poor peak shape and low recovery.
-
Co-elution with Impurities: Hydrophobic failure sequences (e.g., n-1 products that were not successfully capped) can have similar retention profiles to the full-length product, making separation difficult.[2][3]
-
Non-Specific Adsorption: Oligonucleotides, especially those with phosphorothioate (B77711) backbones, are prone to adsorbing to metallic surfaces in HPLC systems and columns, which can cause significant product loss, peak tailing, and poor reproducibility.[4]
Q2: What is the most effective method for purifying hydrophobic modified oligonucleotides?
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is widely considered the gold standard for the analysis and purification of synthetic oligonucleotides, especially those with hydrophobic modifications.[3][5]
This technique works by adding an ion-pairing (IP) agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA), to the mobile phase.[6] The positively charged amine of the IP reagent forms an ion pair with the negatively charged phosphate (B84403) backbone of the oligonucleotide. This complex is neutrally charged and more hydrophobic, allowing it to be retained and separated on a reversed-phase (e.g., C8 or C18) column based on hydrophobicity.[3][7] IP-RP-HPLC is particularly effective at separating modified oligonucleotides from their unmodified or failure sequence counterparts.[8]
Q3: What is "Trityl-On" purification and when is it recommended?
"Trityl-On" purification is a strategy used in reversed-phase HPLC to improve the separation of the desired full-length oligonucleotide from shorter failure sequences.[9] During synthesis, a hydrophobic dimethoxytrityl (DMT) protecting group is present on the 5' end of the growing chain. In the final synthesis cycle, this DMT group is typically removed. For "Trityl-On" purification, the DMT group is intentionally left on the full-length product.[1]
This makes the desired product significantly more hydrophobic than the "failure" sequences, which were capped in earlier steps and do not have the 5'-DMT group.[9] The large difference in hydrophobicity allows for excellent separation via RP-HPLC. After the purified "Trityl-On" fraction is collected, the DMT group is chemically removed in a final detritylation step. This method is highly effective for purifying longer oligonucleotides (40-150 nucleotides).[9]
Q4: How can I prevent or resolve oligonucleotide aggregation?
Aggregation can lead to broad peaks, low recovery, and poor resolution. Several strategies can mitigate this issue:
-
Elevated Temperature: Increasing the column temperature to 60 °C or even higher (up to 80-90 °C for G-rich sequences) is a very effective way to disrupt secondary structures and aggregates, leading to sharper peaks.[3][10]
-
Mobile Phase Modifiers: Using a mobile phase with a high pH (pH ≥ 7) can deprotonate guanine (B1146940) and thymine (B56734) bases, which disrupts the hydrogen bonds that cause secondary structures.[9][11] However, silica-based columns may not be stable at high pH and temperatures, making polymer-based or hybrid particle columns a better choice.[6]
-
Reduce Cations: For G-rich sequences, aggregation is often stabilized by cations like sodium or potassium. Reducing the presence of these cations during synthesis and purification can help prevent the formation of G-quadruplexes.[1]
-
Sample Preparation: Dissolving the crude oligonucleotide in a denaturing solvent or the initial mobile phase before injection can help break up aggregates.
Troubleshooting Guide
Problem: My peak shape is poor (broad, tailing, or split).
| Possible Cause | Recommended Solution |
| Secondary Structures / Aggregation | Increase the column temperature, typically to 60-80 °C, to denature the oligonucleotide.[3][10] For particularly stubborn sequences, temperatures up to 90 °C may be necessary.[10] |
| Non-Specific Adsorption | Metal surfaces in the HPLC system can interact with the phosphate backbone, causing peak tailing. Use columns with inert hardware (e.g., Waters MaxPeak Premier) or passivate the system by repeatedly injecting a high-concentration sample to saturate the active sites.[4] |
| Inappropriate Mobile Phase | Optimize the ion-pairing agent and its concentration. A higher concentration (e.g., 100 mM TEAA) often improves peak shape.[12] Also, adjust the gradient slope; a shallower gradient can increase resolution.[10] |
| Column Overload | Injecting too much sample can cause peak fronting or broadening. Reduce the injection volume or sample concentration and re-run the analysis.[13] |
| Poor Column Health | The column may be contaminated or degraded. Flush the column with a strong solvent wash or, if performance does not improve, replace the column. |
Problem: My product recovery is very low.
| Possible Cause | Recommended Solution |
| Adsorption to HPLC System/Column | This is a primary cause of low recovery for oligonucleotides.[4] Using biocompatible or metal-passivated columns and systems is the most effective solution. Studies have shown conventional stainless-steel hardware can lead to an average of 40% peak area loss compared to hardware with high-performance surfaces.[4] |
| Precipitation in Sample/Mobile Phase | Highly hydrophobic oligonucleotides may precipitate if the organic content of the sample diluent or initial mobile phase is too low. Try dissolving the sample in a solution containing a small amount of organic solvent (like acetonitrile). |
| Inefficient Ion-Pairing | Ensure the concentration of your ion-pairing agent is sufficient for efficient pairing with the oligonucleotide. Higher concentrations of agents like TEA/HFIP can improve performance.[10] |
Problem: I can't separate my full-length product from failure sequences (n-1).
| Possible Cause | Recommended Solution |
| Insufficient Resolution | Use a more hydrophobic ion-pairing agent like hexylammonium acetate (HAA) to increase retention and selectivity. |
| Optimize the gradient. A shallower gradient over a longer time will increase the resolution between closely eluting peaks.[10] | |
| Increase column temperature. This can improve mass transfer and lead to sharper peaks and better resolution.[6] | |
| Similar Hydrophobicity | If using a "Trityl-Off" method, the n-1 sequence may have very similar hydrophobicity to the full-length product. Use the "Trityl-On" purification strategy to dramatically increase the hydrophobicity of the full-length product for easier separation.[1][9] |
| Suboptimal Column Choice | Ensure your column has an appropriate pore size (e.g., 130 Å for single-stranded oligos up to 100-mers) and particle type.[10] Columns with superficially porous particles can offer higher efficiency and better resolution than fully porous particle columns.[12] |
Data & Protocols
Data Presentation
Table 1: Impact of HPLC Column Hardware on Oligonucleotide Recovery
This table summarizes data comparing the performance of conventional stainless-steel columns with modern columns featuring High Performance Surface (HPS) technology, which minimizes metal-analyte interactions.
| Analyte (Oligonucleotide) | Peak Area Loss on Competitor Column (Stainless Steel) | Observation |
| 5 Oligonucleotide Mixture | Average of 40% | Significant analyte loss and worse peak tailing observed on the conventional column.[4] |
| GEM91 (Phosphorothioate) | N-1 impurity was not recovered until after system passivation | Demonstrates that analyte is lost to both the column and the metal LC system components. |
| FAM-25mer | N-1 impurity was not recovered until after system passivation | Confirms that even after conditioning, analyte loss to metal surfaces is a persistent issue without inert hardware. |
Table 2: Common Ion-Pairing (IP) Reagents for RP-HPLC of Oligonucleotides
The choice of IP reagent and its counter-ion significantly impacts retention, selectivity, and compatibility with mass spectrometry (MS).
| Ion-Pairing Reagent | Common Counter-Ion | Typical Use & Characteristics | MS Compatibility |
| Triethylammonium Acetate (TEAA) | Acetate (from Acetic Acid) | A "weaker" IP system often used for standard purification. Provides separation based on both hydrophobicity and charge.[10] | Poor (Acetate is non-volatile and causes ion suppression) |
| Triethylamine (TEA) | Hexafluoroisopropanol (HFIP) | A "strong" IP system that separates oligonucleotides primarily by their charge/length. HFIP is an effective counter-ion that improves resolving power.[10][14] | Good (Both TEA and HFIP are volatile) |
| Hexylammonium Acetate (HAA) | Acetate (from Acetic Acid) | A more hydrophobic amine that increases retention and can improve resolution for longer or more hydrophobic oligonucleotides. | Poor (Acetate is non-volatile) |
| Diisopropylethylamine (DIPEA) | Hexafluoroisopropanol (HFIP) | Another volatile amine used in MS-compatible methods.[5] | Good (Both DIPEA and HFIP are volatile) |
Experimental Protocols
Protocol: General IP-RP-HPLC Purification of a Hydrophobic Modified Oligonucleotide
This protocol provides a starting point for purifying a hydrophobic ("Trityl-On") oligonucleotide. Conditions should be optimized for each specific sequence.
1. Materials and Reagents:
-
HPLC System: A biocompatible system with a column heater is recommended.
-
Column: C8 or C18 reversed-phase column suitable for oligonucleotides (e.g., Waters XBridge Premier Oligonucleotide BEH C18, 130 Å).[4][10]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in HPLC-grade water, pH 7.0.[12][15]
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA) in 50:50 Acetonitrile/Water.[16] (For MS-compatible methods, replace TEAA with a volatile buffer system like 15 mM TEA and 400 mM HFIP).[10]
-
Sample: Crude "Trityl-On" oligonucleotide dissolved in water or Mobile Phase A.
2. Method Parameters:
-
Flow Rate: 1.0 mL/min (for analytical 4.6 mm ID column).
-
Detection: UV at 260 nm.[4]
-
Injection Volume: 10-50 µL (optimized to avoid column overload).[13]
3. HPLC Gradient Program:
-
Step 1 (Equilibration): Hold at initial conditions (e.g., 95% A, 5% B) for 5-10 column volumes.
-
Step 2 (Scouting Gradient): Run a linear gradient from 5% B to 70% B over 30 minutes to determine the approximate elution time of the product.
-
Step 3 (Optimized Gradient): Design a shallower gradient around the elution point of the target oligonucleotide to maximize resolution. For example, if the peak of interest eluted at 40% B in the scouting run, an optimized gradient might be 30-50% B over 20 minutes.[10]
-
Step 4 (Column Wash): After the product elutes, ramp up to 95-100% B and hold for 5-10 minutes to wash highly retained components from the column.[10]
-
Step 5 (Re-equilibration): Return to initial conditions and hold for 5-10 minutes before the next injection.
4. Post-Purification Processing:
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Solvent Evaporation: Lyophilize or use a vacuum concentrator to evaporate the mobile phase. TEAA is not volatile and will remain.
-
Desalting: If non-volatile salts like TEAA were used, desalt the purified product using a method like size-exclusion chromatography or solid-phase extraction (SPE).[9][16]
-
Final Analysis: Analyze the final product purity by analytical HPLC and confirm identity with mass spectrometry.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the purification of a hydrophobic modified oligonucleotide.
Caption: Troubleshooting decision tree for low purity results in RP-HPLC analysis.
References
- 1. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 8. ch.gilson.com [ch.gilson.com]
- 9. atdbio.com [atdbio.com]
- 10. lcms.cz [lcms.cz]
- 11. Oligonucleotide Purification [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Targeting of Fatty-Acid Modified Oligonucleotides to Live Cell Membranes through Stepwise Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Oligonucleotide Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding base modification during the ammonia (B1221849) deprotection of synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of base modification during deprotection?
A1: The most frequent issue is the modification of nucleobases by acrylonitrile (B1666552). Acrylonitrile is generated from the β-elimination of the cyanoethyl protecting group from the phosphate (B84403) backbone during the cleavage step.[1][2] This reactive species can then perform a Michael addition to guanine (B1146940) (dG) and thymine (B56734) (T) bases, leading to unwanted adducts.[3]
Q2: I see an unexpected peak in my HPLC/MS analysis with a mass increase of +53 Da. What is it?
A2: A mass addition of 53 Da is the characteristic signature of cyanoethylation, where one molecule of acrylonitrile adducts to a nucleobase, most commonly guanine.[3] This occurs when the oligonucleotide is heated in the ammonia solution before the cyanoethyl groups have been fully removed from the phosphate backbone.
Q3: How can I prevent the formation of acrylonitrile adducts?
A3: The key is to ensure complete removal of the cyanoethyl protecting groups before prolonged heating. One effective strategy is to perform the cleavage step (removal from the solid support) at room temperature for 1-2 hours before heating the solution to complete the base deprotection.[2][4] This allows the bulk of the cyanoethyl groups to be eliminated and the resulting acrylonitrile to be removed before it can react with the deprotected bases. Alternatively, using faster deprotection reagents like AMA can significantly reduce the time required at high temperatures.[5][6]
Q4: What is AMA reagent and why is it recommended for "UltraFAST" deprotection?
A4: AMA is a 1:1 (v/v) mixture of aqueous Ammonium (B1175870) Hydroxide (B78521) and 40% aqueous Methylamine (B109427).[5][6] The presence of methylamine, a stronger nucleophile than ammonia, dramatically accelerates the removal of base protecting groups.[6] This allows for complete deprotection in as little as 10-15 minutes at 65°C, minimizing the window for side reactions like base modification.[7][8]
Q5: Are there any compatibility issues when using AMA?
A5: Yes. If benzoyl-protected deoxycytidine (Bz-dC) is used, AMA can cause a transamination side reaction, converting about 5% of dC into N4-methyl-dC.[6] To avoid this, it is mandatory to use acetyl-protected deoxycytidine (Ac-dC) with AMA, as it is removed rapidly without modification.[4][5][6]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution(s) |
| Peak with +53 Da mass shift observed in LC-MS. | Michael addition of acrylonitrile to a guanine (dG) or thymine (T) base. | 1. Ensure complete cleavage from the support at room temperature before heating to deprotect bases.[2] 2. Switch to a faster deprotection protocol using AMA (Ammonium Hydroxide/Methylamine).[5] 3. Use phosphoramidites with more labile protecting groups (e.g., dmf-dG).[1] |
| Incomplete removal of base protecting groups (e.g., iBu from dG). | 1. Insufficient deprotection time or temperature. 2. Degraded or old ammonium hydroxide solution. | 1. Increase deprotection time or temperature according to the protecting group lability (see tables below).[1][4] 2. Use a fresh, properly stored bottle of concentrated ammonium hydroxide.[4] 3. For faster and more efficient removal, use AMA reagent.[6] |
| N4-methyl-dC adduct observed after using AMA. | Use of benzoyl-protected dC (Bz-dC) instead of acetyl-protected dC (Ac-dC). | Always use Ac-dC phosphoramidites for syntheses that will be deprotected with AMA to prevent the transamination side reaction.[6][9] |
| Degradation of sensitive dyes or modified bases. | Standard deprotection conditions (e.g., prolonged heating in ammonium hydroxide) are too harsh. | 1. Use "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2] 2. Deprotect under milder conditions, such as with 0.05 M potassium carbonate in methanol (B129727) at room temperature or with ammonium hydroxide at room temperature overnight.[2][5] |
Visualizing the Problem: Acrylonitrile Adduct Formation
The following diagram illustrates the chemical pathway leading to the most common base modification during deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This is a traditional and reliable method suitable for routine oligonucleotides without sensitive modifications.[7]
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of fresh, concentrated ammonium hydroxide (28-30%).[7]
-
Seal the vial tightly to prevent ammonia gas from escaping.
-
For cleavage, let the vial stand at room temperature for 1-2 hours.
-
For deprotection, incubate the vial at 55°C. The required time depends on the protecting groups used (see table below). A common duration is 8-12 hours for standard protecting groups.[7]
-
Allow the vial to cool completely to room temperature.
-
Transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.[7]
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for analysis or purification.[7]
Protocol 2: UltraFAST Deprotection with AMA
This method significantly reduces deprotection time and is highly recommended to prevent side reactions, provided Ac-dC is used.[5][6]
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a sealed container on ice.[7][8]
-
Add 1.5 mL of the freshly prepared AMA solution to the solid support in a 2 mL screw-cap vial.[7]
-
Seal the vial tightly.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile in water and combine with the supernatant.[7]
-
Dry the solution in a vacuum concentrator.
-
Resuspend the oligonucleotide in a suitable buffer for analysis or purification.[7]
Deprotection Workflow and Troubleshooting Logic
The diagrams below outline the general experimental workflow and a decision tree for troubleshooting common deprotection issues.
Data Presentation: Deprotection Conditions
The selection of deprotection time and temperature is critical and depends on the lability of the protecting groups used during synthesis. Using phosphoramidites with more labile protecting groups (e.g., dmf-dG) can significantly shorten deprotection times.[1]
Table 1: Recommended Deprotection Times for Ammonium Hydroxide
| dG Protecting Group | Temperature | Time |
| Iso-butyryl (iBu-dG) | 55 °C | 16 hours |
| 65 °C | 8 hours | |
| Acetyl (Ac-dG) | 55 °C | 4 hours |
| 65 °C | 2 hours | |
| Dimethylformamidine (dmf-dG) | 55 °C | 4 hours |
| 65 °C | 2 hours | |
| Iso-propylphenoxyacetyl (iPr-Pac-dG) | Room Temp | 2 hours |
| 55 °C | 0.5 hours | |
| Data adapted from Glen Research Deprotection Guide.[4] |
Table 2: Recommended Deprotection Times for AMA (Ammonium Hydroxide/Methylamine)
Use of AMA is significantly faster but requires Ac-dC to avoid side reactions.[9]
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp | 120 minutes |
| 37 °C | 30 minutes | |
| 55 °C | 10 minutes | |
| 65 °C | 5-10 minutes | |
| Data adapted from Glen Research Deprotection Guide.[5][9] |
References
- 1. atdbio.com [atdbio.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Phosphoramidite Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing flow rate and time for phosphoramidite (B1245037) coupling in oligonucleotide synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis that can significantly impact the yield and purity of the final product. This guide provides a systematic approach to identifying and resolving the root causes of poor coupling.
Visualizing the Troubleshooting Process
The following flowchart outlines the decision-making process for troubleshooting low coupling efficiency.
Caption: Troubleshooting workflow for low phosphoramidite coupling efficiency.
Step-by-Step Troubleshooting
Question: My trityl monitor indicates low coupling efficiency. What should I check first?
Answer: Start by systematically evaluating your reagents, as they are the most common source of coupling problems.
-
Phosphoramidites:
-
Freshness and Storage: Ensure your phosphoramidites are not expired and have been stored under anhydrous conditions at the recommended temperature (typically 2-8°C).[1] Phosphoramidites are sensitive to moisture and oxidation.[2]
-
Dissolution: Use fresh, anhydrous acetonitrile (B52724) (ACN) with a water content of <30 ppm, preferably <10 ppm, for dissolution.[3][4] Consider drying the dissolved amidite with molecular sieves (3 Å) just before use, especially for sensitive or expensive custom amidites.[4]
-
-
Activator:
-
Concentration and Age: Verify the activator concentration is correct for your protocol. An inappropriate concentration or degraded activator solution can significantly reduce efficiency.[2]
-
Compatibility: Ensure the chosen activator (e.g., Tetrazole, DCI, ETT) is appropriate for the phosphoramidite being used, especially for sterically hindered or modified bases.
-
-
Solvents:
Question: I've confirmed my reagents are of high quality. What is the next step?
Answer: Next, inspect the DNA synthesizer and its fluidics system.
-
Leaks and Blockages: Check for any leaks in the reagent lines, valves, or seals. Ensure there are no blockages in the lines that could prevent the correct volume of reagent from being delivered to the synthesis column.[2]
-
Reagent Delivery: Confirm that the synthesizer is delivering the correct volumes of phosphoramidite and activator. Inaccurate delivery can lead to a suboptimal molar excess of reagents, resulting in incomplete coupling.
-
Inert Atmosphere: Ensure a continuous and dry inert gas (Argon or Helium) supply to the reagent bottles and the synthesizer to prevent moisture contamination.[5]
Question: My instrument appears to be functioning correctly. Could my synthesis protocol be the issue?
Answer: Yes, your protocol parameters are critical for efficient coupling.
-
Coupling Time: The required coupling time is dependent on the phosphoramidite.
-
Double/Triple Coupling: For particularly difficult couplings or to maximize the yield of a critical oligonucleotide, consider implementing a double or even triple coupling step. This involves repeating the coupling step before the oxidation step to drive the reaction to completion.[3]
Question: I've optimized my protocol, but I still see issues, especially with longer oligonucleotides. What else could be wrong?
Answer: The solid support itself can be a limiting factor, particularly for the synthesis of long oligonucleotides.
-
Pore Size: As the oligonucleotide chain grows, it can begin to block the pores of the solid support, hindering the diffusion of reagents to the reactive 5'-hydroxyl group.[6][7] For oligonucleotides longer than 40 bases, consider using a support with a larger pore size (e.g., 1000 Å or 2000 Å).[6][7]
-
Support Loading: High loading of the solid support can lead to steric hindrance between adjacent growing chains, reducing coupling efficiency.[6] Ensure the loading is appropriate for the scale of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal flow rate for phosphoramidite coupling?
A1: The concept of "flow rate" in solid-phase oligonucleotide synthesis is more accurately described as ensuring sufficient residence time for the reagents within the synthesis column. The goal is to allow adequate time for the phosphoramidite and activator to diffuse through the pores of the solid support and react with the 5'-hydroxyl groups of the growing oligonucleotide chains. While specific flow rates in mL/min are not typically defined as a user-settable parameter on most synthesizers, the delivery time and subsequent wait/hold steps are critical. Insufficient residence time can lead to incomplete reactions, especially for longer oligonucleotides or supports with smaller pores, as reagent diffusion becomes a limiting factor.[8]
Q2: How does coupling time affect coupling efficiency?
A2: Coupling time is a critical parameter for ensuring the completion of the coupling reaction. Insufficient time will lead to incomplete coupling and the formation of truncated sequences (n-1 mers).[9] Conversely, excessively long coupling times are generally not detrimental for standard phosphoramidites but may not be necessary and can increase overall synthesis time. For modified or sterically hindered phosphoramidites, extended coupling times are often required to achieve high efficiency.[3]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is a technique where the coupling step is repeated before the capping and oxidation steps in a synthesis cycle. This is done to drive the reaction to completion for difficult couplings. You should consider using double or even triple coupling when:
-
Using sterically hindered or modified phosphoramidites.
-
Synthesizing a particularly important or long oligonucleotide where maximizing the yield of the full-length product is critical.
-
You have observed a specific base that consistently shows lower coupling efficiency through trityl monitoring. A double coupling can boost an 80% efficient coupling to 96%.[4]
Q4: How can I monitor coupling efficiency in real-time?
A4: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation released during the deblocking (detritylation) step.[2] The dimethoxytrityl (DMT) cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal at each cycle indicates efficient coupling in the preceding step. A sudden drop in the signal is a clear indicator of a coupling problem.[2]
Q5: Can the choice of activator impact coupling time and efficiency?
A5: Absolutely. The activator plays a crucial role in protonating the phosphoramidite, making it reactive. Different activators have different reactivities. For example, 4,5-dicyanoimidazole (B129182) (DCI) has been shown to increase the rate of coupling compared to the more traditional 1H-tetrazole.[10] For sterically demanding phosphoramidites, a more potent activator may be required to achieve high coupling efficiency in a reasonable time.
Data Summary Tables
Table 1: Recommended Coupling Times for Different Phosphoramidite Types
| Phosphoramidite Type | Typical Coupling Time | Considerations |
| Standard dNTPs (dA, dC, dG, dT) | 30 seconds[1] | Generally fast and efficient coupling. |
| Modified 2'-Deoxynucleosides | 5 minutes[3] | Steric hindrance may require longer reaction times. |
| Non-nucleosidic/Other Modified Amidites | 15 minutes[3] | Significant steric bulk often necessitates extended coupling. |
Table 2: Impact of Average Coupling Efficiency on Final Yield of a 50-mer Oligonucleotide
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 99.5 | ~78%[9] |
| 99.0 | ~61% |
| 98.5 | ~52%[9] |
| 98.0 | ~44% |
Note: Theoretical yield is calculated as (Coupling Efficiency)^(Number of Couplings - 1).
Experimental Protocols
Protocol 1: Small-Scale Test Synthesis to Optimize Coupling Time
Objective: To determine the optimal coupling time for a new or modified phosphoramidite.
Methodology:
-
Setup: Program the DNA synthesizer to perform a series of small-scale syntheses (e.g., 40 nmol) of a short, simple oligonucleotide (e.g., a 10-mer).
-
Variable Coupling Time: For each synthesis, keep all parameters constant except for the coupling time of the test phosphoramidite. It is recommended to test a range of times, for example, 2, 5, 10, and 15 minutes.
-
Control Synthesis: Perform a control synthesis using a standard phosphoramidite with its known optimal coupling time.
-
Monitoring: Monitor the trityl release at each step for all syntheses.
-
Analysis: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude product by reverse-phase HPLC or mass spectrometry to determine the percentage of the full-length product versus truncated sequences.
Visualizations
Phosphoramidite Synthesis Cycle
The following diagram illustrates the four key steps of the phosphoramidite synthesis cycle.
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. susupport.com [susupport.com]
- 4. academic.oup.com [academic.oup.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Guarding the Message: A Comparative Guide to Nuclease Resistance in Modified Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, ensuring in vivo stability is a paramount concern. Unmodified oligonucleotides are swiftly degraded by nucleases, rendering them ineffective. This guide provides an objective comparison of two cornerstone modifications that enhance nuclease resistance: 4'-fluoro modifications and phosphorothioate (B77711) linkages. We present supporting experimental data, detailed experimental protocols, and visualizations to aid in the selection of optimal modification strategies.
Oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide array of diseases by modulating gene expression. However, their therapeutic efficacy is critically dependent on their ability to resist degradation by nucleases present in biological fluids like blood serum.[1] The native phosphodiester backbone of DNA and RNA is rapidly cleaved by these enzymes, necessitating chemical modifications to prolong their half-life.[2]
This guide focuses on a comparative analysis of two of the most important stabilizing modifications: the replacement of a non-bridging oxygen with sulfur to create a phosphorothioate (PS) linkage, and the introduction of a fluorine atom at the 4'-position of the sugar ring.
Quantitative Comparison of Nuclease Stability
The stability of an oligonucleotide is often quantified by its half-life (t½) in a relevant biological medium, such as human serum or plasma. A longer half-life indicates greater resistance to nuclease degradation. The following tables summarize available quantitative data for oligonucleotides with phosphorothioate and fluoro-sugar modifications.
Disclaimer: The data presented below are compiled from different studies and involve different oligonucleotide sequences and constructs (e.g., ASO vs. siRNA). Direct head-to-head comparisons of 4'-fluoro and phosphorothioate modifications on the same oligonucleotide sequence are limited in publicly available literature. Therefore, this table serves as an indicative guide rather than a direct comparative assertion.
Table 1: Nuclease Stability of Phosphorothioate (PS) Oligonucleotides
| Modification Type | Oligonucleotide Type | Nuclease Source | Half-life (t½) |
| Unmodified (Phosphodiester) | Oligonucleotide Analogue | Monkey Plasma | ~5 minutes[2] |
| Phosphorothioate (PS) | Antisense Oligonucleotide | Animal Plasma | 35 - 50 hours (elimination half-life)[2] |
Table 2: Nuclease Stability of Fluoro-Modified Oligonucleotides
| Modification Type | Oligonucleotide Type | Nuclease Source | Half-life (t½) |
| Unmodified siRNA | siRNA | Fetal Bovine Serum | < 15 minutes[3][4] |
| Fully 2'-Fluoroarabinonucleic Acid (FANA) modified sense strand | siRNA | Fetal Bovine Serum | ~6 hours[3][4] |
Phosphorothioate linkages are a first-generation modification that significantly enhances nuclease resistance by replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with sulfur. This modification is a cornerstone of many ASO drugs.[1] The data clearly indicates a dramatic increase in the half-life of PS-modified oligonucleotides compared to their unmodified counterparts.[2]
Fluoro-modifications, particularly at the 2' or 4' position of the sugar moiety, represent a second generation of modifications. While data for 4'-fluoro modifications are sparse, studies on 2'-fluoroarabinonucleic acid (FANA) show a substantial improvement in serum stability over unmodified RNA.[3][4]
Visualizing the Chemical Modifications
To better understand the structural basis for their enhanced stability, the following diagram illustrates the key chemical differences between a natural phosphodiester linkage, a phosphorothioate linkage, and a 4'-fluoro modified sugar.
Caption: Chemical structures of phosphodiester, phosphorothioate, and 4'-fluoro modifications.
Experimental Protocols
The assessment of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. Below is a representative protocol for an in vitro nuclease degradation assay using serum.
Protocol: Oligonucleotide Stability Assay in Human Serum
1. Materials:
-
Test Oligonucleotide (e.g., 4'-fluoro modified or phosphorothioate)
-
Control Oligonucleotide (unmodified)
-
Pooled Human Serum (handle as a biohazard)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10x TBE (Tris/Borate/EDTA) buffer
-
Loading buffer (containing a tracking dye and a density agent like glycerol)
-
Deionized, nuclease-free water
-
Polyacrylamide gels (e.g., 20%)
-
SYBR Gold nucleic acid gel stain or similar fluorescent dye
-
Incubator or water bath at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
2. Procedure:
-
Preparation: Thaw the human serum at room temperature and clarify by centrifugation if necessary. Prepare a 10% serum solution in DMEM.
-
Incubation:
-
Dilute the test and control oligonucleotides to a final concentration of 1 µg in 50 µL of the 10% serum/DMEM mixture.
-
Incubate the samples at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 6 hr, 24 hr), collect 5 µL aliquots from each reaction tube.
-
Immediately stop the degradation reaction by freezing the aliquot at -20°C in 10 µL of loading buffer.[3]
-
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Thaw the collected samples.
-
Load the samples onto a 20% non-denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer until the tracking dye has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Stain the gel with SYBR Gold for 30 minutes.
-
Visualize the oligonucleotide bands using a gel imaging system with UV or blue-light transillumination.
-
Perform densitometry analysis on the bands corresponding to the full-length oligonucleotide at each time point.
-
-
Half-Life Determination:
-
Plot the percentage of intact oligonucleotide remaining versus time.
-
Fit the data to a single exponential decay curve to calculate the half-life (t½) of each oligonucleotide.[3]
-
Mechanism of Action: The Role of Stability in Antisense Activity
For many antisense oligonucleotides, nuclease resistance is crucial for their primary mechanism of action: the recruitment of RNase H to degrade a target mRNA molecule. A stable ASO can effectively find and bind to its complementary mRNA sequence, forming a DNA-RNA hybrid duplex. This duplex is a substrate for RNase H, which then cleaves the mRNA strand, leading to gene silencing. If the ASO is prematurely degraded by nucleases, this process cannot occur efficiently.
The following diagram illustrates this RNase H-dependent pathway.
Caption: RNase H-mediated gene silencing pathway for a stable antisense oligonucleotide.
Conclusion
Both phosphorothioate and 4'-fluoro modifications are effective strategies for enhancing the nuclease resistance of therapeutic oligonucleotides, a critical prerequisite for their in vivo activity. Phosphorothioates are a well-established, first-generation modification that confers significant stability, extending plasma half-life from minutes to many hours. Fluoro-sugar modifications, a hallmark of second-generation approaches, also provide substantial protection against nuclease degradation.
The choice between these modifications, or their combination, will depend on the specific application, the desired pharmacokinetic profile, and potential off-target effects. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers to make informed decisions in the design and development of next-generation oligonucleotide therapeutics.
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Thermal Stability of Fluoro-Modified DNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Influence of Fluoro Modifications on DNA Duplex Stability: A Comparative Analysis
The introduction of fluorine atoms into the sugar moiety of nucleosides can significantly impact the conformational preferences of the sugar ring, which in turn influences the thermal stability of the resulting DNA duplexes. The stability of these duplexes is typically quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands.
2'-Fluoro Modifications
Modifications at the 2'-position of the deoxyribose sugar have been extensively studied. Generally, 2'-fluoro modifications tend to increase the thermal stability of DNA duplexes. This stabilizing effect is attributed to the fluorine atom's high electronegativity, which favors an RNA-like C3'-endo sugar pucker. This conformation pre-organizes the phosphate (B84403) backbone for duplex formation, leading to a more stable structure.
For instance, the incorporation of 2'-fluoroarabinonucleic acid (2'-F-ANA) has been shown to increase the melting temperature of DNA duplexes by approximately 1.2°C per modification. Similarly, a single substitution with a 2'-fluoro-ribonucleoside in a DNA duplex can increase the Tm by about 0.5°C to 1.2°C. When hybridized with RNA, the stabilizing effect of 2'-fluoro modifications is even more pronounced, with a reported increase of about 1.8°C per modification for 2'-F-RNA.
4'-Fluoro Modifications
Data on the thermal stability of 4'-fluoro-modified DNA duplexes is more limited. However, available studies suggest that a 4'-fluoro substitution on the deoxyribose sugar is generally destabilizing for DNA:DNA duplexes. This destabilization is thought to arise from unfavorable steric and electronic effects of the fluorine atom at the 4'-position, which can distort the sugar pucker and the overall helical geometry of the DNA duplex.
One study on 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FMAU), where the 4'-oxygen is replaced by sulfur and a fluorine is at the 2' position, reported a significant decrease in the melting temperature of both DNA:DNA and DNA:RNA duplexes. While this is not a direct 4'-fluoro modification, it highlights the sensitivity of duplex stability to alterations at the 4'-position. The lack of comprehensive quantitative data for a range of 4'-fluoro-modified nucleosides underscores the need for further research in this area.
Quantitative Data Summary
The following table summarizes the available data on the change in melting temperature (ΔTm) for DNA duplexes containing various fluoro-modified nucleosides. It is important to note that the exact ΔTm can vary depending on the sequence context, the number of modifications, and the experimental conditions.
| Modification | Duplex Type | Change in Melting Temperature (ΔTm) per Modification | Reference |
| 2'-Fluoroarabino (2'-F-ANA) | DNA:DNA | ~ +1.2°C | [1] |
| 2'-Fluoro-ribo | DNA:DNA | ~ +0.5°C to +1.2°C (for single substitution) | [2] |
| 2'-Fluoro-ribo (2'-F-RNA) | DNA:RNA | ~ +1.8°C | [2] |
| 2'-Deoxy-2'-fluoro-4'-thioarabino | DNA:DNA | Marked Decrease | [1] |
| 2'-Deoxy-2'-fluoro-4'-thioarabino | DNA:RNA | Marked Decrease | [1] |
Disclaimer: The data presented is based on a limited number of studies and may not be universally applicable to all sequence contexts. Direct experimental data for 4'-F-5-Me-U is currently unavailable.
Experimental Protocols
Synthesis of Fluoro-Modified Oligonucleotides
The synthesis of oligonucleotides containing fluoro-modified nucleosides is typically achieved using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. The key component is the corresponding fluoro-modified nucleoside phosphoramidite.
Representative Synthesis of a 4'-Fluoro-Thymidine Phosphoramidite:
A general synthetic route to a 4'-fluoro-pyrimidine phosphoramidite involves the following key steps:
-
Fluorination of the Sugar Moiety: Introduction of the fluorine atom at the 4'-position of a suitably protected sugar derivative.
-
Glycosylation: Coupling of the fluorinated sugar with the pyrimidine (B1678525) base (e.g., thymine).
-
Protection of the 5'-Hydroxyl Group: Introduction of a dimethoxytrityl (DMT) group.
-
Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite monomer.
The synthesized phosphoramidite is then used in the automated oligonucleotide synthesizer following standard protocols for coupling, capping, oxidation, and deprotection.
Thermal Melting (Tm) Analysis by UV-Vis Spectroscopy
The thermal stability of the modified DNA duplexes is determined by measuring the change in UV absorbance at 260 nm as a function of temperature.
Detailed Protocol:
-
Sample Preparation:
-
Synthesize and purify the modified and corresponding unmodified oligonucleotides.
-
Quantify the concentration of each oligonucleotide strand using their respective extinction coefficients.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). The final duplex concentration is typically in the range of 1-10 µM.
-
Anneal the duplexes by heating the samples to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
UV-Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the annealed duplex samples in quartz cuvettes.
-
Equilibrate the samples at the starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) up to a final temperature where the duplex is fully denatured (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.[3]
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be derived from analyzing the shape of the melting curve.[4]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and thermal stability analysis of modified DNA duplexes.
References
A Head-to-Head Comparison: 4'-Fluoro vs. 2'-O-Methyl Oligonucleotide Modifications
In the landscape of therapeutic oligonucleotide development, chemical modifications are paramount for enhancing drug-like properties. Among the myriad of available modifications, 4'-fluoro (4'-F) and 2'-O-methyl (2'-OMe) substitutions on the sugar moiety have emerged as critical tools for improving the stability, binding affinity, and overall performance of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides a comprehensive comparison of these two vital modifications, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Both 4'-fluoro and 2'-O-methyl modifications significantly enhance the nuclease resistance and binding affinity of oligonucleotides compared to their unmodified counterparts. The 2'-fluoro modification generally imparts a greater increase in thermal stability (Tm) per modification than the 2'-O-methyl group.[1] While both are widely used in ASO and siRNA design, their impact on RNase H-mediated cleavage and in vivo efficacy can differ, necessitating careful consideration based on the desired mechanism of action.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance characteristics of 4'-fluoro and 2'-O-methyl modified oligonucleotides based on available experimental data.
Table 1: Biophysical and In Vitro Performance
| Parameter | 4'-Fluoro (4'-F) | 2'-O-Methyl (2'-OMe) | Unmodified DNA/RNA | Key Findings & Citations |
| Binding Affinity (ΔTm per modification) | ~ +1.8 to +2.0°C (vs. DNA/RNA) | ~ +1.3 to +1.5°C (vs. DNA/RNA) | Reference | 2'-F modifications provide a greater increase in thermal stability.[1] |
| Nuclease Resistance | Increased | Increased | Low | Both modifications significantly enhance resistance to nuclease degradation. |
| RNase H Activity | Not supported at the site of modification | Not supported at the site of modification | Supported (DNA/RNA hybrid) | Both modifications abrogate RNase H cleavage when placed within the DNA strand of a DNA:RNA duplex. |
| In Vitro Potency (ASO) | Sequence-dependent | Sequence-dependent | Lower | Both can be used in the "wings" of gapmer ASOs to enhance performance. |
| In Vitro Potency (siRNA) | Generally well-tolerated | Generally well-tolerated | Lower stability | Both are used to improve the stability and reduce off-target effects of siRNAs. |
Table 2: In Vivo Performance and Considerations
| Parameter | 4'-Fluoro (4'-F) | 2'-O-Methyl (2'-OMe) | Considerations & Citations |
| In Vivo Efficacy | Demonstrated in animal models | Demonstrated in animal models | Efficacy is highly dependent on the specific oligonucleotide sequence, target, and delivery method. |
| Toxicity Profile | Generally well-tolerated | Generally well-tolerated | High doses of any modified oligonucleotide can lead to toxicity. Phosphorothioate backbone modifications, often used in conjunction, can contribute to toxicity. |
| Pharmacokinetics | Improved half-life over unmodified oligos | Improved half-life over unmodified oligos | Enhanced nuclease resistance contributes to longer circulation times. |
Mechanism of Action: A Visual Guide
The primary mechanism for many antisense oligonucleotides is the recruitment of RNase H to the target mRNA, leading to its degradation. Both 4'-F and 2'-OMe modifications are typically incorporated into the "wings" of a "gapmer" ASO to enhance stability and binding affinity, while the central "gap" of unmodified DNA is responsible for RNase H recruitment.
Caption: Mechanism of action for a gapmer ASO.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of modified oligonucleotides.
Thermal Stability (Melting Temperature, Tm) Analysis
Objective: To determine the melting temperature of an oligonucleotide duplex to assess the effect of modifications on hybridization affinity.
Methodology:
-
Oligonucleotide Preparation: Synthesize or procure the modified oligonucleotide and its complementary RNA or DNA strand. Purify via HPLC or PAGE. Quantify the concentration using UV absorbance at 260 nm.
-
Annealing: Mix the modified oligonucleotide and its complement in equimolar amounts in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Heat the sample to 95°C for 5 minutes to ensure complete denaturation.
-
Cool the sample slowly to the starting temperature (e.g., 25°C) to allow for annealing.
-
Generate a melting curve by slowly increasing the temperature (e.g., 1°C/minute) from the starting temperature to 95°C, while continuously monitoring the absorbance at 260 nm.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated. This is determined by finding the maximum of the first derivative of the melting curve.
Caption: Workflow for thermal stability analysis.
Nuclease Resistance Assay
Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases.
Methodology:
-
Oligonucleotide Labeling: Label the 5' end of the modified and control (unmodified) oligonucleotides with a radioactive (e.g., 32P) or fluorescent tag.
-
Incubation: Incubate the labeled oligonucleotides in a solution containing nucleases (e.g., fetal bovine serum, snake venom phosphodiesterase, or specific endo-/exonucleases) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the full-length and degraded oligonucleotide fragments using autoradiography (for 32P) or fluorescence imaging. The percentage of intact oligonucleotide at each time point is quantified.
In Vitro ASO Activity Assay
Objective: To determine the efficacy of a gapmer ASO in reducing the expression of a target gene in cultured cells.
Methodology:
-
Cell Culture: Plate cells expressing the target gene at an appropriate density.
-
Transfection: Transfect the cells with the ASO using a suitable transfection reagent (e.g., lipofectamine) or through gymnotic delivery (unassisted uptake). Include a negative control ASO with a scrambled sequence.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for ASO uptake and target mRNA degradation.
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of the target mRNA and a housekeeping gene using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: Normalize the target gene expression to the housekeeping gene and calculate the percentage of target mRNA reduction compared to the negative control.
Caption: Workflow for in vitro ASO activity assay.
Conclusion and Future Perspectives
Both 4'-fluoro and 2'-O-methyl modifications are powerful tools in the design of therapeutic oligonucleotides. The choice between them will depend on the specific application, the desired balance between binding affinity and other properties, and the target . While 2'-fluoro modifications may offer a slight advantage in terms of thermal stability, the extensive validation and use of 2'-O-methyl modifications in numerous preclinical and clinical studies make it a robust and reliable choice.
For a definitive comparison for a specific therapeutic candidate, it is highly recommended to synthesize and test oligonucleotides with both types of modifications head-to-head in the relevant biological systems. As research in oligonucleotide therapeutics continues to evolve, further comparative studies will undoubtedly provide a clearer picture of the nuanced effects of these and other novel chemical modifications.
References
A Head-to-Head Comparison: 4'-F-5-Me-U Phosphoramidite vs. Locked Nucleic Acid (LNA) for Enhanced Oligonucleotide Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo stability and target affinity of oligonucleotides is a critical challenge. Chemical modifications to the sugar moiety of nucleotides are a cornerstone of next-generation therapeutic and diagnostic development. This guide provides an objective comparison of two prominent modifications, 4'-Fluoro-5-methyl-Uridine (4'-F-5-Me-U) and Locked Nucleic Acid (LNA), focusing on their impact on thermal stability and nuclease resistance, supported by experimental data and detailed protocols.
Oligonucleotides are susceptible to rapid degradation by endogenous nucleases, limiting their therapeutic efficacy. Modifications such as 4'-F-5-Me-U and LNA are designed to overcome this by altering the sugar conformation and steric profile of the nucleotide, which in turn enhances binding affinity to target sequences and provides a shield against enzymatic attack.
Chemical Structures and Mechanisms of Stability
The stability conferred by these modifications stems from their influence on the sugar pucker of the nucleotide, a key determinant of helical geometry and duplex stability.
-
4'-F-5-Me-Uridine (4'-F-5-Me-U): This modification introduces a fluorine atom at the 4' position and a methyl group at the 5-position of the uracil (B121893) base. The highly electronegative fluorine atom at the C4' position induces a C3'-endo (North) sugar conformation, similar to that found in A-form RNA. This "pre-organization" of the sugar moiety reduces the entropic penalty of duplex formation, thereby increasing thermal stability.
-
Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar.[1] This covalent bridge physically "locks" the sugar into a rigid C3'-endo (North) conformation, providing an even greater degree of pre-organization than the 4'-fluoro modification.[2] This structural constraint leads to unprecedented increases in duplex thermal stability and exceptional nuclease resistance.[3][4]
Below is a diagram illustrating the key structural differences between a standard deoxyribonucleoside, a 4'-F-5-Me-U modified nucleoside, and an LNA nucleoside.
Performance Data: Thermal Stability (Tm)
The melting temperature (Tm) is the temperature at which 50% of an oligonucleotide duplex dissociates into single strands. A higher Tm indicates greater thermal stability and binding affinity. The data below summarizes the change in Tm (ΔTm) per modification when incorporated into a DNA duplex hybridized to a complementary RNA strand.
| Modification Type | ΔTm per Modification (°C) | Key Findings |
| 4'-F-5-Me-U | +2.0 to +2.5 | The 4'-fluoro modification significantly stabilizes the DNA:RNA duplex. The effect is additive with multiple incorporations. |
| LNA | +3.0 to +8.0 | LNA provides a superior increase in thermal stability compared to 4'-F-5-Me-U, with the exact value being sequence-dependent.[5] |
| 2'-F | +1.0 to +2.0 | Standard 2'-Fluoro modification, for comparison, offers a moderate stability increase.[2] |
Note: Data is compiled from multiple studies and normalized for comparison. Actual values are sequence and buffer dependent.
Performance Data: Nuclease Resistance
Nuclease resistance is critical for the in vivo half-life of oligonucleotide therapeutics. Stability is often assessed by incubating the modified oligonucleotides in human serum or in the presence of specific exonucleases.
| Modification Type | Relative Nuclease Resistance (vs. Unmodified DNA) | Key Findings |
| 4'-F-5-Me-U | High | Oligonucleotides containing 4'-F modifications show substantially increased resistance to 3'-exonuclease degradation compared to unmodified DNA. |
| LNA | Very High | LNA modifications confer exceptional resistance to both 3'- and 5'-exonucleases, with chimeric LNA/DNA oligonucleotides being significantly more stable than even phosphorothioate-modified counterparts.[6] |
Experimental Methodologies
The data presented in this guide is based on standard biophysical and biochemical assays. Detailed protocols for these key experiments are provided below.
Thermal Denaturation (Melting Temperature, Tm) Analysis
This experiment determines the thermal stability of an oligonucleotide duplex.
Protocol:
-
Sample Preparation: Anneal equimolar amounts of the modified oligonucleotide and its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[7] The final duplex concentration is typically 1-2 µM.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Monitor the absorbance of the sample at 260 nm while increasing the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).[7]
-
Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve (absorbance vs. temperature). The peak of this derivative curve corresponds to the Tm.
Serum Stability (Nuclease Resistance) Assay
This assay evaluates the stability of an oligonucleotide in a biologically relevant medium containing various nucleases.
Protocol:
-
Sample Preparation: Incubate the modified oligonucleotide (e.g., at a final concentration of 10 µM) in a solution containing 50-90% human or fetal bovine serum at 37°C.[8]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: Stop the degradation reaction in each aliquot by adding a quenching buffer (e.g., containing 9M urea) and immediately freezing the sample.[9]
-
Analysis: Analyze the samples using Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC). The percentage of intact oligonucleotide remaining at each time point is quantified to determine its half-life.
The workflow for a typical serum stability assay is outlined in the diagram below.
Summary and Conclusion
Both 4'-F-5-Me-U and LNA are highly effective modifications for enhancing the stability of therapeutic and diagnostic oligonucleotides.
-
4'-F-5-Me-U offers a significant improvement in both thermal stability and nuclease resistance over unmodified oligonucleotides. It represents a potent modification for applications requiring enhanced binding and a longer in vivo half-life.
-
LNA provides a superior level of stabilization, exhibiting one of the highest binding affinities and nuclease resistance profiles among all available nucleotide analogues.[3] Its rigid, locked structure results in a more profound and predictable increase in Tm.
Choice of modification will depend on the specific application. For applications requiring the utmost in stability and binding affinity, LNA is the premier choice. However, 4'-F-5-Me-U provides a robust and highly effective alternative that significantly enhances key oligonucleotide properties. Researchers should consider the desired level of stability, cost, and the specific sequence context when selecting the optimal modification strategy for their experimental needs.
References
- 1. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Oligonucleotides Containing 4'-Fluoro-5-methyluridine
The strategic incorporation of fluorine atoms into oligonucleotides has become a pivotal tool for researchers in drug development and structural biology. The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—namely its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range—provide a sensitive probe for investigating the structure, dynamics, and interactions of nucleic acids. This guide offers a comparative analysis of oligonucleotides containing 4'-fluoro-5-methyluridine, contrasting them with their unmodified counterparts and other fluorinated analogues, with a focus on the advantages and insights gained from NMR spectroscopy.
Performance Comparison: Structural and Thermal Properties
The introduction of a fluorine atom at the 4'-position of the sugar moiety significantly influences the conformational preferences and thermal stability of oligonucleotides. This modification tends to lock the sugar pucker in a North (C3'-endo) conformation, which is characteristic of A-form RNA helices. This conformational rigidity can have profound effects on the overall structure and binding affinity of the oligonucleotide.
Below is a summary of comparative data from studies on fluorinated oligonucleotides.
| Modification | Oligonucleotide Type | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Sugar Pucker Conformation | Reference |
| Unmodified | RNA | 72.7 | - | Mixed | [1] |
| 2'-Fluoro | RNA | 74.7 | +2.0 | North (C3'-endo) | [1] |
| 4'-Thio-2'-fluoro-5-methyluridine | AON:RNA duplex | - | Marked Decrease | Predominantly North | [2] |
| 4'-Thio-2'-fluoro-5-methyluridine | AON:DNA duplex | - | Marked Decrease | Predominantly North | [2] |
Table 1: Comparison of melting temperatures and sugar conformations for modified and unmodified oligonucleotides. AON refers to Antisense Oligonucleotide.
The 4'-fluoro modification, similar to the 2'-fluoro modification, is expected to favor a North sugar pucker, thereby pre-organizing the oligonucleotide into an A-form geometry. This can enhance binding to complementary RNA strands, a desirable property for antisense and siRNA applications. However, as seen with the 4'-thio-2'-fluoro analogue, combinations of modifications can also lead to a decrease in thermal stability.[2]
Insights from ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy offers a distinct advantage in studying modified oligonucleotides due to the absence of background signals in biological samples. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, providing detailed information about conformational changes and intermolecular interactions.
| Fluorine Position | Oligonucleotide State | ¹⁹F Chemical Shift Range (ppm) | Key Observations | Reference |
| 2'-Fluoro | Hairpin vs. Duplex | - | Two distinct conformations detected by ¹⁹F NMR chemical shifts. | [1] |
| 5-Fluoro | Single vs. Double Stranded | ~0.35 ppm separation | Distinct resonances for different secondary structures. | [3] |
| 4'-Fluoro | ssRNA, A-type, B-type, mismatched duplexes | Up to 4 ppm | Large chemical shift dispersion allows for clear discrimination between different structures. | [4] |
| 5'-Fluoro(di)phosphate | Single vs. Double Stranded | ~0.02 ppm separation | Enables monitoring of hybridization and mismatch identification. | [5] |
Table 2: Comparative ¹⁹F NMR chemical shift data for oligonucleotides with fluorine modifications at different positions.
Notably, the 4'-fluoro modification exhibits a significantly larger chemical shift dispersion compared to the more common 2'-fluoro modification.[4] This heightened sensitivity makes 4'-fluorinated oligonucleotides superior probes for dissecting complex structural equilibria and dynamics.
Experimental Protocols
A comprehensive understanding of the structural implications of the 4'-fluoro-5-methyluridine modification necessitates a robust experimental workflow. The following sections detail the typical protocols employed in the synthesis and NMR analysis of these modified oligonucleotides.
Oligonucleotide Synthesis and Purification
The site-specific incorporation of 4'-fluoro-5-methyluridine into an oligonucleotide is achieved through solid-phase synthesis using a corresponding phosphoramidite (B1245037) building block.
Protocol:
-
Synthesis: Oligonucleotides are synthesized on a solid support using standard phosphoramidite chemistry. The 4'-fluoro-5-methyluridine phosphoramidite is incorporated at the desired position in the sequence.[2][6]
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a solution of ammonium (B1175870) hydroxide (B78521) and ethanol at elevated temperatures.[2]
-
Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.[7]
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry.[8]
NMR Spectroscopy
High-field NMR spectroscopy is the primary technique for the detailed structural characterization of the modified oligonucleotides.
Protocol:
-
Sample Preparation: The purified oligonucleotide is dissolved in a suitable NMR buffer, typically a phosphate buffer in D₂O to minimize the water signal. The concentration is determined by UV-Vis spectrophotometry at 260 nm.[5][8]
-
NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer.
-
1D ¹H and ¹⁹F spectra provide initial information on the sample's purity and folding.[3]
-
2D homonuclear experiments (COSY, TOCSY, NOESY) are used for the assignment of proton resonances.[9]
-
2D heteronuclear experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁹F HETCOR) are employed to correlate the chemical shifts of directly bonded nuclei, aiding in resonance assignment and providing structural insights.
-
-
Data Analysis: The acquired NMR data is processed and analyzed to determine the three-dimensional structure of the oligonucleotide. This involves resonance assignment, generation of structural restraints from NOE data and J-coupling constants, and subsequent structure calculation and refinement using molecular modeling software.[9]
Alternatives and Comparisons
While 4'-fluoro-5-methyluridine is a powerful probe, other modifications and analytical techniques are also widely used.
-
2'-Fluoro and 5-Fluoro Modifications: These are more commonly used fluorinated analogues. While they provide valuable information, 4'-fluoro modifications can offer greater sensitivity to conformational changes due to the larger ¹⁹F chemical shift dispersion.[4]
-
Unmodified Oligonucleotides: Standard ¹H, ¹³C, and ³¹P NMR techniques are used to study unmodified oligonucleotides.[10] However, the lack of a ¹⁹F probe means that subtle conformational dynamics may be more challenging to detect.
-
Other Analytical Techniques: X-ray crystallography can provide high-resolution structural information but requires the formation of suitable crystals and does not provide information on solution-state dynamics. Mass spectrometry is excellent for sequence verification and identification of modifications but offers limited insight into the three-dimensional structure.[9]
References
- 1. d-nb.info [d-nb.info]
- 2. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Impact of 4'-Fluoro Modifications on Duplex Nucleic Acids: A Circular Dichroism Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, understanding the conformational and thermodynamic consequences of nucleotide modifications is paramount for the rational design of novel therapeutics and diagnostics. Among the arsenal (B13267) of chemical modifications, the introduction of a fluorine atom at the 4'-position of the sugar ring in duplex nucleic acids has garnered significant interest. This guide provides an objective comparison of the performance of 4'-fluoro modified duplexes with other alternatives, supported by experimental data from circular dichroism (CD) spectroscopy and thermal denaturation studies.
Circular dichroism spectroscopy is a powerful technique for investigating the secondary structure of nucleic acids.[1] The distinct CD spectra of A-form, B-form, and Z-form DNA, as well as RNA duplexes, provide a sensitive readout of helical geometry.[2] When modifications are introduced, such as a 4'-fluoro group, subtle to significant changes in the CD spectrum can reveal alterations in sugar pucker, base stacking, and overall duplex conformation.[3]
Conformational Analysis: The Signature of the North Sugar Pucker
The introduction of a 4'-fluoro modification has been shown to influence the sugar pucker of the nucleotide, which in turn affects the overall conformation of the duplex. The 4'-fluoro substitution tends to favor a North-type sugar conformation (C3'-endo), which is characteristic of A-form RNA duplexes. This conformational preference can be observed in the CD spectra of the modified duplexes.
dot
References
- 1. Hybrid oligomer duplexes formed with phosphorothioate DNAs: CD spectra and melting temperatures of S-DNA.RNA hybrids are sequence-dependent but consistent with similar heteronomous conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemically Modified siRNAs: Enhancing Potency, Stability, and Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common chemically modified small interfering RNAs (siRNAs). It delves into their biological activity, supported by experimental data, to aid in the selection of optimal modification strategies for therapeutic and research applications.
While the specific biological activity of 4'-F-5-Me-U modified siRNAs is not extensively documented in publicly available literature, this guide focuses on a comparative analysis of three widely used and well-characterized chemical modifications: 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (B77711) (PS). These modifications are crucial for overcoming the inherent limitations of unmodified siRNAs, such as rapid degradation by nucleases and potential off-target effects.
Performance Comparison of Modified siRNAs
The following tables summarize the quantitative data on the impact of 2'-OMe, 2'-F, and phosphorothioate modifications on key siRNA performance metrics: knockdown efficiency, serum stability, and off-target effects.
Table 1: Knockdown Efficiency (IC50)
| Modification | Target Gene | Cell Line | IC50 (nM) | Citation |
| Unmodified | Factor VII | HeLa | 0.95 | [1] |
| 2'-O-methyl | sFLT1-i13 | HeLa | ~1-10 (variable) | [2] |
| HTT | HeLa | ~1-10 (variable) | [2] | |
| 2'-fluoro | Factor VII | HeLa | 0.50 | [1] |
| FANA/RNA hybrid | HeLa X1/5 | ~4-fold more potent than unmodified | [3][4] | |
| Phosphorothioate | CXCl12 | 3T3-L1 | ~0.1 µM (for full Rp gapmer) | [5] |
Table 2: Serum Stability (Half-life)
| Modification | Serum Concentration | Half-life | Citation |
| Unmodified | Fetal Bovine Serum | < 15 minutes | [4] |
| 3% Human Blood Serum | < 3 minutes (guide strand) | [6] | |
| 2'-O-methyl | 50% Serum | > 24-48 hours | [2] |
| 2'-fluoro (FANA) | Fetal Bovine Serum | ~ 6 hours | [3][4] |
| Phosphorothioate | 10% Fetal Bovine Serum | Significantly higher than unmodified | [7] |
Table 3: Off-Target Effects
| Modification | Effect on Off-Targeting | Citation |
| 2'-O-methyl | Position-specific modification (e.g., at position 2 of the guide strand) reduces off-target silencing of partially complementary transcripts.[8][9] Overall, the modification reduced silencing of ~80% of off-target transcripts.[8] | [8][9] |
| 2'-fluoro | Less immunostimulatory than unmodified siRNA.[1] | [1] |
| Phosphorothioate | Can induce sequence-unspecific off-target effects, leading to downregulation of proteins involved in apoptotic resistance and glycolysis.[10] | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Knockdown Efficiency Assay (Dual-Luciferase Reporter Assay)
-
Cell Culture and Transfection:
-
HeLa cells are cultured in RPMI medium supplemented with 10% fetal bovine serum (FBS).
-
For the assay, cells are plated in 48-well plates and grown to 40-60% confluency.
-
Reporter plasmids (e.g., pISOAS-target and pISOSS-target) and a transfection control plasmid (e.g., pRluc-N2) are co-transfected with the siRNA duplexes at desired concentrations using a suitable transfection reagent (e.g., TransIT-LT1 and TransIT-TKO).
-
-
Luciferase Activity Measurement:
-
Luciferase activity is measured 48 hours post-transfection using a dual-luciferase reporter assay system.
-
Firefly luciferase signal (from the target reporter) is normalized to the Renilla luciferase signal (from the transfection control).
-
The percentage of target gene expression is calculated relative to cells treated with a non-targeting control siRNA.
-
IC50 values are determined by plotting the percentage of knockdown against the logarithm of the siRNA concentration and fitting the data to a sigmoidal dose-response curve.
-
Serum Stability Assay (PAGE Analysis)
-
Incubation in Serum:
-
Annealed siRNA duplexes are incubated in 80% FBS in DMEM at 37°C for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Sample Preparation and Electrophoresis:
-
Aliquots of the siRNA-serum mixture are taken at each time point, mixed with a loading buffer (e.g., 1.2x TBE, 10% glycerol, bromophenol blue), and snap-frozen.
-
The samples are then run on a non-denaturing polyacrylamide gel (e.g., 6% agarose (B213101) gel).
-
-
Visualization and Quantification:
-
The gel is stained with a nucleic acid stain (e.g., SYBR Gold).
-
The intensity of the band corresponding to the intact siRNA is quantified using a gel documentation system.
-
The half-life of the siRNA is determined by plotting the percentage of intact siRNA against time and fitting the data to an exponential decay curve.
-
Off-Target Effect Analysis (Microarray)
-
Cell Transfection and RNA Extraction:
-
HeLa cells are transfected with the siRNA of interest or a control siRNA.
-
Total RNA is extracted from the cells 24-48 hours post-transfection.
-
-
Microarray Hybridization and Scanning:
-
The extracted RNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5) and hybridized to a microarray chip containing probes for thousands of genes.
-
The microarray chip is then washed and scanned to measure the fluorescence intensity for each probe.
-
-
Data Analysis:
-
The fluorescence intensities are normalized, and the fold change in gene expression for each gene is calculated for the siRNA-treated sample relative to the control sample.
-
Genes with a significant change in expression (e.g., >1.5-fold up or down) are identified as potential off-target genes.
-
Bioinformatic analysis can be performed to identify over-represented pathways or functional groups among the off-target genes.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RNA interference pathway and a general workflow for evaluating modified siRNAs.
Caption: The RNA interference (RNAi) pathway.
Caption: General workflow for evaluating modified siRNAs.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Oligonucleotides with 4'-Fluoro Modifications
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability and behavior within a biological system. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. To overcome this, various chemical modifications have been developed to enhance their in vivo stability, binding affinity, and overall pharmacokinetic profile. This guide provides an objective comparison of oligonucleotides featuring 4'-fluoro modifications against other common alternatives, namely 2'-O-methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA), supported by available experimental data.
At a Glance: Comparative Stability of Modified Oligonucleotides
The choice of chemical modification significantly impacts the in vivo performance of an oligonucleotide therapeutic. Below is a summary of key stability and pharmacokinetic parameters for 4'-fluoro-containing modifications (represented by 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid or FANA), 2'-MOE, and LNA. It is important to note that direct head-to-head in vivo comparative studies are limited, and the following data is compiled from various independent studies.
| Modification | In Vitro Nuclease Resistance | In Vivo Half-Life (Plasma/Serum) | Primary Tissue Distribution | Known Toxicities |
| 4'-Fluoro (FANA) | Significantly enhanced compared to unmodified oligonucleotides.[1] | ~6 hours (for a fully modified siRNA sense strand in serum)[2] | Data not readily available in comparative studies. | Generally reported to have low toxicity.[3] |
| 2'-O-Methoxyethyl (2'-MOE) | High resistance to nuclease degradation. | Hours to days, depending on the specific construct and backbone chemistry. | Liver, Kidney.[4] | Generally well-tolerated; some class-related effects observed at high doses in non-human primates, but not in humans.[5] |
| Locked Nucleic Acid (LNA) | Very high resistance to nuclease degradation.[6][7] | Long half-life, can be weeks in tissues. | Liver, Kidney.[8][9] | Potential for dose-dependent hepatotoxicity.[9] |
| Unmodified Oligonucleotides | Rapidly degraded within minutes. | Minutes.[10] | Broad, but rapidly cleared. | Generally low, but poor efficacy due to instability. |
Understanding the Modifications: A Structural Overview
The stability and binding characteristics of oligonucleotides are largely dictated by the conformation of the sugar moiety. The following diagram illustrates the structural differences between a natural ribose and the modified sugars discussed in this guide.
Caption: Structural representations of unmodified ribose and common chemical modifications.
In-Depth Comparison of In Vivo Stability
Nuclease Resistance
The primary advantage of chemical modifications is the enhanced resistance to degradation by endo- and exonucleases present in plasma and tissues.
-
4'-Fluoro (FANA): Oligonucleotides containing 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (FANA) modifications exhibit significantly increased nuclease resistance compared to their unmodified counterparts.[1] When combined with a phosphorothioate (B77711) (PS) backbone, PS-FANA oligonucleotides are over 20-fold more stable against 3'-exonuclease hydrolysis than PS-DNA.[1][2]
-
2'-MOE: The 2'-O-methoxyethyl modification provides substantial protection against nuclease degradation, contributing to a longer half-life in biological fluids.
-
LNA: The bridged structure of LNA confers the highest level of nuclease resistance among the three modifications. LNA-containing oligonucleotides are exceptionally stable in blood serum and cell extracts.[6][7]
The following workflow outlines a typical in vitro experiment to assess nuclease resistance.
Caption: A generalized workflow for determining the nuclease resistance of modified oligonucleotides.
Pharmacokinetics and In Vivo Half-Life
The pharmacokinetic profile of an oligonucleotide determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic efficacy.
-
4'-Fluoro (FANA): A fully modified FANA sense strand, when part of an siRNA duplex, has been shown to have a half-life of approximately 6 hours in serum.[2] This is a substantial improvement over unmodified siRNAs, which are degraded in minutes.[2] However, comprehensive in vivo pharmacokinetic data, including tissue half-life and clearance rates, are not as extensively documented in direct comparison to 2'-MOE and LNA.
-
2'-MOE: 2'-MOE modified oligonucleotides, particularly those with a phosphorothioate backbone, exhibit favorable pharmacokinetic properties. They have a plasma half-life that can extend from hours to days and can persist in tissues for several weeks.
-
LNA: LNA-modified oligonucleotides demonstrate a very long in vivo half-life, with retention in tissues for weeks to months. This prolonged tissue residence can be advantageous for less frequent dosing but may also contribute to potential long-term toxicity.
Tissue Distribution
Following systemic administration, modified oligonucleotides tend to accumulate in specific organs.
-
4'-Fluoro (FANA): While specific comparative studies on the tissue distribution of 4'-fluoro modified oligonucleotides are limited, it is expected that like other modified oligonucleotides, they would primarily distribute to the liver and kidneys.
-
2'-MOE and LNA: Both 2'-MOE and LNA modified oligonucleotides predominantly accumulate in the liver and kidneys.[4][8][9] This distribution pattern is a key consideration for targeting diseases affecting these organs.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of oligonucleotide stability.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified oligonucleotide of interest
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K
-
Urea (B33335) loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Dilute the oligonucleotide to a final concentration of 2 µM in 50% FBS (in PBS).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.
-
To stop the degradation, add Proteinase K to each aliquot and incubate at 55°C for 30 minutes.
-
Mix the samples with urea loading buffer.
-
Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands. The intensity of the full-length oligonucleotide band at each time point is used to determine the degradation rate.
Nuclease Degradation Assay (Exonuclease)
This assay assesses the resistance of oligonucleotides to specific exonucleases.
Materials:
-
Modified oligonucleotide
-
3'-exonuclease (e.g., Snake Venom Phosphodiesterase) or 5'-exonuclease
-
Appropriate enzyme buffer
-
Stop solution (e.g., EDTA)
-
PAGE equipment
Procedure:
-
Prepare a reaction mixture containing the oligonucleotide, the specific exonuclease, and its corresponding buffer.
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points and quench the reaction by adding a stop solution.
-
Analyze the samples by PAGE to visualize the degradation products and the remaining intact oligonucleotide.
Conclusion and Future Perspectives
The selection of a chemical modification strategy is a critical decision in the development of oligonucleotide therapeutics. 4'-fluoro modifications, particularly FANA, offer a promising balance of increased nuclease resistance and potentially favorable toxicity profiles. While in vitro data and some in vivo serum stability data are encouraging, more comprehensive, direct comparative in vivo studies are needed to fully elucidate the pharmacokinetic and toxicological profiles of 4'-fluoro modified oligonucleotides relative to the more established 2'-MOE and LNA modifications. Future research should focus on head-to-head comparisons of these modifications in relevant animal models to provide the drug development community with the data needed to make informed decisions for advancing the next generation of oligonucleotide-based medicines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Characterization of the Activity and Distribution of a 2'-O-Methoxyethyl-Modified Antisense Oligonucleotide in Models of Acute and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated Safety Assessment of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates and Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tissue Distribution, and Metabolism of LNA-Containing Antisense Oligonucleotides in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Purine and Pyrimidine Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of high-quality phosphoramidites is paramount for the successful synthesis of oligonucleotides. The performance of these crucial building blocks directly impacts coupling efficiency, stability, and the purity of the final product, which are critical factors in research, diagnostics, and the development of oligonucleotide-based therapeutics. This guide provides an objective comparison of purine (B94841) (deoxyadenosine, dA; deoxyguanosine, dG) and pyrimidine (B1678525) (deoxycytidine, dC; thymidine, dT) phosphoramidites, supported by experimental data and detailed protocols for in-house evaluation.
Key Performance Parameters: A Comparative Overview
The efficiency and fidelity of oligonucleotide synthesis are largely dependent on the chemical properties and purity of the individual phosphoramidite (B1245037) monomers. While all standard phosphoramidites used in modern synthesis are capable of achieving high coupling efficiencies, there are notable differences in their stability and handling requirements.
Stability in Solution
A critical factor influencing the performance of phosphoramidites is their stability in the synthesis solvent, typically anhydrous acetonitrile (B52724). Degradation of the phosphoramidite in solution leads to the formation of impurities that can cap the growing oligonucleotide chain or result in unwanted side reactions, ultimately reducing the yield of the full-length product.
The stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile solution follows a general trend, with pyrimidine amidites being more stable than purine amidites. Specifically, the order of stability is:
T > dC > dA >> dG
Deoxyguanosine (dG) phosphoramidite is significantly less stable than the other bases.[1][2] After five weeks of storage in an inert gas atmosphere, the purity of dG phosphoramidite can decrease by as much as 39%, compared to only a 2% decrease for T and dC phosphoramidites.[1] The primary degradation pathways are hydrolysis due to trace amounts of water and oxidation.[3] The inherent instability of dG phosphoramidites is a crucial consideration, especially during the synthesis of guanine-rich sequences.[3]
| Phosphoramidite | Base Type | Relative Stability | Primary Degradation Pathways |
| Thymidine (dT) | Pyrimidine | Very High | Hydrolysis, Oxidation |
| Deoxycytidine (dC) | Pyrimidine | High | Hydrolysis, Oxidation |
| Deoxyadenosine (dA) | Purine | Moderate | Hydrolysis, Oxidation |
| Deoxyguanosine (dG) | Purine | Low | Hydrolysis, Oxidation |
Coupling Efficiency
Coupling efficiency is the most critical factor determining the overall yield of the full-length oligonucleotide.[4][5] Even a small decrease in the average stepwise coupling efficiency can lead to a significant reduction in the final yield, particularly for longer oligonucleotides.[4][5] For example, a 50-mer oligonucleotide synthesized with a 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, whereas the same oligonucleotide synthesized with a 98.5% efficiency will yield only about 52% of the full-length product.[4]
While high-quality phosphoramidites from reputable suppliers are generally expected to provide coupling efficiencies greater than 99%, the actual efficiency can be influenced by factors such as the purity of the phosphoramidite, the activator used, the quality of the solvent, and the synthesis conditions.[4] Due to its lower stability, dG phosphoramidite can sometimes exhibit lower coupling yields, particularly if the reagent has been stored for an extended period or exposed to moisture.[1]
| Parameter | Purine Phosphoramidites (dA, dG) | Pyrimidine Phosphoramidites (dC, dT) | Key Considerations |
| Typical Purity (from supplier) | ≥99.0% | ≥99.5% | Purity should be verified by HPLC and/or ³¹P NMR upon receipt and periodically during use.[6] |
| Typical Coupling Efficiency | >99% | >99% | Can be affected by phosphoramidite stability, especially for dG.[1] |
| Impact on Final Oligo Purity | Higher potential for (n-1) and other impurities if phosphoramidite quality is compromised, particularly for G-rich sequences. | Generally lower potential for synthesis-related impurities due to higher stability. | The repetitive nature of oligonucleotide synthesis can amplify the impact of even small amounts of impurities in the starting phosphoramidites.[7] |
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of different purine and pyrimidine phosphoramidites, a standardized in-house comparison is recommended. The following protocols outline key experiments for this purpose.
Purity Assessment of Phosphoramidite Solutions by ³¹P NMR Spectroscopy
Objective: To determine the purity of phosphoramidite solutions and identify the presence of common phosphorus-containing impurities, such as H-phosphonates and phosphate (B84403) triester (P(V)) species, which can arise from hydrolysis and oxidation, respectively.
Methodology:
-
Sample Preparation: Prepare a solution of the phosphoramidite in anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (v/v) at a concentration of approximately 0.3 g/mL.[6]
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The phosphoramidite diastereomers should appear as two distinct signals around 150 ppm.[8][9]
-
Data Analysis: Integrate the signals corresponding to the phosphoramidite (P(III) species) and any impurity signals. P(V) impurities, resulting from oxidation, typically appear in the range of -25 to 99 ppm.[6] Calculate the purity by determining the percentage of the P(III) signals relative to the total phosphorus signal integration.
| Phosphorus Species | Typical ³¹P NMR Chemical Shift (ppm) |
| Phosphoramidite (P(III)) | ~140 - 155 |
| H-phosphonate (hydrolysis product) | ~5 - 15 |
| Phosphate triester (P(V), oxidation product) | ~ -5 - 5 |
Determination of Coupling Efficiency by Trityl Cation Monitoring
Objective: To determine the average stepwise coupling efficiency of each phosphoramidite during oligonucleotide synthesis.
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[4]
-
Sequence Synthesis: Synthesize a homopolymer sequence (e.g., T₂₀, A₂₀, C₂₀, G₂₀) for each phosphoramidite to be tested. It is crucial to keep all other synthesis parameters (e.g., synthesis scale, cycle parameters, other reagents) identical for each synthesis run.[4]
-
Trityl Cation Monitoring: The synthesizer's trityl monitor (a UV-Vis spectrophotometer) measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[4][10] The intensity of the orange color is proportional to the number of coupled molecules in the previous cycle.[4][11]
-
Data Collection: Record the absorbance values for each deblocking step throughout the entire synthesis.[4]
-
Calculation of Coupling Efficiency: The stepwise coupling efficiency (CE) for each step can be calculated using the formula: CEₙ (%) = (Absorbanceₙ / Absorbanceₙ₋₁) x 100. The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[4]
Analysis of Final Oligonucleotide Purity by HPLC
Objective: To assess the purity of the crude oligonucleotide synthesized with each phosphoramidite and quantify the amount of full-length product versus failure sequences (e.g., n-1).
Methodology:
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups according to standard protocols.
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an appropriate buffer.
-
HPLC Analysis: Analyze the sample using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This technique can separate the full-length oligonucleotide from shorter failure sequences.
-
Data Analysis: Integrate the peak corresponding to the full-length product and all impurity peaks. Calculate the purity as the percentage of the peak area of the full-length product relative to the total peak area of all oligonucleotide species.
Visualizing the Process
To better understand the workflows and relationships described, the following diagrams have been generated using Graphviz.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Experimental workflow for the comparative analysis of phosphoramidites.
Conclusion
The choice of purine and pyrimidine phosphoramidites has a significant impact on the outcome of oligonucleotide synthesis. While all standard phosphoramidites can achieve high performance under optimal conditions, it is crucial to recognize the inherent differences in their stability. Pyrimidine phosphoramidites (dT and dC) are generally more stable in solution than their purine counterparts (dA and dG), with dG being the least stable. This lower stability can lead to a higher impurity profile in the phosphoramidite solution and potentially lower coupling efficiencies, which in turn affects the final yield and purity of the synthesized oligonucleotide.
For applications requiring high-fidelity oligonucleotides, particularly for therapeutic purposes, it is essential to source phosphoramidites from reputable suppliers who provide comprehensive quality control data. Furthermore, conducting in-house quality control and performance evaluation using the protocols outlined in this guide will ensure the use of high-quality reagents and contribute to the successful and reproducible synthesis of oligonucleotides.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Tandem oligonucleotide synthesis using linker phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. usp.org [usp.org]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. wjpps.com [wjpps.com]
Evaluating the Impact of 4'-F-5-Me-U on RNAi Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of small interfering RNAs (siRNAs) is paramount for their development as therapeutic agents. Modifications are introduced to enhance stability against nucleases, modulate potency, and mitigate off-target effects. This guide provides a comparative analysis of the impact of 4'-Fluoro-5-methyluridine (4'-F-5-Me-U) modification on RNA interference (RNAi) activity, benchmarked against other common chemical modifications. Due to the limited direct data on 4'-F-5-Me-U, this guide utilizes data from its close structural analog, 2'-Deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU), to provide valuable insights into the performance of this class of modification.
Comparative Performance of siRNA Modifications
The following tables summarize the quantitative data on the performance of siRNAs containing 4'S-FMAU and other common chemical modifications.
Table 1: In Vitro Gene Silencing Activity
| Modification | Target Gene | Cell Line | IC50 (nM) | Reference |
| Unmodified | Firefly Luciferase | HeLa | 1.5 | [1] |
| 4'S-FMAU | Firefly Luciferase | HeLa | 2.3 | [1] |
| 2'-O-Methyl | Various | Various | Generally comparable to or slightly higher than unmodified | [2][3] |
| 2'-Fluoro | Various | Various | Often comparable to or slightly lower than unmodified | [4] |
| Phosphorothioate | Various | Various | Can slightly decrease potency | [5] |
Table 2: Serum Stability of Modified siRNAs
| Modification | Assay Condition | Half-life | Reference |
| Unmodified | 50% Human Serum | < 1 hour | [6] |
| 4'S-FMAU | Not directly available; 4'-thiolation enhances nuclease resistance | Enhanced stability | [1] |
| 2'-O-Methyl | Human Serum | Significantly increased (hours) | [6][7] |
| 2'-Fluoro | Human Serum | Moderately increased | [8] |
| Phosphorothioate | Human Serum | Substantially increased (days) | [5] |
Table 3: Impact on Off-Target Effects
| Modification | Effect on Off-Targeting | Mechanism | Reference |
| Unmodified | Baseline off-target effects | miRNA-like seed region binding | [2] |
| 4'S-FMAU | Not directly available; sugar modifications can alter seed binding | Steric hindrance and altered duplex geometry | [3] |
| 2'-O-Methyl (in seed region) | Reduces off-target effects | Reduces binding affinity of the seed region to off-targets | [2][3] |
| 2'-Fluoro | Can have variable effects | Influences duplex stability and protein interactions | [4] |
| Phosphorothioate | Can sometimes increase off-target effects | Altered protein interactions and non-specific binding | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Chemically Modified Oligonucleotides
Protocol: Solid-Phase Phosphoramidite (B1245037) Method
This method allows for the stepwise synthesis of oligonucleotides on a solid support.
-
Deblocking: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with an acid (e.g., trichloroacetic acid).
-
Coupling: The next phosphoramidite monomer, corresponding to the desired sequence, is activated (e.g., with tetrazole) and coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine).
-
Iteration: Steps 1-4 are repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a final deprotection step.
-
Purification: The synthesized oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC).
In Vitro siRNA Knockdown Assay
Protocol: Dual-Luciferase Reporter Assay
This assay is used to quantify the gene silencing activity of siRNAs by measuring the expression of a target reporter gene (e.g., Firefly luciferase) and a control reporter gene (e.g., Renilla luciferase).
-
Cell Seeding: Plate cells (e.g., HeLa) in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Co-transfection: Transfect the cells with a plasmid expressing both the target luciferase and the control luciferase, along with the siRNA duplex at various concentrations using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add Luciferase Assay Reagent II to the cell lysate to measure the Firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The percentage of gene knockdown is calculated relative to a negative control siRNA. The IC50 value is determined by plotting the percentage of knockdown against the siRNA concentration.[9][10][11][12][13][14]
siRNA Serum Stability Assay
Protocol: Polyacrylamide Gel Electrophoresis (PAGE)
This assay assesses the stability of siRNAs in the presence of serum nucleases.
-
Incubation: Incubate the siRNA duplexes (a fixed concentration, e.g., 1 µM) in 50% human serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
PAGE Analysis: Analyze the samples on a native polyacrylamide gel (e.g., 20%).
-
Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under UV light.
-
Data Analysis: Quantify the intensity of the intact siRNA band at each time point relative to the zero time point to determine the degradation rate and calculate the half-life.[6][7][15][16][17][18]
Off-Target Effect Analysis
Protocol: Microarray or RNA-Sequencing Analysis
This method provides a global view of the changes in gene expression following siRNA transfection to identify off-target effects.
-
siRNA Transfection: Transfect the cells with the modified siRNA and a control siRNA.
-
RNA Extraction: After a suitable incubation period (e.g., 24-48 hours), extract total RNA from the cells.
-
Microarray or RNA-Seq:
-
Microarray: Label the RNA and hybridize it to a microarray chip containing probes for thousands of genes.
-
RNA-Sequencing: Prepare a cDNA library from the RNA and sequence it using a next-generation sequencing platform.
-
-
Data Analysis: Analyze the gene expression data to identify genes that are significantly up- or downregulated by the siRNA. Off-target genes are those that are downregulated and have seed region complementarity to the siRNA but are not the intended target.[2][3][5][19]
Visualizations
The following diagrams illustrate key workflows and concepts related to the evaluation of siRNA activity.
Caption: Experimental workflow for evaluating modified siRNA performance.
Caption: Simplified signaling pathway of RNA interference (RNAi).
Caption: Impact of chemical modifications on siRNA properties.
References
- 1. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 11. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 12. rsc.org [rsc.org]
- 13. Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of siRNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 15. Evaluation of siRNA Stability and Interaction with Serum Components Using an Agarose Gel-Based Single-Molecule FRET Labeling Method | Springer Nature Experiments [experiments.springernature.com]
- 16. siRNA Serum Stability [bio-protocol.org]
- 17. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
- 19. A screen of chemical modifications identifies position-specific modification by UNA to most potently reduce siRNA off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for DMTr-4'-F-5-Me-U-CED Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to groundbreaking discovery. This document provides crucial safety and logistical information for the handling and disposal of DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is vital for mitigating risks and ensuring the well-being of laboratory personnel and the protection of the environment.
DMTr-4'-F-5-Me-U-CED phosphoramidite and similar phosphoramidite compounds are hazardous substances that require careful handling.[1] They can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when working with phosphoramidites. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles or safety glasses. A face shield is required if there is a risk of splashing.[2] | Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double gloving.[2] | A laboratory coat must be worn. Clothing should cover arms, legs, and feet.[3] | Not typically required if handled in a fume hood. If a fume hood is unavailable, use a NIOSH-approved respirator with an appropriate cartridge.[3] |
| Dissolving and Solution Transfer | Chemical splash goggles are mandatory. A face shield is highly recommended.[2] | Chemical-resistant gloves (e.g., nitrile) are mandatory.[3] | A laboratory coat must be worn.[3] | All operations should be performed within a certified chemical fume hood.[1] |
| Oligonucleotide Synthesis (Automated) | Safety glasses. | Chemical-resistant gloves when handling reagents and waste. | A laboratory coat should be worn. | Ensure the synthesizer is located in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | A laboratory coat must be worn. | All operations should be performed within a certified chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a standardized operational workflow is critical to minimize exposure and prevent accidents. The following diagram outlines the key steps for the safe handling of this compound.
Experimental Protocol for Dissolution:
-
Preparation : Before handling the solid phosphoramidite, ensure you are wearing all the required PPE as detailed in the table above. All manipulations must be performed inside a certified chemical fume hood.
-
Solvent Preparation : Use anhydrous acetonitrile (containing less than 30 ppm water) for dissolution.[4] To ensure dryness, it is recommended to use a solvent from a freshly opened bottle or one that has been stored over molecular sieves (3 Å) for at least 24 hours.[4]
-
Weighing : Carefully weigh the required amount of this compound in a clean, dry vial inside the fume hood.
-
Dissolution : Add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.05 M to 0.1 M for use in synthesizers).[4] Gently swirl the vial to dissolve the solid completely.
-
Transfer : Once fully dissolved, the solution can be transferred to the appropriate reservoir on the oligonucleotide synthesizer.
Disposal Plan: Responsible Management of Chemical Waste
Improper disposal of phosphoramidite waste can pose a significant environmental and safety hazard. A controlled deactivation process is necessary before final disposal.[1]
Deactivation Protocol for Unused Phosphoramidite Solutions and Contaminated Materials:
This protocol is intended for small quantities of unused or expired phosphoramidite solutions and materials (e.g., pipette tips, wipes) contaminated with it.
-
Preparation : Conduct all deactivation procedures within a certified chemical fume hood while wearing appropriate PPE.
-
Hydrolysis : Slowly and with stirring, add the phosphoramidite waste to a 5% aqueous solution of sodium bicarbonate.[1] The phosphoramidite moiety will be hydrolyzed to a less reactive H-phosphonate species.[1]
-
Reaction Time : Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]
-
Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal : The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not pour any phosphoramidite waste down the drain.[3]
Empty Container Disposal:
Empty phosphoramidite containers should be triple-rinsed with a suitable solvent (e.g., acetonitrile). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated sharps or glassware.
By implementing these safety and handling protocols, you can create a safer research environment and ensure the responsible management of this essential chemical reagent.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
